Product packaging for Ercalcidiol(Cat. No.:CAS No. 21343-40-8)

Ercalcidiol

Katalognummer: B1671610
CAS-Nummer: 21343-40-8
Molekulargewicht: 412.6 g/mol
InChI-Schlüssel: KJKIIUAXZGLUND-ICCVIKJNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

25-hydroxyvitamin D2 is a hydroxycalciol that is vitamin D2 in which the hydrogen at position 25 has been replaced by a hydroxy group. It has a role as a bone density conservation agent, a nutraceutical and a human xenobiotic metabolite. It is a hydroxycalciol, a seco-ergostane and a vitamin D. It is functionally related to a vitamin D2.
9,10-Secoergosta-5,7,10(19),22-tetraene-3,25-diol. Biologically active metabolite of vitamin D2 which is more active in curing rickets than its parent. The compound is believed to attach to the same receptor as vitamin D2 and 25-hydroxyvitamin D3.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H44O2 B1671610 Ercalcidiol CAS No. 21343-40-8

Eigenschaften

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O2/c1-19-10-14-24(29)18-23(19)13-12-22-8-7-17-28(6)25(15-16-26(22)28)20(2)9-11-21(3)27(4,5)30/h9,11-13,20-21,24-26,29-30H,1,7-8,10,14-18H2,2-6H3/b11-9+,22-12+,23-13-/t20-,21+,24+,25-,26+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKIIUAXZGLUND-ICCVIKJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70904309
Record name 25-Hydroxyvitamin D2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70904309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21343-40-8
Record name 25-Hydroxyvitamin D
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21343-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 25-Hydroxyvitamin D 2
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 25-Hydroxyvitamin D2
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Record name Cyclohexanol, 4-methylene-3-[(2E)-2-[(1R,3aS,7aR)-octahydro-1-[(1R,2E,4S)-5-hydroxy-1,4,5-trimethyl-2-hexenyl]-7a-methyl-4H-inden-4-ylidene]ethylidene]-, (1S,3Z)
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Record name 25-HYDROXYERGOCALCIFEROL-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Foundational & Exploratory

An In-depth Technical Guide to the Ercalcidiol Synthesis Pathway for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthesis pathway of Ercalcidiol (25-hydroxyvitamin D₂), a key metabolite of Vitamin D₂. It covers the core enzymatic reactions, downstream bioactivation, and relevant signaling pathways. Furthermore, it includes quantitative data and detailed experimental protocols for research applications.

Introduction to this compound

This compound, also known as 25-hydroxyergocalciferol or 25(OH)D₂, is the primary circulating form of Vitamin D₂. Vitamin D itself is a group of fat-soluble secosteroids essential for calcium and phosphate (B84403) homeostasis.[1][2] While Vitamin D₃ (cholecalciferol) is synthesized in the skin upon exposure to UVB radiation, Vitamin D₂ (ergocalciferol) is primarily obtained from dietary sources like irradiated fungi and fortified foods.[3] The measurement of serum 25(OH)D (which includes both this compound and its D₃ analogue, Calcifediol) is the standard method for assessing a person's Vitamin D status.[4][5] this compound serves as a prohormone, requiring further hydroxylation to become the biologically active hormone, Ercalcitriol (1,25-dihydroxyvitamin D₂).

The Core Synthesis Pathway: From Ergocalciferol to this compound

The initial and rate-limiting step in the activation of Vitamin D₂ is its hydroxylation at the 25-position to form this compound. This process occurs predominantly in the liver.

Key Enzymes and Location: The conversion of Ergocalciferol to this compound is catalyzed by a group of enzymes known as Vitamin D 25-hydroxylases, which are part of the cytochrome P450 (CYP) superfamily.

  • CYP2R1: Located in the microsomes, CYP2R1 is considered the major and most important enzyme for this reaction. It efficiently hydroxylates both Vitamin D₂ and Vitamin D₃.

  • CYP27A1: This mitochondrial enzyme, also known as sterol 27-hydroxylase, contributes to 25-hydroxylation. However, it is considered a low-affinity, high-capacity enzyme for this reaction and plays a more significant role in bile acid synthesis.

The synthesis pathway begins with Ergocalciferol, obtained from the diet, being absorbed and transported to the liver via the Vitamin D-binding protein (VDBP). Within the hepatocytes, the 25-hydroxylation reaction occurs, yielding this compound.

G cluster_liver Hepatic Environment (Liver) Ergocalciferol Ergocalciferol (Vitamin D₂) This compound This compound (25(OH)D₂) Ergocalciferol->this compound 25-Hydroxylation Enzyme1 CYP2R1 (Major) Enzyme1->this compound Enzyme2 CYP27A1 (Minor) Enzyme2->this compound

Diagram 1: Core synthesis of this compound in the liver.

Downstream Bioactivation and Catabolism

Following its synthesis in the liver, this compound is released into circulation, where it is the main storage form of Vitamin D₂. To exert its biological effects, it must undergo a second hydroxylation step.

Bioactivation in the Kidney: The conversion of this compound to the active hormone, Ercalcitriol (1,25-dihydroxyvitamin D₂) , occurs primarily in the proximal tubules of the kidney.

  • Enzyme: This reaction is exclusively catalyzed by the mitochondrial enzyme 25-hydroxyvitamin D-1α-hydroxylase (CYP27B1) .

  • Regulation: The activity of CYP27B1 is tightly regulated to maintain calcium and phosphate homeostasis. Its activity is stimulated by Parathyroid Hormone (PTH) and inhibited by Fibroblast Growth Factor 23 (FGF23) and high levels of calcium, phosphate, and calcitriol (B1668218) itself (a negative feedback loop).

Catabolism: To prevent toxicity from excessive Vitamin D activity, both this compound and Ercalcitriol are catabolized into inactive forms.

  • Enzyme: The key catabolic enzyme is 24-hydroxylase (CYP24A1) .

  • Pathway: CYP24A1 hydroxylates this compound to 24,25-dihydroxyvitamin D₂ and Ercalcitriol to 1,24,25-trihydroxyvitamin D₂, initiating a pathway that ultimately leads to the inactive calcitroic acid. The expression of CYP24A1 is strongly induced by the active form, calcitriol, creating a feedback mechanism to control its own levels.

G cluster_kidney Renal Environment (Kidney) cluster_regulation Regulation of CYP27B1 This compound This compound (25(OH)D₂) (From Liver) Ercalcitriol Ercalcitriol (1,25(OH)₂D₂) (Active Hormone) This compound->Ercalcitriol 1α-Hydroxylation Inactive Inactive Metabolites This compound->Inactive 24-Hydroxylation (Catabolism) Ercalcitriol->Inactive 24-Hydroxylation (Catabolism) CYP27B1 CYP27B1 CYP27B1->Ercalcitriol CYP24A1 CYP24A1 CYP24A1->Inactive PTH PTH PTH->CYP27B1 + FGF23 FGF23 FGF23->CYP27B1 - Feedback 1,25(OH)₂D₂ (Feedback) Feedback->CYP27B1 -

Diagram 2: Bioactivation and catabolism of this compound.

Signaling Pathway of Active Vitamin D₂

The biological actions of Ercalcitriol are mediated through the Vitamin D Receptor (VDR) , a nuclear transcription factor.

  • Binding: Ercalcitriol binds to the VDR within the cytoplasm of target cells.

  • Heterodimerization: This binding causes the VDR to form a heterodimer with the Retinoid X Receptor (RXR).

  • Translocation: The VDR-RXR complex translocates into the nucleus.

  • Gene Transcription: The complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This interaction recruits co-activator or co-repressor proteins, ultimately modulating the transcription of hundreds of genes involved in calcium transport, bone metabolism, immune function, and cell proliferation.

G cluster_cell Target Cell cluster_cyto Cytoplasm cluster_nucleus Nucleus Ercalcitriol Ercalcitriol VDR VDR Ercalcitriol->VDR Binds Complex VDR-RXR-Ercalcitriol Complex VDR->Complex RXR RXR RXR->Complex VDRE VDRE (DNA) Complex->VDRE Binds to Gene Target Gene Transcription VDRE->Gene Modulates

Diagram 3: VDR-mediated genomic signaling pathway.

Quantitative Data Summary

While specific kinetic data for Ergocalciferol and its metabolites are less abundant than for Cholecalciferol, the enzymatic pathways are analogous. The following table presents relevant data for the key enzymes involved in Vitamin D metabolism.

EnzymeSubstrateProductSpecies/SystemKm (approx.)Notes
CYP2R1Vitamin D₃25-hydroxyvitamin D₃Recombinant Human~50 nMConsidered the most physiologically relevant 25-hydroxylase. It hydroxylates D₂ and D₃ with similar efficiency.
CYP27A1Vitamin D₃25-hydroxyvitamin D₃Recombinant Human~1 µMA lower affinity enzyme compared to CYP2R1.
CYP27B125-hydroxyvitamin D₃1,25-dihydroxyvitamin D₃Chick Kidney0.1-0.5 µMTightly regulated enzyme responsible for the final activation step.
CYP24A125-hydroxyvitamin D₃24,25-dihydroxyvitamin D₃Rat Kidney Mitochondria~0.2 µMKey catabolic enzyme; strongly induced by 1,25(OH)₂D.
CYP24A11,25-dihydroxyvitamin D₃1,24,25-trihydroxyvitamin D₃Rat Kidney Mitochondria~2-5 nMDemonstrates a much higher affinity for the active hormone, ensuring tight control of its levels.

Note: Km values can vary significantly depending on the experimental system (e.g., recombinant enzyme vs. tissue homogenates) and assay conditions.

Experimental Protocols for Research

This protocol describes the synthesis of this compound from Ergocalciferol using rat liver microsomes, which are a rich source of CYP2R1.

Materials:

  • Ergocalciferol (Vitamin D₂)

  • Rat liver microsomes (commercially available or prepared from fresh tissue)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Methanol, Hexane, Ethyl Acetate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Substrate Preparation: Dissolve Ergocalciferol in ethanol (B145695) to create a 1 mg/mL stock solution. Further dilute in the reaction buffer to the desired final concentration (e.g., 1-10 µM).

  • Reaction Setup: In a glass tube, combine the following on ice:

    • Potassium phosphate buffer (to a final volume of 1 mL)

    • Rat liver microsomes (e.g., 0.5 mg/mL final concentration)

    • NADPH regenerating system (as per manufacturer's instructions)

    • Ergocalciferol solution

  • Initiation and Incubation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction at 37°C in a shaking water bath for 30-60 minutes. The optimal time should be determined empirically.

  • Reaction Termination: Stop the reaction by adding 2 volumes of ice-cold methanol.

  • Extraction:

    • Vortex the terminated reaction mixture vigorously.

    • Add 2 volumes of hexane, vortex for 2 minutes, and centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the upper organic (hexane) layer.

    • Repeat the extraction step on the aqueous layer to maximize recovery.

  • Drying and Storage: Combine the organic extracts and evaporate the solvent under a gentle stream of nitrogen gas. Store the dried residue at -20°C until analysis.

G A Prepare Ergocalciferol Substrate B Combine Buffer, Microsomes, and Substrate on Ice A->B C Pre-incubate at 37°C B->C D Initiate Reaction with NADPH System C->D E Incubate at 37°C (30-60 min) D->E F Terminate Reaction with Cold Methanol E->F G Liquid-Liquid Extraction with Hexane F->G H Collect Organic Layer G->H I Evaporate Solvent Under Nitrogen H->I J Store Residue at -20°C for Analysis I->J

Diagram 4: Experimental workflow for in vitro synthesis.

This protocol provides a general method for the sensitive and specific quantification of synthesized this compound.

Materials:

  • Synthesized this compound residue (from Protocol 1)

  • This compound analytical standard

  • Deuterated internal standard (e.g., this compound-d3)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • C18 HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Reconstitution: Reconstitute the dried sample residue in 100 µL of Mobile Phase B. Add the internal standard to a known final concentration.

  • Standard Curve Preparation: Prepare a series of calibration standards by spiking known amounts of the this compound analytical standard and a fixed amount of the internal standard into the reconstitution solvent.

  • LC Separation:

    • Inject 5-10 µL of the sample onto the C18 column.

    • Perform a gradient elution. Example gradient:

      • 0-0.5 min: 80% B

      • 0.5-3.0 min: Ramp to 100% B

      • 3.0-4.0 min: Hold at 100% B

      • 4.0-4.1 min: Return to 80% B

      • 4.1-5.0 min: Re-equilibrate at 80% B

    • Flow rate: 0.4 mL/min. Column temperature: 40°C.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ESI mode.

    • Use Multiple Reaction Monitoring (MRM) to detect the parent and product ion transitions.

      • This compound: Q1: 413.3 -> Q3: 395.3 (loss of H₂O)

      • This compound-d3 (Internal Standard): Q1: 416.3 -> Q3: 398.3

    • Optimize cone voltage and collision energy for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for this compound and the internal standard.

    • Calculate the peak area ratio (this compound / Internal Standard).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the standard curve.

References

Unraveling the In Vitro Mechanisms of Ercalcidiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ercalcidiol, also known as calcifediol (B1668214) or 25-hydroxyvitamin D3 (25(OH)D3), is a pivotal prohormone in the vitamin D endocrine system. While its role in calcium homeostasis is well-established, its direct in vitro mechanisms of action are a subject of ongoing research with significant implications for drug development in areas ranging from oncology to immunology. This technical guide provides an in-depth exploration of the in vitro molecular pathways and cellular effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes.

Core Mechanisms of Action: Genomic and Non-Genomic Pathways

This compound exerts its biological effects through two primary mechanisms: a well-characterized genomic pathway mediated by the nuclear vitamin D receptor (VDR) and a more recently described non-genomic pathway involving rapid, membrane-initiated signaling events.

Genomic Pathway: A Transcriptional Regulator

The genomic actions of this compound are central to its long-term physiological effects. Although it has a lower binding affinity for the VDR compared to its active metabolite, calcitriol (B1668218) (1,25-dihydroxyvitamin D3), supraphysiological concentrations of this compound can directly activate the VDR.[1]

The canonical genomic signaling cascade proceeds as follows:

  • Ligand Binding: this compound enters the cell and binds to the VDR in the cytoplasm.

  • Heterodimerization: The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR).

  • Nuclear Translocation: The VDR-RXR heterodimer translocates to the nucleus.

  • Gene Transcription: This complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

Key target genes regulated by the VDR include those involved in calcium transport, bone metabolism, cell proliferation, differentiation, and apoptosis.

Genomic_Pathway cluster_nucleus Cell Nucleus This compound This compound VDR VDR This compound->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR Nucleus Nucleus VDR_RXR->Nucleus Translocates to VDRE VDRE VDR_RXR->VDRE Binds to Gene_Expression Target Gene Expression VDRE->Gene_Expression Modulates

Genomic Signaling Pathway of this compound.
Non-Genomic Pathway: Rapid Cellular Responses

Emerging evidence suggests that this compound can also elicit rapid biological responses that are independent of gene transcription. These non-genomic actions are initiated at the cell membrane and involve the activation of second messenger systems.

The proposed non-genomic signaling cascade involves:

  • Membrane Receptor Interaction: this compound is thought to interact with a putative membrane-associated VDR (mVDR) or other membrane receptors.

  • Second Messenger Activation: This interaction leads to the rapid activation of intracellular signaling molecules, including:

    • Phospholipase C (PLC): Leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2]

    • Protein Kinase C (PKC): Activated by DAG, PKC can phosphorylate a variety of downstream targets.[3]

    • Mitogen-Activated Protein Kinases (MAPK): Such as ERK, which are involved in cell proliferation and differentiation.[4][5]

  • Calcium Influx: Activation of these pathways often results in a rapid increase in intracellular calcium concentrations.

Non_Genomic_Pathway This compound This compound Membrane_Receptor Membrane Receptor (putative mVDR) This compound->Membrane_Receptor PLC PLC Membrane_Receptor->PLC Activates MAPK MAPK (e.g., ERK) Membrane_Receptor->MAPK Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Influx Intracellular Ca²⁺ Increase IP3->Ca_Influx Induces PKC PKC DAG->PKC Activates Cellular_Response Rapid Cellular Responses Ca_Influx->Cellular_Response PKC->Cellular_Response MAPK->Cellular_Response VDR_Binding_Assay start Start prep Prepare Cell Lysate (VDR source) start->prep incubate Incubate Lysate with Radiolabeled Ligand (e.g., [³H]Calcitriol) +/- unlabeled this compound prep->incubate separate Separate Bound and Free Ligand (e.g., Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (Scatchard Plot) to determine Kd and Bmax quantify->analyze end End analyze->end qPCR_Workflow start Start cell_culture Culture Cells and Treat with this compound start->cell_culture rna_extraction Extract Total RNA cell_culture->rna_extraction cdna_synthesis Reverse Transcription to Synthesize cDNA rna_extraction->cdna_synthesis qpcr Perform qPCR with Gene-Specific Primers (e.g., CYP24A1, GAPDH) cdna_synthesis->qpcr data_analysis Analyze Data (ΔΔCt Method) qpcr->data_analysis end End data_analysis->end MTT_Assay_Workflow start Start seed_cells Seed Cells in a 96-well Plate start->seed_cells treat_cells Treat Cells with This compound seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate Incubate to Allow Formazan Formation add_mtt->incubate solubilize Solubilize Formazan Crystals (e.g., with DMSO) incubate->solubilize measure_absorbance Measure Absorbance (e.g., at 570 nm) solubilize->measure_absorbance end End measure_absorbance->end Alizarin_Red_Workflow start Start culture_cells Culture Osteoprogenitor Cells in Osteogenic Medium +/- this compound start->culture_cells fix_cells Fix Cells (e.g., with Formalin) culture_cells->fix_cells stain_cells Stain with Alizarin Red S Solution fix_cells->stain_cells wash_cells Wash to Remove Excess Stain stain_cells->wash_cells visualize Visualize and Quantify Mineralized Nodules wash_cells->visualize end End visualize->end

References

Ercalcidiol's Role in Gene Expression Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ercalcidiol, also known as 25-hydroxyvitamin D2 (25(OH)D2), is a primary metabolite of vitamin D2 (ergocalciferol). While the biologically active form of vitamin D is considered to be calcitriol (B1668218) (1,25-dihydroxyvitamin D3), recent research has highlighted the direct gene-regulatory potential of its precursors, including this compound.[1][2] This technical guide provides an in-depth overview of the mechanisms by which this compound influences gene expression, detailed experimental protocols for its analysis, and a summary of its effects on various gene targets. At supra-physiological concentrations, this compound has been shown to be as potent as its vitamin D3 counterpart, calcifediol (B1668214) (25-hydroxyvitamin D3), in modulating the transcriptome of human peripheral blood mononuclear cells (PBMCs), suggesting a direct activation of the vitamin D receptor (VDR).[1][2]

Core Mechanism of Action: The Vitamin D Receptor Pathway

The primary mechanism through which this compound and other vitamin D metabolites exert their genomic effects is by binding to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors.[3][4][5] The activated VDR forms a heterodimer with the Retinoid X Receptor (RXR).[6][7] This VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[4][8][9][10] This binding initiates the recruitment of co-activator or co-repressor proteins, leading to the modulation of gene transcription.[11]

Below is a diagram illustrating the canonical VDR signaling pathway.

VDR_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (25(OH)D2) VDR VDR This compound->VDR Binds cluster_cytoplasm cluster_cytoplasm VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds to cluster_nucleus cluster_nucleus VDR_RXR->cluster_nucleus Translocation DNA DNA Target_Gene Target Gene mRNA mRNA Target_Gene->mRNA Transcription Proteins Functional Proteins mRNA->Proteins Translation Biological_Response Biological Response Proteins->Biological_Response

Caption: Canonical Vitamin D Receptor (VDR) signaling pathway.

Quantitative Analysis of this compound-Mediated Gene Expression

Studies comparing the gene-regulatory potential of this compound, Calcifediol, and Calcitriol in human PBMCs have provided valuable quantitative data. The following tables summarize key findings regarding the potency and efficacy of these metabolites.

Table 1: Comparative Potency of Vitamin D Metabolites on Target Gene Expression in PBMCs [1][2]

Vitamin D MetaboliteAverage EC50 (nM)Fold Difference vs. Calcitriol
This compound (25(OH)D2)295~600-fold higher
Calcifediol (25(OH)D3)322~600-fold higher
Calcitriol (1,25(OH)2D3)0.48-

Table 2: Regulation of VDR Target Genes in VCaP Cells by Vitamin D Agonists [12]

GeneAgonistEC50 (nM)
CYP24A11,25(OH)2D313.84
CYP24A1VDRM2298.54
TMPRSS21,25(OH)2D31.89
TMPRSS2VDRM252.12

Experimental Protocols for Gene Expression Analysis

To investigate the effects of this compound on gene expression, several key experimental techniques are employed. The following sections provide detailed methodologies for these protocols.

Cell Culture and Treatment

A common model for studying the effects of vitamin D metabolites on the immune system is the use of primary human peripheral blood mononuclear cells (PBMCs).[1]

  • Cell Isolation: PBMCs can be isolated from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Cells are typically cultured in RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

  • Treatment: Cells are treated with various concentrations of this compound, often in parallel with Calcifediol and Calcitriol for comparative analysis. A vehicle control (e.g., ethanol) is essential. Treatment durations can range from a few hours to several days depending on the experimental goals.[1][13]

RNA Isolation and Quality Control

High-quality RNA is crucial for downstream gene expression analysis.

  • RNA Extraction: Total RNA is isolated from cell pellets using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This typically involves cell lysis, homogenization, and purification of RNA.

  • Quality Control: The quantity and quality of the isolated RNA should be assessed. RNA concentration can be measured using a spectrophotometer (e.g., NanoDrop), while RNA integrity is evaluated using an automated electrophoresis system (e.g., Agilent Bioanalyzer). High-quality RNA will have an RNA Integrity Number (RIN) of 8 or higher.[14]

Gene Expression Profiling: RNA-Sequencing (RNA-Seq)

RNA-Seq provides a comprehensive and unbiased view of the transcriptome.

  • Library Preparation: An RNA-Seq library is prepared from the isolated RNA. This process typically involves rRNA depletion, fragmentation of the remaining RNA, reverse transcription to cDNA, adapter ligation, and PCR amplification.[14]

  • Sequencing: The prepared libraries are then sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis: The raw sequencing reads are processed through a bioinformatics pipeline. This includes quality control, alignment to a reference genome, and quantification of gene expression levels. Differential gene expression analysis is then performed to identify genes that are significantly up- or down-regulated in response to this compound treatment compared to the control.

The general workflow for an RNA-Seq experiment is depicted below.

RNA_Seq_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics RNA_Isolation RNA Isolation Library_Prep Library Preparation RNA_Isolation->Library_Prep Sequencing Sequencing Library_Prep->Sequencing QC Quality Control Sequencing->QC Alignment Alignment to Genome QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification Diff_Expression Differential Expression Analysis Quantification->Diff_Expression

Caption: A simplified workflow for RNA-Sequencing analysis.

Gene Expression Profiling: Microarray Analysis

Microarrays are another powerful tool for genome-wide expression profiling.

  • Sample Preparation: Labeled cRNA or cDNA is synthesized from the isolated RNA.

  • Hybridization: The labeled target is hybridized to a microarray chip containing thousands of probes corresponding to specific genes.

  • Scanning and Data Acquisition: The microarray is scanned to detect the fluorescence intensity of each probe, which is proportional to the amount of hybridized target.

  • Data Analysis: The raw data is normalized, and statistical analysis is performed to identify differentially expressed genes.[15][16]

Targeted Gene Expression Analysis: Quantitative PCR (qPCR)

qPCR is used to validate the results from RNA-Seq or microarrays and to quantify the expression of specific target genes.[13][17]

  • Reverse Transcription: RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme.

  • qPCR Reaction: The qPCR reaction is set up with the cDNA template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe.

  • Data Analysis: The amplification of the target gene is monitored in real-time. The relative expression of the gene of interest is calculated after normalization to one or more stably expressed housekeeping genes.

Signaling Pathways Modulated by this compound

While the VDR-mediated genomic pathway is the primary mechanism, vitamin D metabolites can also influence other signaling pathways. The search results suggest potential crosstalk with pathways involved in immune response and cancer.[4][11][18][19] Further research is needed to fully elucidate the specific pathways modulated by this compound.

Conclusion

This compound, a metabolite of vitamin D2, demonstrates significant gene-regulatory activity, primarily through the activation of the Vitamin D Receptor. While less potent than the active form, calcitriol, it can modulate the expression of a wide range of target genes at supra-physiological concentrations. The experimental protocols detailed in this guide provide a framework for researchers to investigate the nuanced role of this compound in gene expression and its potential therapeutic applications. The use of high-throughput technologies like RNA-Seq and microarrays, coupled with targeted validation by qPCR, will continue to expand our understanding of the complex biological effects of this and other vitamin D metabolites.

References

Investigating the Ercalcidiol Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Ercalcidiol signaling pathway, a critical component of the broader vitamin D endocrine system. While the vitamin D3 (cholecalciferol) pathway is more extensively studied, understanding the nuances of the vitamin D2 (ergocalciferol) pathway, and specifically the role of its metabolite this compound, is essential for a comprehensive view of vitamin D metabolism and action. This document details the molecular mechanisms, presents available quantitative data, outlines key experimental protocols for its investigation, and provides visualizations of the core processes.

Introduction to the this compound Signaling Pathway

This compound, also known as 25-hydroxyergocalciferol or 25(OH)D2, is a primary circulating metabolite of vitamin D2 (ergocalciferol)[1]. The signaling cascade is initiated by the metabolic activation of ergocalciferol (B368823) and culminates in the regulation of gene expression by its fully active form, ercalcitriol (B1671611) (1,25-dihydroxyergocalciferol). This pathway plays a crucial role in calcium and phosphate (B84403) homeostasis and influences a wide range of physiological processes, including immune function and cell proliferation and differentiation[1].

The canonical signaling pathway for this compound's active metabolite, ercalcitriol, is mediated by the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of ligand-activated transcription factors[2][3]. The binding of ercalcitriol to the VDR initiates a cascade of molecular events that ultimately alters the transcription of target genes.

Molecular Mechanism of Action

The genomic actions of the this compound signaling pathway can be delineated into several key steps:

  • Metabolic Activation: Ergocalciferol, derived from dietary sources, undergoes 25-hydroxylation in the liver to form this compound. This compound is then transported to the kidneys, where it is further hydroxylated by the enzyme 1α-hydroxylase (CYP27B1) to produce the biologically active form, ercalcitriol[2].

  • Ligand Binding and Receptor Activation: Ercalcitriol binds to the ligand-binding domain (LBD) of the VDR in the cytoplasm of target cells. This binding induces a conformational change in the VDR.

  • Heterodimerization: The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR), another nuclear receptor.

  • Nuclear Translocation: The VDR-RXR heterodimer translocates into the nucleus.

  • DNA Binding: Within the nucleus, the VDR-RXR complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.

  • Transcriptional Regulation: The binding of the VDR-RXR complex to VDREs leads to the recruitment of a complex of co-activator or co-repressor proteins. This multi-protein complex then modulates the rate of transcription of the target gene by interacting with the basal transcription machinery, leading to either an increase or decrease in gene expression.

In addition to these genomic actions, there is growing evidence for rapid, non-genomic effects of vitamin D metabolites that are initiated at the cell membrane. These pathways are less well-characterized but are thought to involve membrane-associated VDR and elicit rapid changes in intracellular signaling cascades.

Quantitative Data

While extensive quantitative data for the vitamin D3 pathway exists, specific binding affinities and activation potentials for this compound and ercalcitriol are less commonly reported. The available data and comparisons with vitamin D3 metabolites are summarized below.

Table 1: VDR Binding Affinities and Activation Potentials of Vitamin D Metabolites

CompoundParameterValueCell Line/SystemNotes
Ergocalciferol (Vitamin D2) EC5014.44 µMHEK293TPrecursor to this compound; demonstrates low potency in VDR activation.
**Ercalcitriol (1,25(OH)₂D₂) **VDR ActivationStrong ActivatorNot specifiedErcalcitriol is a potent natural agonist for the VDR. Specific EC50 values are not readily available in the provided search results.
Calcitriol (B1668218) (1,25(OH)₂D₃) EC500.65 nMHEK293TThe active form of Vitamin D3, for comparison.
Calcifediol (B1668214) (25(OH)D₃) VDR Binding Affinity~1000-fold lower than CalcitriolNot specifiedThe lower affinity is compensated by its ~1000-fold higher serum concentrations compared to Calcitriol. A similar relationship is expected between this compound and Ercalcitriol.

Table 2: Comparative Potency of Vitamin D Forms

ComparisonParameterFindingReference
Calcifediol vs. CholecalciferolPotency in raising serum 25(OH)DCalcifediol is approximately 3.2 times more potent than cholecalciferol on a weight basis.
Calcifediol vs. CholecalciferolRate of raising serum 25(OH)DOral calcifediol leads to a more rapid increase in serum 25(OH)D levels.

Experimental Protocols

Investigating the this compound signaling pathway involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Vitamin D Receptor (VDR) Reporter Gene Assay

This assay quantifies the ability of a compound to activate the VDR and induce the expression of a reporter gene.

Principle: Cells are engineered to express the VDR and a reporter gene (e.g., luciferase) under the control of a promoter containing VDREs. Activation of the VDR by a ligand leads to the expression of the reporter gene, which can be quantified.

Detailed Methodology:

  • Cell Culture and Transfection:

    • HEK293T or other suitable cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.

    • Cells are transiently transfected with a VDR expression plasmid and a reporter plasmid containing a VDRE-driven luciferase gene using a suitable transfection reagent.

  • Compound Treatment:

    • After 24 hours, the transfected cells are treated with varying concentrations of this compound, ercalcitriol, or control compounds. A vehicle control (e.g., DMSO) is also included.

  • Cell Lysis and Luciferase Assay:

    • After a 16-24 hour incubation period, the cells are washed with phosphate-buffered saline (PBS) and lysed using a passive lysis buffer.

    • The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.

  • Data Analysis:

    • Luciferase activity is normalized to total protein concentration or to the activity of a co-transfected control plasmid (e.g., expressing Renilla luciferase).

    • The dose-response curve is plotted, and the EC50 value (the concentration of the compound that elicits a half-maximal response) is calculated using non-linear regression analysis.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the in vitro interaction between the VDR-RXR heterodimer and a VDRE-containing DNA probe.

Principle: A protein-DNA complex migrates more slowly than a free DNA probe through a non-denaturing polyacrylamide gel. This "shift" in mobility indicates a binding interaction.

Detailed Methodology:

  • Probe Preparation:

    • A double-stranded DNA oligonucleotide containing a consensus VDRE is synthesized.

    • The probe is labeled at the 5' end with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin (B1667282) or a fluorescent dye).

  • Binding Reaction:

    • Recombinant VDR and RXR proteins are incubated in a binding buffer containing poly(dI-dC) (a non-specific DNA competitor) to reduce non-specific binding.

    • The labeled VDRE probe is added to the reaction mixture and incubated to allow for the formation of the protein-DNA complex.

    • For competition assays, an excess of unlabeled VDRE probe is added to the reaction to demonstrate the specificity of the binding.

  • Electrophoresis:

    • The binding reactions are loaded onto a native polyacrylamide gel.

    • Electrophoresis is carried out at a constant voltage in a cold room or with a cooling system to prevent dissociation of the complex.

  • Detection:

    • The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using an appropriate system for non-radioactive probes to visualize the bands corresponding to the free probe and the shifted protein-DNA complex.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine whether the VDR is associated with specific genomic regions (e.g., the promoter of a target gene) in intact cells.

Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and an antibody specific to the protein of interest (VDR) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and identified by PCR or sequencing.

Detailed Methodology:

  • Cell Treatment and Cross-linking:

    • Cells are treated with ercalcitriol or a vehicle control.

    • Proteins are cross-linked to DNA by adding formaldehyde (B43269) directly to the cell culture medium. The reaction is quenched with glycine.

  • Chromatin Preparation:

    • Cells are lysed, and the nuclei are isolated.

    • The chromatin is sheared into small fragments (typically 200-1000 bp) by sonication or enzymatic digestion.

  • Immunoprecipitation:

    • The sheared chromatin is incubated with an antibody specific to the VDR. A negative control immunoprecipitation is performed with a non-specific IgG.

    • Protein A/G-agarose or magnetic beads are used to capture the antibody-protein-DNA complexes.

  • Elution and Reverse Cross-linking:

    • The complexes are eluted from the beads, and the protein-DNA cross-links are reversed by heating in the presence of a high salt concentration.

    • Proteins are digested with proteinase K.

  • DNA Purification and Analysis:

    • The DNA is purified from the immunoprecipitated material.

    • The presence of a specific DNA sequence (e.g., the promoter of a known VDR target gene like CYP24A1) is detected by quantitative PCR (qPCR). The amount of immunoprecipitated DNA is compared to the amount in the input (non-immunoprecipitated) chromatin.

Visualizations

This compound Signaling Pathway

Ercalcidiol_Signaling_Pathway cluster_liver In the Liver cluster_kidney In the Kidney cluster_cytoplasm In the Cytoplasm cluster_nucleus In the Nucleus Ergocalciferol Ergocalciferol (Vitamin D2) This compound This compound (25(OH)D2) Ergocalciferol->this compound 25-hydroxylase Ercalcitriol Ercalcitriol (1,25(OH)2D2) This compound->Ercalcitriol 1α-hydroxylase VDR VDR Ercalcitriol->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Regulates Biological_Effects Biological Effects (Calcium Homeostasis, etc.) Gene_Transcription->Biological_Effects Liver Liver Kidney Kidney Cytoplasm Cytoplasm Nucleus Nucleus

Caption: The canonical genomic signaling pathway of this compound.

Experimental Workflow for VDR-VDRE Interaction Analysis

VDR_VDRE_Interaction_Workflow start Start treat_cells Treat cells with Ercalcitriol start->treat_cells crosslink Cross-link proteins to DNA (Formaldehyde) treat_cells->crosslink lyse_shear Lyse cells and shear chromatin crosslink->lyse_shear immunoprecipitate Immunoprecipitate with anti-VDR antibody lyse_shear->immunoprecipitate reverse_crosslinks Reverse cross-links and purify DNA immunoprecipitate->reverse_crosslinks qpcr Analyze DNA by qPCR reverse_crosslinks->qpcr end End qpcr->end

Caption: Workflow for a Chromatin Immunoprecipitation (ChIP) assay.

Conclusion

The this compound signaling pathway, while operating through the same fundamental VDR-mediated mechanism as the calcitriol pathway, presents its own set of characteristics that warrant further investigation. The methodologies outlined in this guide provide a robust framework for researchers to explore the nuances of this compound and ercalcitriol's interaction with the VDR, their downstream genomic targets, and their ultimate physiological effects. A deeper understanding of this pathway is crucial for the development of novel therapeutic strategies that leverage the full spectrum of vitamin D's biological activities. Further research is needed to provide more precise quantitative data on the binding affinities and activation potentials of this compound and ercalcitriol to fully elucidate their roles in health and disease.

References

Ercalcidiol as a Biomarker of Vitamin D2 Intake: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth overview of ercalcidiol (25-hydroxyvitamin D2) as a specific biomarker for the intake of vitamin D2 (ergocalciferol). It covers the metabolic pathway of vitamin D2, the distinct pharmacokinetic properties of this compound, and its importance in clinical and research settings. Detailed experimental protocols for its quantification, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS), are presented, alongside structured data tables for easy comparison and interpretation. This document serves as a comprehensive resource for professionals involved in nutrition research, clinical diagnostics, and drug development.

Introduction

Vitamin D is a group of fat-soluble secosteroids essential for calcium homeostasis and bone health.[1] The two major forms are vitamin D3 (cholecalciferol), synthesized in the skin upon exposure to sunlight, and vitamin D2 (ergocalciferol), which is derived from plant sterols and fungi.[2] Vitamin D2 is commonly used in fortified foods and as a prescription supplement.[3][4] Both forms of vitamin D are biologically inactive and require hydroxylation in the liver to become 25-hydroxyvitamin D (25(OH)D).[5]

The measurement of total serum 25(OH)D is the standard indicator of a person's overall vitamin D status. However, it is often critical to differentiate between the two forms:

  • Calcifediol (B1668214) (25-hydroxyvitamin D3) , the metabolite of vitamin D3.

  • This compound (25-hydroxyvitamin D2) , the metabolite of vitamin D2.

This compound is a direct indicator of exogenous vitamin D2 consumption. Its accurate measurement is crucial for monitoring compliance and therapeutic efficacy of vitamin D2 supplementation, as well as for research into the comparative metabolism and potency of the two vitamin D forms. This guide details the metabolic pathway, analytical methodologies, and practical applications of using this compound as a specific biomarker for vitamin D2 intake.

Metabolism of Vitamin D2 (Ergocalciferol)

Upon ingestion, vitamin D2 is absorbed from the intestine and transported to the liver. In the liver, it undergoes its first hydroxylation step to form this compound (25-hydroxyvitamin D2). This conversion is primarily catalyzed by the enzyme 25-hydroxylase (CYP2R1). This compound is the major circulating form of vitamin D2 and the analyte measured to determine vitamin D2 status. To become biologically active, this compound undergoes a second hydroxylation in the kidneys, catalyzed by 1α-hydroxylase (CYP27B1), to form ercalcitriol (B1671611) (1,25-dihydroxyvitamin D2), the active hormonal form that binds to the vitamin D receptor (VDR).

VitaminD2_Metabolism D2 Vitamin D2 (Ergocalciferol) Liver Liver D2->Liver Ingestion & Absorption This compound This compound (25-OH D2) Liver->this compound CYP2R1 (25-hydroxylase) Kidney Kidney This compound->Kidney Circulation Ercalcitriol Ercalcitriol (1,25-(OH)2D2) Active Form Kidney->Ercalcitriol CYP27B1 (1α-hydroxylase) VDR Vitamin D Receptor (VDR) Ercalcitriol->VDR Binds to

Caption: Metabolic pathway of Vitamin D2 to its active form.

This compound as a Biomarker: Pharmacokinetics and Properties

Understanding the pharmacokinetic differences between this compound and calcifediol is essential for interpreting vitamin D status, especially in supplemented individuals. This compound exhibits lower binding affinity to the plasma vitamin D binding protein (DBP) compared to calcifediol. This weaker binding results in a shorter circulating half-life and a more rapid clearance rate. Consequently, vitamin D2 has been shown to be less potent than vitamin D3 in raising and maintaining total serum 25(OH)D concentrations.

Parameter This compound (from Vitamin D2) Calcifediol (from Vitamin D3) Reference(s)
Parent Compound Ergocalciferol (Vitamin D2)Cholecalciferol (Vitamin D3)
Binding Affinity to DBP LowerHigher
Elimination Half-life Shorter (approx. 10-15 days for calcifediol)Longer (approx. 2 months for parent D3)
Relative Potency Less potent in raising total 25(OH)DMore potent in raising total 25(OH)D

Table 1: Comparative Properties of this compound and Calcifediol.

Analytical Methodologies for this compound Quantification

Accurate quantification of this compound, distinct from the often more abundant calcifediol, requires highly specific analytical methods. While immunoassays are widely used for total 25(OH)D, they can exhibit variable cross-reactivity with this compound, leading to inaccurate measurements when vitamin D2 is present. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recognized as the "gold standard" for its ability to chromatographically separate and specifically detect both metabolites.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Collection Sample Collection (Serum or Plasma) IS Add Internal Standard (e.g., this compound-d3) Collection->IS PP Protein Precipitation (e.g., Acetonitrile) IS->PP LLE Liquid-Liquid Extraction (e.g., Hexane) PP->LLE Evap Evaporation & Reconstitution LLE->Evap LC Chromatographic Separation (e.g., C18 Column) Evap->LC MS Mass Spectrometry Detection (ESI, MRM mode) LC->MS Data Data Analysis & Quantification MS->Data

References

The History and Discovery of Ercalcidiol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for the Antirachitic Factor

The story of ercalcidiol (25-hydroxyvitamin D2) is deeply rooted in the early 20th-century quest to understand and eradicate rickets, a debilitating bone disease in children. Scientists discovered that an "antirachitic factor," found in certain foods and produced in the skin upon sunlight exposure, could prevent this condition. This factor was later identified as vitamin D. Initial research focused on two primary forms: vitamin D2 (ergocalciferol), derived from irradiated yeast, and vitamin D3 (cholecalciferol), from animal sources. For many years, these were believed to be the active forms of the vitamin. However, a crucial observation of a time lag between vitamin D administration and its physiological effects suggested a metabolic activation process was at play, paving the way for the discovery of its hydroxylated metabolites.

The Pivotal Discovery of a More Potent Circulating Form

In the late 1960s, the laboratory of Hector F. DeLuca at the University of Wisconsin-Madison made a series of groundbreaking discoveries that elucidated the metabolic pathway of vitamin D. Their work, alongside others, revealed that vitamin D undergoes hydroxylation to become biologically active. A key finding was the isolation and identification of a major circulating metabolite of vitamin D2 that was more polar and acted more rapidly than its parent compound in curing rickets in rats. This metabolite was identified as 25-hydroxyergocalciferol, or this compound[1].

Experimental Protocols: Unraveling the Metabolism of this compound

The identification and characterization of this compound involved pioneering in vivo and in vitro experiments utilizing radiolabeled compounds and advanced analytical techniques of the era.

Isolation and Identification of this compound from Porcine Blood

This experimental approach, adapted from the work on its vitamin D3 analogue, 25-hydroxycholecalciferol, was fundamental in identifying this compound[2][3][4][5].

Experimental Workflow:

Gp2 start Administer high dose of Vitamin D2 to pigs blood Collect blood after 24-48 hours start->blood extract Lipid extraction from plasma (Methanol-Chloroform) blood->extract cc Silicic acid column chromatography extract->cc hplc Further purification by HPLC cc->hplc uv UV Spectrophotometry (λmax at 264.5 nm) hplc->uv ms Mass Spectrometry (Molecular ion at m/e 412) hplc->ms nmr Nuclear Magnetic Resonance hplc->nmr bioassay Biological activity testing in rachitic rats hplc->bioassay

Caption: Workflow for the isolation and identification of this compound.

Detailed Methodology:

  • Animal Model and Dosing: Pigs were administered a large dose of vitamin D2.

  • Sample Collection and Extraction: Blood was collected, and the plasma was extracted using a methanol-chloroform solvent system to isolate the lipid-soluble vitamin D and its metabolites.

  • Chromatography: The lipid extract was subjected to silicic acid column chromatography. A biologically active fraction, more polar than vitamin D2, was eluted. This fraction was further purified using high-performance liquid chromatography (HPLC).

  • Structural Elucidation: The purified compound was analyzed by:

    • UV Spectrophotometry: Showed a characteristic absorption maximum at 264.5 nm, consistent with the vitamin D triene system.

    • Mass Spectrometry: Revealed a molecular ion at m/e 412, indicating the addition of one hydroxyl group to vitamin D2 (molecular weight 396).

    • Nuclear Magnetic Resonance (NMR): Confirmed the presence of the additional hydroxyl group at the C-25 position.

  • Biological Activity: The isolated compound demonstrated potent antirachitic activity in rats, acting more rapidly than vitamin D2.

In Vitro Hydroxylation Studies

To confirm the metabolic pathway, in vitro studies using chick liver and kidney homogenates were performed.

Experimental Workflow:

Gp3 start Prepare homogenates of chick liver and kidney incubation Incubate substrates with tissue homogenates start->incubation substrate Radiolabeled Vitamin D2 and 25-hydroxyvitamin D2 substrate->incubation extraction Lipid extraction of incubation mixture incubation->extraction chromatography Chromatographic separation of metabolites extraction->chromatography detection Radioassay to identify hydroxylated products chromatography->detection

Caption: In vitro workflow for studying this compound metabolism.

Detailed Methodology:

  • Tissue Preparation: Homogenates of liver and kidney tissues were prepared from vitamin D-deficient chicks.

  • Substrate Incubation: Radiolabeled vitamin D2 was incubated with the liver homogenate, and radiolabeled this compound was incubated with the kidney homogenate.

  • Metabolite Extraction and Analysis: The incubation mixtures were extracted with organic solvents, and the metabolites were separated by chromatography. The radioactive profiles were analyzed to identify the products.

  • Results: These studies demonstrated that the liver is the primary site of 25-hydroxylation of vitamin D2 to this compound, and the kidney is responsible for the subsequent 1α-hydroxylation to the active hormone, 1,25-dihydroxyvitamin D2 (ercalcitriol).

Chemical Synthesis of this compound

The definitive confirmation of the structure of this compound came from its chemical synthesis and the demonstration that the synthetic compound was identical to the biologically isolated metabolite. The synthesis of the vitamin D3 analog, 25-hydroxycholecalciferol, was first reported by Blunt and DeLuca in 1969. A similar approach was used for this compound.

Quantitative Data

The following table summarizes key quantitative parameters for this compound.

ParameterValueNotes
Molecular Weight 412.65 g/mol
UV Absorption Max (Ethanol) 264.5 nm
Binding Affinity to DBP Lower than calcifediolThe affinity of DBP for vitamin D2 metabolites is somewhat less than for vitamin D3 metabolites.
Binding Affinity to VDR Ercalcitriol (the active form) is a strong VDR agonist.The VDR is the nuclear hormone receptor for the active forms of vitamin D.
Plasma Half-life ~13.4 daysMeasured in healthy adults after an oral dose.
Biological Potency Less effective than vitamin D3 in raising and maintaining serum 25(OH)D levels in humans.

Signaling and Metabolic Pathways

This compound is a central molecule in the metabolic cascade of vitamin D2.

Metabolic Pathway of Vitamin D2:

Gp1 D2 Vitamin D2 (Ergocalciferol) Liver Liver D2->Liver 25-Hydroxylase (CYP2R1/CYP27A1) This compound This compound (25-hydroxyvitamin D2) Liver->this compound Kidney Kidney This compound->Kidney Circulation via DBP Ercalcitriol Ercalcitriol (1,25-dihydroxyvitamin D2) Kidney->Ercalcitriol 1α-Hydroxylase (CYP27B1) VDR Vitamin D Receptor (VDR) Ercalcitriol->VDR Binds to Gene Gene Transcription VDR->Gene Regulates

Caption: Metabolic activation of Vitamin D2 to its hormonal form.

Conclusion

The discovery of this compound was a landmark achievement in nutritional biochemistry, transforming our understanding of vitamin D from a simple vitamin to a complex prohormone system. The meticulous experimental work of DeLuca and his colleagues laid the foundation for decades of research into the intricate roles of vitamin D metabolites in calcium homeostasis, bone health, and numerous other physiological processes. This in-depth understanding of this compound's history and metabolism continues to be of paramount importance for researchers, scientists, and professionals in drug development, particularly in the context of vitamin D supplementation and the treatment of related disorders.

References

Ercalcidiol: A Technical Guide to its Role in Calcium and Phosphate Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ercalcidiol, also known as 25-hydroxyergocalciferol or 25(OH)D2, is a primary circulating metabolite of vitamin D2 (ergocalciferol). As a prohormone, it is a crucial component of the vitamin D endocrine system, which is fundamentally responsible for maintaining calcium and phosphate (B84403) balance. While structurally similar to calcifediol (B1668214) (25-hydroxycholecalciferol), the metabolite of vitamin D3, this compound is derived exclusively from plant-based sources and fortified foods. This document provides a comprehensive technical overview of this compound's mechanism of action, its physiological impact on key organ systems, and its role in the intricate regulation of mineral homeostasis. Due to a relative scarcity of studies focusing exclusively on this compound, this guide incorporates data from studies on its precursor, ergocalciferol (B368823), to provide a complete picture of the vitamin D2 metabolic pathway's effects.

Mechanism of Action: The Pathway to Bioactivation

This compound itself is biologically inert and requires a critical hydroxylation step to become the active hormone, calcitriol (B1668218) (1,25-dihydroxyvitamin D). This bioactivation process is tightly regulated, ensuring precise control over calcium and phosphate levels.

  • Hepatic Hydroxylation : Ergocalciferol (Vitamin D2), obtained from dietary sources, is transported to the liver. Here, the enzyme 25-hydroxylase (primarily CYP2R1) adds a hydroxyl group at the 25th carbon position, converting it into this compound. This is the major storage and circulating form of vitamin D2.

  • Renal Hydroxylation : this compound is then transported from the liver to the kidneys. In the proximal tubules of the kidneys, the enzyme 1α-hydroxylase (CYP27B1) adds a second hydroxyl group at the 1α position. This final step transforms this compound into the biologically active hormone, 1,25-dihydroxyvitamin D (calcitriol).

  • Genomic Action : Calcitriol binds to the Vitamin D Receptor (VDR), a nuclear receptor present in various target tissues, including the intestines, bones, and kidneys.[1] This hormone-receptor complex then heterodimerizes with the retinoid X receptor (RXR). The resulting complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic action is the primary mechanism by which the effects of the vitamin D pathway are exerted.

D2 Ergocalciferol (Vitamin D2) (from Diet) Liver Liver D2->Liver Transport inv1 Liver->inv1 25-Hydroxylase (CYP2R1) This compound This compound (25(OH)D2) (Circulating Prohormone) Kidney Kidney This compound->Kidney Transport inv2 Kidney->inv2 1α-Hydroxylase (CYP27B1) Calcitriol Calcitriol (1,25(OH)2D) (Active Hormone) TargetTissues Target Tissues (Intestine, Bone, Kidney) Calcitriol->TargetTissues Binds to VDR inv1->this compound inv2->Calcitriol

Caption: Metabolic activation pathway of Vitamin D2 to its active form.

Impact on Target Organs and Mineral Homeostasis

The primary function of the vitamin D endocrine system, driven by calcitriol derived from this compound, is to increase plasma concentrations of calcium and phosphate. This is achieved through coordinated actions on the intestine, kidneys, and bone.

Intestinal Absorption

Calcitriol is the most potent stimulator of intestinal calcium and phosphate absorption.[2]

  • Calcium Absorption : Through its genomic action, calcitriol upregulates the expression of key proteins involved in the transcellular transport of calcium in enterocytes. These include the apical membrane calcium channel TRPV6 and the intracellular calcium-binding protein, calbindin-D9k.[2] This enhances the efficiency of dietary calcium absorption.

  • Phosphate Absorption : Calcitriol also stimulates intestinal phosphate absorption by increasing the expression of the sodium-phosphate cotransporter (NaPi-IIb) in the brush border membrane of intestinal cells.[3]

Renal Reabsorption

In the kidneys, calcitriol works to conserve calcium and phosphate.

  • Calcium Reabsorption : It enhances the reabsorption of calcium in the distal tubules, reducing its excretion in urine.

  • Phosphate Reabsorption : Unlike Parathyroid Hormone (PTH), which promotes phosphate excretion, calcitriol increases the expression of renal sodium-phosphate cotransporters (NaPi-IIa and NaPi-IIc), leading to increased tubular reabsorption of phosphate.[1][4]

Bone Metabolism

The role of calcitriol in bone is complex. Its primary indirect effect is to promote bone mineralization by ensuring an adequate supply of calcium and phosphate in the extracellular fluid.[3] However, it also has direct effects on bone cells. By binding to VDR on osteoblasts, calcitriol can stimulate the expression of RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand), which in turn promotes the maturation of osteoclasts and leads to bone resorption. This mechanism serves to mobilize calcium and phosphate from the bone to maintain serum levels when dietary intake is insufficient.

Regulatory Feedback Loops

The synthesis of calcitriol from this compound is tightly controlled by a complex interplay of hormones, primarily Parathyroid Hormone (PTH) and Fibroblast Growth Factor 23 (FGF23).

  • Parathyroid Hormone (PTH) : Secreted in response to low serum calcium, PTH is a major stimulator of the 1α-hydroxylase enzyme in the kidney. This increases the conversion of this compound to calcitriol, thereby boosting serum calcium levels.

  • Fibroblast Growth Factor 23 (FGF23) : Secreted by osteocytes in response to high serum phosphate and calcitriol, FGF23 acts as a counter-regulatory hormone. It inhibits the 1α-hydroxylase enzyme and stimulates the 24-hydroxylase enzyme, which catabolizes both this compound and calcitriol. This reduces calcitriol production and promotes phosphate excretion by the kidneys.[1][3]

  • Calcitriol (Self-regulation) : Calcitriol itself inhibits its own synthesis by suppressing the 1α-hydroxylase gene and stimulating the 24-hydroxylase gene, forming a negative feedback loop.

LowCa Low Serum Ca2+ PTH Parathyroid Gland Secretes PTH LowCa->PTH Stimulates (+) HighPhos High Serum PO4 (or High Calcitriol) Bone Bone (Osteocytes) Secretes FGF23 HighPhos->Bone Stimulates (+) Kidney Kidney PTH->Kidney Stimulates 1α-hydroxylase (+) Bone->Kidney Inhibits 1α-hydroxylase (-) Stimulates 24-hydroxylase (+) This compound This compound (25(OH)D2) This compound->Kidney Calcitriol Calcitriol (1,25(OH)2D) Kidney->Calcitriol 1α-hydroxylase Calcitriol->Bone ↑ Ca2+ & PO4 Resorption Calcitriol->Kidney ↑ Ca2+ & PO4 Reabsorption Calcitriol->Calcitriol Self-inhibition via 24-hydroxylase (-) Intestine Intestine Calcitriol->Intestine ↑ Ca2+ & PO4 Absorption Result Increased Serum Ca2+ Increased Serum PO4 Intestine->Result

Caption: Hormonal regulation of this compound bioactivation and mineral homeostasis.

Quantitative Data Summary

Direct quantitative data on the effects of this compound administration are limited. The following tables summarize data from clinical trials using its precursor, ergocalciferol (Vitamin D2), which is metabolized into this compound. These studies often compare its efficacy to cholecalciferol (Vitamin D3).

Table 1: Effect of Ergocalciferol vs. Cholecalciferol on Serum 25(OH)D Levels in Chronic Kidney Disease (CKD)

Parameter Ergocalciferol (D2) Group Cholecalciferol (D3) Group P-value Citation
Dosage 50,000 IU weekly for 12 weeks 50,000 IU weekly for 12 weeks N/A [5][6]
Baseline 25(OH)D (ng/mL) 16.0 (SD 6.6) 15.3 (SD 5.2) NS [5]
Change in 25(OH)D at 12 wks (ng/mL) +30.7 (SD 15.3) +45.0 (SD 16.5) <0.01 [5][6]
Change in 25(OH)D at 18 wks (ng/mL) +17.6 (SD 8.9) +22.4 (SD 12.7) 0.17 [5][6]

| Change in PTH at 12 wks (pg/mL) | +2.3 (SD 38.3) | -15.3 (SD 34.5) | 0.02 |[6] |

Data from a randomized clinical trial in 44 non-dialysis-dependent patients with stage 3-5 CKD.

Table 2: Effect of Daily Cholecalciferol vs. Weekly Ergocalciferol in Healthcare Workers

Parameter Ergocalciferol (D2) Group Cholecalciferol (D3) Group P-value Citation
Dosage 20,000 IU weekly 1,000 IU daily N/A [7]
Baseline 25(OH)D (ng/mL) 16.91 (SD 6.07) 17.62 (SD 4.39) 0.547 [7]
25(OH)D at 6 months (ng/mL) 21.67 (SD 5.11) 26.03 (SD 6.59) 0.018 [7]
Change in Serum Calcium No significant change No significant change NS [7]

| Change in Serum PTH | No significant change | No significant change | NS |[7] |

Data from a randomized controlled trial in Thai female healthcare workers.

Experimental Protocols

In Vivo Rodent Model for Assessing this compound Effects

This protocol outlines a general methodology for studying the effects of this compound or its precursor on calcium and phosphate homeostasis in a rat model.

A 1. Animal Selection & Acclimation - Wistar or Sprague-Dawley rats - Acclimate for 1 week - House in controlled environment B 2. Diet Induction - Place on Vitamin D deficient diet - Maintain for 4-6 weeks to establish deficiency A->B C 3. Group Randomization - Control Group (Vehicle) - this compound Group (Test Compound) - Positive Control (e.g., Calcitriol) B->C D 4. Compound Preparation & Administration - Dissolve this compound in corn oil - Administer daily via oral gavage - Dose: e.g., 10-50 ng/100g body weight C->D E 5. Sample Collection (Time Points) - Collect blood via tail vein at baseline, mid-point, and end-point - Collect 24-hour urine using metabolic cages D->E F 6. Tissue Harvesting - At study termination, collect kidneys, intestine (duodenum), and femurs D->F G 7. Biochemical Analysis - Serum/Urine: Ca, PO4 (Colorimetric Assays) - Serum: 25(OH)D, PTH, FGF23 (ELISA/MS) E->G H 8. Gene Expression Analysis - Kidney/Intestine: RNA extraction -> qRT-PCR - Target genes: TRPV6, Calbindin, NaPi-IIa/b, CYP27B1, CYP24A1 F->H

Caption: General experimental workflow for an in vivo rodent study.

Methodology Details:

  • Animal Model : Weanling male Wistar rats are often used. They are placed on a vitamin D-deficient diet containing specified amounts of calcium (e.g., 1.2%) and phosphorus (e.g., 0.8%) for 5-6 weeks to induce vitamin D deficiency without causing severe hypo- or hypercalcemia.[8]

  • Compound Administration : this compound is dissolved in a vehicle like corn oil. Administration is typically performed daily via oral gavage for a period ranging from 7 to 14 days.[9]

  • Blood and Urine Collection : Blood samples are collected at specified intervals to measure serum levels of calcium, phosphate, PTH, FGF23, and vitamin D metabolites. 24-hour urine samples are collected using metabolic cages to assess urinary excretion of calcium and phosphate.

  • Biochemical Assays : Serum and urine calcium and phosphate levels are measured using automated colorimetric assays. Hormone levels (PTH, FGF23) and vitamin D metabolites are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Tissue Analysis : At the end of the study, tissues such as the kidney and duodenum are harvested. Brush border membrane vesicles (BBMV) can be prepared to study Na+-dependent phosphate transport kinetics ex vivo.[10] Additionally, RNA can be extracted for quantitative real-time PCR (qRT-PCR) to analyze the expression of target genes like VDR, TRPV6, calbindin, and hydroxylase enzymes.

In Vitro Bone Cell Proliferation Assay

This protocol assesses the direct effects of this compound's active metabolite, calcitriol, on bone cells.

  • Cell Culture : Human preosteoblastic cells (e.g., derived from bone marrow) are cultured in appropriate media.[11][12]

  • Treatment : Cells are treated with varying concentrations of the test compound (e.g., calcitriol, ranging from 0.1 nM to 60 nM).[12]

  • Proliferation Assessment : After incubation periods (e.g., 24 and 48 hours), cell proliferation is measured. This can be done by direct cell counting using a hemocytometer or through colorimetric assays like the MTT assay.

  • Analysis : The dose-dependent effect of the compound on cell growth is determined. Studies have shown that calcitriol can have biphasic effects, stimulating proliferation at very low concentrations and inhibiting it at higher concentrations.[13]

Conclusion

This compound is an essential prohormone in the vitamin D2 metabolic pathway. Its biological significance is realized upon its conversion to the active hormone calcitriol, which plays a central role in regulating calcium and phosphate homeostasis. Through the genomic actions of calcitriol, the this compound pathway enhances intestinal absorption, modulates renal reabsorption, and influences bone metabolism to maintain mineral balance. The synthesis of calcitriol is meticulously regulated by PTH and FGF23, ensuring a responsive and balanced system. While clinical data suggests that the vitamin D3 pathway may be more efficient at raising total 25(OH)D levels, the vitamin D2 pathway, initiated by ergocalciferol and mediated by this compound, remains a crucial and effective route for correcting vitamin D deficiency and managing mineral metabolism. Further research focusing specifically on the pharmacokinetics and direct actions of this compound will enhance our understanding and optimize its therapeutic use.

References

Methodological & Application

Application Note: Quantification of Ercalcidiol in Cell Lysates using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ercalcidiol (25-hydroxyvitamin D2) is a primary metabolite of vitamin D2 (ergocalciferol) and a key biomarker for assessing vitamin D status. While typically measured in serum or plasma, understanding its intracellular concentration is crucial for elucidating the cellular mechanisms of vitamin D action in various physiological and pathological processes. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in cell lysates using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method involves cell lysis, protein precipitation, liquid-liquid extraction, and a robust LC-MS/MS analysis, making it suitable for researchers in drug development and life sciences.

Signaling Pathway of this compound

This compound, once inside the cell, is converted to its biologically active form, ercalcitriol (B1671611) (1,25-dihydroxyvitamin D2). Ercalcitriol then binds to the Vitamin D Receptor (VDR), which heterodimerizes with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on the DNA, modulating the transcription of target genes involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2]

Ercalcidiol_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus Ercalcidiol_in This compound (25-OH-D2) Ercalcitriol Ercalcitriol (1,25-(OH)2-D2) Ercalcidiol_in->Ercalcitriol Hydroxylation VDR VDR Ercalcitriol->VDR Binds VDR_RXR VDR-RXR Complex VDR->VDR_RXR Heterodimerizes with RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds to Gene_Expression Target Gene Transcription VDRE->Gene_Expression Modulates Experimental_Workflow cluster_sample_prep Sample Preparation Details A 1. Cell Culture & Harvesting B 2. Cell Lysis (Freeze-Thaw) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. Sample Preparation C->D E 5. LC-MS/MS Analysis D->E D1 Protein Precipitation (Acetonitrile) F 6. Data Analysis E->F D2 Liquid-Liquid Extraction (Hexane) D3 Evaporation & Reconstitution

References

Experimental Protocols for Ercalcidiol (25-Hydroxyvitamin D) in Animal Studies: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols and quantitative data for the use of Ercalcidiol (25-hydroxyvitamin D; 25(OH)D) in various animal models. The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the safety and efficacy of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from animal studies involving this compound administration, including therapeutic efficacy, toxicity, and pharmacokinetic parameters.

Table 1: Therapeutic Efficacy of this compound in Animal Models
Animal ModelTherapeutic AreaAdministration RouteDosageDurationKey Outcomes
Mouse (CYP27B1-/- with Chronic Kidney Disease)Secondary HyperparathyroidismIntraperitoneal50 ng/g, 3 times/week30 daysNormalized serum calcium and reduced parathyroid hormone (PTH) levels.[1][2][3]
Rat (Elderly, with femoral fracture)Fracture HealingSubcutaneousNot specified5 weeksSignificantly increased maximum shear force before bone failure; positive correlation between serum 25(OH)D levels and callus mechanical strength.[4]
Dog (Healthy)Vitamin D StatusOral (dietary)50 IU/kg body weight/day42 daysSignificant increase in serum 25-hydroxyvitamin D3 levels from day 14.[5]
Cat (Adult)Vitamin D StatusOral (dietary)~5.0 µg/kg of diet9 weeksSafely and effectively raised vitamin D status without adverse effects.
Table 2: Toxicity of this compound and Related Compounds in Animal Models
Animal ModelCompoundAdministration RouteNOAEL (No-Observed-Adverse-Effect-Level)Key Toxic Effects at Higher Doses
Rat Paricalcitol (Vitamin D analog)Intravenous0.1 µg/kg/dose (6-month study)Hypercalcemia and secondary effects.
Dog Paricalcitol (Vitamin D analog)Intravenous0.02 µg/kg/dose (6-month and 1-year studies)Dogs are particularly sensitive to the hypercalcemic effects of Vitamin D.
Mouse (Weanling)Alfacalcidol (1α(OH)D3)Not specifiedNot establishedMore toxic than calcitriol (B1668218), causing severe nephrocalcinosis at high doses.
Rhesus Monkey Cholecalciferol (Vitamin D3)OralNot establishedMore toxic than ergocalciferol, leading to hypercalcemia, soft tissue mineralization, and death at high daily doses (50,000-200,000 IU).
Table 3: Pharmacokinetic Parameters of Vitamin D Metabolites in Animal Models
Animal ModelCompoundAdministration RouteDoseCmaxTmaxT1/2 (Half-life)AUC (Area Under the Curve)
Mouse (C3H/HeJ)Calcitriol (1,25(OH)2D3)Intraperitoneal0.125 µ g/mouse 12.0 ng/mL< 2 hoursNot specified47.0 ng·h/mL
Mouse (C3H/HeJ)Calcitriol (1,25(OH)2D3)Intraperitoneal0.5 µ g/mouse 41.6 ng/mL< 2 hoursNot specified128.0 ng·h/mL
Rat (Vitamin D3-replete)24,25-dihydroxyvitamin D3Oral (steady state), then IVNot specifiedNot specifiedNot specified0.55 h (fast phase), 73.8 h (slow phase)Not specified

Experimental Protocols

Protocol 2.1: Induction of Vitamin D Deficiency in Rats

This protocol describes a rapid method for inducing vitamin D deficiency in rats without causing significant fluctuations in parathyroid hormone (PTH) and mineral levels.

Materials:

  • Wistar rats (male, 8-10 weeks old)

  • Vitamin D deficient diet with enriched calcium (e.g., 2% Calcium, 1.25% Phosphate)

  • Paricalcitol (19-nor-1,25-dihydroxyvitamin D2)

  • Vehicle for Paricalcitol (e.g., saline)

  • Standard laboratory equipment for animal housing and injections.

Procedure:

  • Acclimatize rats for one week under standard housing conditions.

  • Provide the vitamin D deficient, calcium-enriched diet and water ad libitum throughout the experiment.

  • On days 1, 3, 5, 8, 10, and 12, administer intraperitoneal injections of Paricalcitol at a dose of 32 ng per rat to accelerate the degradation of endogenous vitamin D metabolites.

  • Continue feeding the vitamin D deficient diet for a total of three weeks.

  • At the end of the three-week period, collect blood samples to confirm vitamin D deficiency by measuring serum levels of 25-hydroxyvitamin D3. Levels are expected to be below the detection limit.

Workflow for Vitamin D Deficiency Induction in Rats

G acclimatize Acclimatize Rats (1 week) diet Provide Vitamin D Deficient, Ca-Enriched Diet acclimatize->diet injections Administer Paricalcitol (IP, 6 doses over 2 weeks) diet->injections continue_diet Continue Diet (Total 3 weeks) injections->continue_diet blood_collection Collect Blood Samples continue_diet->blood_collection confirmation Confirm Vitamin D Deficiency (Serum 25(OH)D levels) blood_collection->confirmation

Workflow for inducing vitamin D deficiency in rats.
Protocol 2.2: Evaluation of this compound in a Rodent Fracture Healing Model

This protocol outlines a general procedure for assessing the effect of this compound on bone healing in a rodent model of femoral fracture.

Materials:

  • Elderly female Wistar rats (e.g., 18 months old)

  • This compound (25-hydroxyvitamin D3)

  • Vehicle for this compound (e.g., sterile oil for subcutaneous injection)

  • Anesthetic agents

  • Surgical instruments for creating a mid-diaphyseal femoral fracture

  • Internal fixation materials (e.g., intramedullary pin)

  • X-ray or micro-CT imaging system

  • Mechanical testing equipment (e.g., torsion tester)

Procedure:

  • Induce general anesthesia in the rats.

  • Surgically create a standardized, closed transverse fracture in the mid-diaphysis of the femur.

  • Stabilize the fracture using an appropriate internal fixation method.

  • Confirm fracture creation and fixation using radiography.

  • Randomly assign animals to a treatment group (this compound) and a control group (vehicle).

  • Administer this compound or vehicle subcutaneously at the desired dosage and frequency throughout the healing period (e.g., 5 weeks).

  • Monitor animals regularly for health and well-being.

  • At the end of the healing period, euthanize the animals and collect blood to determine serum 25(OH)D levels.

  • Excise the femurs and evaluate fracture healing using methods such as radiography, micro-CT for callus morphology, and mechanical testing (e.g., torsion testing to failure) to assess bone strength.

Experimental Workflow for Fracture Healing Study

G anesthesia Anesthetize Rodents fracture Create Femoral Fracture anesthesia->fracture fixation Stabilize Fracture fracture->fixation randomization Randomize into Groups (this compound vs. Vehicle) fixation->randomization treatment Administer Treatment (Subcutaneous, e.g., 5 weeks) randomization->treatment monitoring Monitor Healing & Animal Welfare treatment->monitoring euthanasia Euthanasia & Sample Collection monitoring->euthanasia analysis Analyze Fracture Healing (Imaging, Mechanical Testing) euthanasia->analysis

Workflow for evaluating this compound in a rodent fracture model.

Signaling Pathways

This compound (25(OH)D) is a prohormone that is converted to the active form, calcitriol (1,25-dihydroxyvitamin D3), which then binds to the Vitamin D Receptor (VDR). The VDR is a nuclear receptor that forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, regulating their transcription.

Classical Vitamin D Receptor Signaling Pathway

G cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (25(OH)D) Calcitriol Calcitriol (1,25(OH)2D3) This compound->Calcitriol CYP27B1 (1α-hydroxylase) VDR VDR Calcitriol->VDR Binds RXR RXR VDR->RXR Heterodimerizes VDR_RXR VDR-RXR Complex VDR->VDR_RXR RXR->VDR_RXR VDRE VDRE (on DNA) VDR_RXR->VDRE Binds Gene_Expression Target Gene Transcription VDRE->Gene_Expression Regulates Biological_Effects Biological Effects (Calcium Homeostasis, etc.) Gene_Expression->Biological_Effects

Classical genomic signaling pathway of Vitamin D.

Downstream of VDR activation, a multitude of genes are regulated. While classically known for their role in calcium and phosphate (B84403) homeostasis, VDR target genes are also involved in immune modulation, cell proliferation, and differentiation. Some key target genes include:

  • Calcium Homeostasis: TRPV6, Calbindin-D9k, Calbindin-D28k, and plasma membrane Ca2+-ATPase (PMCA).

  • Phosphate Homeostasis: FGF23 (indirectly).

  • Bone Metabolism: RANKL and Osteocalcin.

  • Immune Modulation: Cathelicidin and beta-defensin.

  • Cell Cycle Regulation: p21 and p27.

Beyond the classical genomic pathway, non-genomic actions of vitamin D metabolites have also been described, involving rapid, membrane-initiated signaling cascades that can influence intracellular calcium levels and various kinase pathways.

References

In Vitro Cell Culture Guide for Ercalcidiol Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ercalcidiol, a metabolite of vitamin D2, is a subject of growing interest in cellular and molecular biology research, particularly for its potential therapeutic applications. Like its vitamin D3 counterpart, calcidiol, this compound acts as a ligand for the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates a multitude of cellular processes.[1][2] In vitro cell culture models are indispensable tools for elucidating the mechanisms of action of this compound and for evaluating its efficacy in various physiological and pathological contexts.

These application notes provide a comprehensive guide for researchers utilizing in vitro cell culture systems to study the effects of this compound. The document outlines the fundamental signaling pathways, detailed experimental protocols for key assays, and a summary of quantitative data from relevant studies.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the Vitamin D Receptor (VDR). The canonical signaling pathway is genomic, involving the direct regulation of gene expression. However, non-genomic pathways have also been described, mediating rapid cellular responses.

Genomic Signaling Pathway:

The genomic actions of vitamin D compounds are mediated by the nuclear VDR.[2][3] Upon binding to its ligand, such as this compound or the active form ercalcitriol, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[2][4] This VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[2][3] This binding initiates the recruitment of co-activator or co-repressor proteins, ultimately leading to the modulation of gene transcription.[5] The expression of numerous genes involved in cell cycle regulation, apoptosis, differentiation, and inflammation are controlled by this mechanism.[3][6]

Non-Genomic Signaling Pathway:

In addition to the classical genomic pathway, rapid, non-genomic effects of vitamin D metabolites have been observed.[7][8] These effects are initiated at the cell membrane and do not require gene transcription. A membrane-associated VDR (mVDR) is thought to mediate these rapid responses.[7] Upon ligand binding, the mVDR can activate various intracellular signaling cascades, including those involving phospholipase C (PLC), protein kinase C (PKC), and mitogen-activated protein kinases (MAPK).[7][8] A key outcome of this pathway is a rapid increase in intracellular calcium concentrations, which can influence a variety of cellular processes.[7][9]

This compound Signaling Pathways This compound Signaling Pathways cluster_genomic Genomic Pathway cluster_nongenomic Non-Genomic Pathway Ercalcidiol_genomic This compound VDR_RXR VDR-RXR Heterodimer Ercalcidiol_genomic->VDR_RXR Binds to VDR VDRE VDRE Binding VDR_RXR->VDRE Translocates to Nucleus GeneTranscription Gene Transcription Modulation VDRE->GeneTranscription CellularResponse_genomic Cellular Responses (Proliferation, Apoptosis, Differentiation) GeneTranscription->CellularResponse_genomic Ercalcidiol_nongenomic This compound mVDR Membrane VDR Ercalcidiol_nongenomic->mVDR Binds to SignalingCascades PLC, PKC, MAPK Activation mVDR->SignalingCascades Ca_influx Increased Intracellular Ca2+ SignalingCascades->Ca_influx CellularResponse_nongenomic Rapid Cellular Responses Ca_influx->CellularResponse_nongenomic

Caption: Overview of Genomic and Non-Genomic Signaling Pathways of this compound.

Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies on the effects of vitamin D compounds on various cell lines. While much of the available data is for calcitriol, it serves as a valuable reference for designing experiments with this compound, keeping in mind potential differences in potency.

Table 1: Effects of Vitamin D Compounds on Cell Viability and Proliferation

Cell LineCompoundConcentrationEffectReference
Human Malignant Pleural Mesothelioma (MSTO-211H, REN)Calcitriol1-100 nMReduced cell viability by ~15-20%[10]
Human Melanoma (SKMEL-188)Calcitriol10 nMSignificant decrease in growth rate[11]
Human Melanoma (SKMEL-188)Calcidiol100 nMSlight stimulation of proliferation[11]
Hamster Melanoma (BHM Ma, BHM Ab)Calcidiol10 and 100 nMInhibition of proliferation[11]
Human Dermal FibroblastsCalcitriol100 nM50% reduction in thymidine (B127349) incorporation[12]
Human Dermal FibroblastsCalcitriol1000 nM80% reduction in thymidine incorporation[12]
Osteoblast-like cells (rat)Calcitriol0.1 nMMost effective dose for cell proliferation[13]
Osteoblast-like cells (rat)Calcitriol60 nMGreatest reduction in cell frequency[13]
Human Breast Cancer (MCF-7, MDA-MB-231, MDA-MB-468)Vitamin D30.10-0.35 mM (IC50)Retarded cell proliferation[14]

Table 2: Dose-Response of Gene Expression to Vitamin D Compounds

Cell LineCompoundConcentrationTarget GeneEffectReference
Human Vascular Smooth Muscle CellsCalcitriol70 nM (EC50)CYP24A1Induced expression[15]
Human Vascular Smooth Muscle CellsCalcidiol662 nM (EC50)CYP24A1Induced expression[15]
Human Vascular Smooth Muscle CellsCalcitriol10-100 nM (EC50)ThrombomodulinStimulated expression[15]
Human Vascular Smooth Muscle CellsCalcitriol10-100 nM (IC50)Thrombospondin-1Suppressed expression[15]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. It is crucial to optimize these protocols for specific cell lines and experimental conditions.

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., ethanol)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (solvent alone).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

MTT Assay Workflow MTT Assay Experimental Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate for desired duration B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Read absorbance at 570 nm F->G

Caption: Workflow for MTT Cell Viability Assay.

Protocol 2: Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described in Protocol 1.

  • Cell Harvesting: After treatment, harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells as described in Protocol 2.

  • Cell Harvesting: Harvest cells, wash with PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol and incubate on ice for at least 30 minutes (or store at -20°C).

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

Protocol 4: Gene Expression Analysis (Real-Time RT-PCR)

This protocol quantifies the mRNA levels of target genes in response to this compound treatment.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • RNA extraction kit

  • cDNA synthesis kit

  • Real-time PCR master mix

  • Gene-specific primers

  • Real-time PCR instrument

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells as described in Protocol 2.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Real-Time PCR: Perform real-time PCR using the synthesized cDNA, gene-specific primers, and a real-time PCR master mix. Include a housekeeping gene for normalization.

  • Data Analysis: Analyze the real-time PCR data to determine the relative expression of target genes.

Gene_Expression_Workflow Gene Expression Analysis Workflow A Cell Treatment with this compound B Total RNA Extraction A->B C cDNA Synthesis B->C D Real-Time PCR C->D E Data Analysis D->E

Caption: Workflow for Gene Expression Analysis by RT-PCR.

Conclusion

This guide provides a foundational framework for conducting in vitro cell culture studies with this compound. The provided protocols and data summaries offer a starting point for investigating the cellular and molecular effects of this vitamin D metabolite. Researchers are encouraged to adapt and optimize these methods for their specific experimental systems to further unravel the biological roles of this compound and its potential as a therapeutic agent.

References

Application Notes and Protocols for Determining Ercalcidi-ol Stability in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Ercalcidiol Stability in Different Laboratory Solvents Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as 25-hydroxyvitamin D2, is a primary metabolite of vitamin D2 and a crucial analyte in clinical and research settings for assessing vitamin D status. The stability of this compound in various laboratory solvents is a critical factor for ensuring the accuracy and reliability of analytical measurements, as well as for the preparation and storage of stock solutions and formulations. These application notes provide a comprehensive overview of the stability of this compound in common laboratory solvents and detailed protocols for its assessment.

Instability of this compound in solution can lead to the formation of degradation products, which may interfere with analytical assays or possess different biological activities. Therefore, understanding the degradation pathways and kinetics in different solvent environments is essential for developing robust analytical methods and stable formulations. It is generally recommended that solutions of this compound be freshly prepared due to their inherent instability[1]. For longer-term storage, stock solutions should be kept at low temperatures, such as -20°C or -80°C, protected from light, and under an inert nitrogen atmosphere to minimize degradation[1][2][3].

Data Presentation: this compound Stability

While specific quantitative data on the stability of this compound in common laboratory solvents such as methanol (B129727), ethanol, and acetonitrile (B52724) is not extensively available in the public domain, forced degradation studies on related vitamin D analogs provide insights into potential degradation profiles. The following tables are presented as templates to be populated with experimental data obtained from stability studies conducted according to the protocols outlined below.

Table 1: Forced Degradation of this compound in Various Solvents under Stressed Conditions

Solvent SystemStress ConditionDuration (hours)Initial Concentration (µg/mL)% this compound RemainingDegradation Products Observed (if any)
Methanol60°C24100Data to be filledData to be filled
Ethanol60°C24100Data to be filledData to be filled
Acetonitrile60°C24100Data to be filledData to be filled
MethanolUV Light (254 nm)8100Data to be filledData to be filled
EthanolUV Light (254 nm)8100Data to be filledData to be filled
AcetonitrileUV Light (254 nm)8100Data to be filledData to be filled
Methanol3% H₂O₂24100Data to be filledData to be filled
Ethanol3% H₂O₂24100Data to be filledData to be filled
Acetonitrile3% H₂O₂24100Data to be filledData to be filled
Methanol:Water (1:1) with 0.1 M HCl60°C24100Data to be filledData to be filled
Methanol:Water (1:1) with 0.1 M NaOH60°C24100Data to be filledData to be filled

Table 2: Long-Term Stability of this compound in Different Solvents at Various Temperatures

SolventStorage Temperature (°C)Time Point (days)Initial Concentration (µg/mL)% this compound Remaining
Methanol40100100
7100Data to be filled
14100Data to be filled
30100Data to be filled
Ethanol40100100
7100Data to be filled
14100Data to be filled
30100Data to be filled
Acetonitrile40100100
7100Data to be filled
14100Data to be filled
30100Data to be filled
Methanol-200100100
30100Data to be filled
90100Data to be filled
180100Data to be filled
Ethanol-200100100
30100Data to be filled
90100Data to be filled
180100Data to be filled
Acetonitrile-200100100
30100Data to be filled
90100Data to be filled
180100Data to be filled

Experimental Protocols

The following protocols are designed to assess the stability of this compound in laboratory solvents and are based on established guidelines for forced degradation studies and stability-indicating methods[4].

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare accurate and consistent solutions of this compound for stability testing.

Materials:

  • This compound reference standard

  • HPLC-grade methanol

  • HPLC-grade ethanol

  • HPLC-grade acetonitrile

  • Volumetric flasks (Class A)

  • Analytical balance

  • Pipettes (calibrated)

Procedure:

  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Accurately weigh a suitable amount of this compound reference standard.

    • Dissolve the standard in a minimal amount of the chosen solvent (methanol, ethanol, or acetonitrile) in a volumetric flask.

    • Sonicate for 5-10 minutes if necessary to ensure complete dissolution.

    • Bring the solution to the final volume with the same solvent.

    • Store the stock solution in an amber vial at -80°C under a nitrogen atmosphere.

  • Working Solution Preparation (e.g., 100 µg/mL):

    • Allow the stock solution to equilibrate to room temperature.

    • Pipette the required volume of the stock solution into a volumetric flask.

    • Dilute to the final volume with the respective solvent.

    • Prepare fresh working solutions for each experiment.

Protocol 2: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound working solution (100 µg/mL) in methanol, ethanol, and acetonitrile

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Water bath or oven

  • UV light chamber (e.g., 254 nm)

  • Amber and clear HPLC vials

Procedure:

  • Thermal Degradation:

    • Pipette the this compound working solution into amber HPLC vials.

    • Place the vials in an oven or water bath set at 60°C.

    • Withdraw samples at predetermined time points (e.g., 0, 4, 8, 12, and 24 hours).

    • Cool the samples to room temperature before analysis.

  • Photolytic Degradation:

    • Pipette the this compound working solution into clear HPLC vials.

    • Expose the vials to UV light (254 nm) in a photostability chamber.

    • Simultaneously, keep a set of control samples in amber vials, protected from light, under the same temperature conditions.

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 6, and 8 hours).

  • Oxidative Degradation:

    • Mix equal volumes of the this compound working solution and 3% H₂O₂ in an amber HPLC vial.

    • Keep the vial at room temperature.

    • Withdraw samples at predetermined time points (e.g., 0, 4, 8, 12, and 24 hours).

  • Acidic and Basic Hydrolysis:

    • For acidic hydrolysis, mix equal volumes of the this compound working solution (in methanol or ethanol) and 0.1 M HCl in an amber HPLC vial.

    • For basic hydrolysis, mix equal volumes of the this compound working solution (in methanol or ethanol) and 0.1 M NaOH in an amber HPLC vial.

    • Place the vials in a water bath at 60°C.

    • Withdraw samples at predetermined time points (e.g., 0, 4, 8, 12, and 24 hours).

    • Neutralize the samples before analysis (e.g., with an equivalent amount of NaOH for acidic samples and HCl for basic samples).

Protocol 3: Stability-Indicating HPLC-UV Method

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products. A stability-indicating method is crucial for accurately quantifying the remaining parent compound in stability samples.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions (Example):

  • Mobile Phase: Acetonitrile:Water (e.g., 70:30, v/v) or a gradient elution may be necessary to resolve all degradation products.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 265 nm

  • Injection Volume: 20 µL

Procedure:

  • Method Development:

    • Analyze the stressed samples from the forced degradation study.

    • Optimize the mobile phase composition, gradient, and other chromatographic parameters to achieve baseline separation between the this compound peak and any degradation product peaks.

  • Method Validation (as per ICH guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its degradation products, impurities, and excipients. This is achieved by analyzing the stressed samples and ensuring peak purity using a photodiode array (PDA) detector.

    • Linearity: Establish a linear relationship between the concentration of this compound and the peak area over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value by performing recovery studies.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability and intermediate precision).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Mandatory Visualizations

The following diagrams illustrate the workflows and relationships described in these application notes.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_work Prepare this compound Working Solutions (Methanol, Ethanol, Acetonitrile) prep_stock->prep_work thermal Thermal Stress (60°C) prep_work->thermal photo Photolytic Stress (UV Light) prep_work->photo oxidative Oxidative Stress (H2O2) prep_work->oxidative hydrolysis Acid/Base Hydrolysis (HCl/NaOH) prep_work->hydrolysis hplc Stability-Indicating HPLC-UV Analysis thermal->hplc photo->hplc oxidative->hplc hydrolysis->hplc data Data Analysis (% Degradation, Kinetics) hplc->data caption Workflow for this compound Forced Degradation Study

Caption: Workflow for this compound Forced Degradation Study.

logical_relationship cluster_factors Influencing Factors cluster_outcome Stability Outcome solvent Solvent Type (e.g., Methanol, Ethanol) stability This compound Stability solvent->stability temp Temperature temp->stability light Light Exposure light->stability oxygen Presence of Oxidants oxygen->stability ph pH ph->stability degradation Formation of Degradation Products caption Factors Affecting this compound Stability

Caption: Factors Affecting this compound Stability.

References

Application Notes and Protocols for High-Throughput Screening Assays for Ercalcidiol Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ercalcidiol, also known as 25-hydroxyvitamin D2, and its counterpart, Calcifediol (25-hydroxyvitamin D3), are the primary circulating forms of vitamin D in the body. The biologically active form, calcitriol, is generated through further hydroxylation and exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates the transcription of numerous genes. The VDR is a well-established therapeutic target for a variety of conditions, including osteoporosis, psoriasis, and certain cancers. The development of high-throughput screening (HTS) assays is crucial for the discovery of novel small molecule modulators of the VDR, which can act as either agonists or antagonists.

These application notes provide detailed protocols for three primary HTS assays suitable for identifying and characterizing modulators of the this compound signaling pathway: a Fluorescence Polarization (FP) competitive binding assay, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for VDR-coactivator interaction, and a cell-based reporter gene assay for functional activity. Additionally, a high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is included for the quantitative analysis of this compound, which can be employed in secondary assays or for characterizing the metabolic stability of hit compounds.

Vitamin D Receptor (VDR) Signaling Pathway

The canonical signaling pathway of vitamin D begins with the binding of its active form, calcitriol, to the VDR in the cytoplasm. This binding event induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). The VDR/RXR heterodimer then translocates to the nucleus, where it binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding recruits a complex of coactivator proteins, which in turn initiates the transcription of genes involved in calcium homeostasis, cell differentiation, and immune function.

VDR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound VDR VDR This compound->VDR Binding VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerization RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binding Coactivators Coactivators VDRE->Coactivators Recruitment Gene_Transcription Target Gene Transcription Coactivators->Gene_Transcription Initiation

Caption: The Vitamin D Receptor (VDR) signaling pathway.

High-Throughput Screening Assays

Fluorescence Polarization (FP) Competitive Binding Assay

Principle: This assay measures the binding of a fluorescently labeled ligand (tracer) to the VDR. The binding of the large VDR protein to the small fluorescent tracer slows down the tracer's rotation, resulting in a high fluorescence polarization signal. In a competitive format, unlabeled compounds from a screening library compete with the fluorescent tracer for binding to the VDR. A decrease in the polarization signal indicates that the test compound has displaced the tracer, signifying a potential VDR ligand.

Experimental Workflow:

FP_Assay_Workflow Start Start Prepare_Reagents Prepare VDR, Fluorescent Tracer, and Test Compounds Start->Prepare_Reagents Dispense_Compounds Dispense Test Compounds into 384-well Plate Prepare_Reagents->Dispense_Compounds Add_VDR_Tracer Add VDR and Fluorescent Tracer Mixture Dispense_Compounds->Add_VDR_Tracer Incubate Incubate at Room Temperature Add_VDR_Tracer->Incubate Read_FP Read Fluorescence Polarization Incubate->Read_FP Analyze_Data Data Analysis and Hit Identification Read_FP->Analyze_Data End End Analyze_Data->End TRFRET_Assay_Workflow Start Start Prepare_Reagents Prepare Labeled VDR, Labeled Coactivator, and Test Compounds Start->Prepare_Reagents Dispense_Compounds Dispense Test Compounds into 384-well Plate Prepare_Reagents->Dispense_Compounds Add_VDR_Coactivator Add Labeled VDR and Labeled Coactivator Mixture Dispense_Compounds->Add_VDR_Coactivator Incubate Incubate at Room Temperature Add_VDR_Coactivator->Incubate Read_TRFRET Read Time-Resolved FRET Signal Incubate->Read_TRFRET Analyze_Data Data Analysis and Hit Identification Read_TRFRET->Analyze_Data End End Analyze_Data->End Reporter_Assay_Workflow Start Start Seed_Cells Seed VDR Reporter Cells in 96- or 384-well Plate Start->Seed_Cells Pre_Incubate Pre-incubate Cells (4-6 hours) Seed_Cells->Pre_Incubate Add_Compounds Add Test Compounds (Agonist or Antagonist Mode) Pre_Incubate->Add_Compounds Incubate_24h Incubate for 22-24 hours Add_Compounds->Incubate_24h Add_Substrate Add Reporter Gene Substrate Incubate_24h->Add_Substrate Read_Signal Read Luminescence or Fluorescence Add_Substrate->Read_Signal Analyze_Data Data Analysis and Hit Identification Read_Signal->Analyze_Data End End Analyze_Data->End

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Ercalcidiol and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the simultaneous separation and quantification of ercalcidiol (Vitamin D2) and its primary metabolites, including 25-hydroxyergocalciferol (25(OH)D2) and 1,25-dihydroxyergocalciferol (1,25(OH)2D2), in biological matrices such as human serum and plasma. The described protocol employs a reversed-phase HPLC system coupled with UV or tandem mass spectrometry (MS/MS) detection, providing high sensitivity and specificity. This method is suitable for clinical research, pharmacokinetic studies, and drug metabolism investigations involving vitamin D2 supplementation.

Introduction

This compound (Vitamin D2) is a fat-soluble vitamin essential for calcium homeostasis and bone metabolism. Following administration or dietary intake, this compound undergoes hydroxylation in the liver to form 25-hydroxyergocalciferol (25(OH)D2), the major circulating form and an indicator of vitamin D status. A subsequent hydroxylation step in the kidneys produces the biologically active metabolite, 1,25-dihydroxyergocalciferol (1,25(OH)2D2). Accurate measurement of this compound and its metabolites is crucial for assessing vitamin D sufficiency and for understanding its metabolic fate. HPLC has become a widely used technique for the determination of vitamin D and its metabolites due to its ability to separate these structurally similar compounds.[1] This application note provides a detailed protocol for their simultaneous analysis.

Experimental Protocol

This protocol is a composite of established methods and provides a general framework. Optimization may be required for specific applications and matrices.

Sample Preparation (Human Serum/Plasma)

A critical step for accurate quantification is the efficient extraction of the lipophilic vitamin D metabolites from the protein-rich matrix of serum or plasma.[2] Common methods include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[3]

Protocol: Combined Protein Precipitation and Liquid-Liquid Extraction

  • To 500 µL of serum or plasma in a glass tube, add an internal standard (e.g., deuterated 25(OH)D2 or 1-alpha cholecalciferol).[4]

  • Add 1 mL of absolute ethanol (B145695) or acetonitrile (B52724) to precipitate proteins.[4]

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge at 5500 rpm for 10 minutes to pellet the precipitated proteins.[4]

  • Carefully transfer the clear supernatant to a new glass tube.

  • Add 3 mL of n-hexane to the supernatant and vortex for 2 minutes for liquid-liquid extraction.[4]

  • Centrifuge at 3000 rpm for 5 minutes to separate the phases.

  • Transfer the upper hexane (B92381) layer to a clean tube.

  • Repeat the hexane extraction (steps 6-8) on the lower aqueous layer and combine the hexane extracts.[4]

  • Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.[2]

  • Reconstitute the dry residue in 200 µL of the mobile phase (e.g., methanol/water mixture) and vortex.[4]

  • The sample is now ready for HPLC analysis.

HPLC-UV Method

This method is suitable for the quantification of the more abundant 25(OH)D2.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[5]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile, methanol, and water (e.g., 70:25:5 v/v/v) is often effective.[5]

  • Flow Rate: 1.2 mL/min.[5]

  • Injection Volume: 20 µL.[5]

  • Column Temperature: 40°C.[6]

  • UV Detection: Wavelength set at 265 nm.[5]

HPLC-MS/MS Method

For higher sensitivity and specificity, especially for low-concentration metabolites like 1,25(OH)2D2, coupling HPLC with tandem mass spectrometry is recommended.[7]

  • LC System: A UHPLC or HPLC system.

  • Column: A reversed-phase C8 or C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient elution is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

    • A typical gradient would start with a higher percentage of A and ramp up to a high percentage of B to elute the analytes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. APCI is often favored for its robustness in vitamin D analysis.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.

Data Presentation

The following tables summarize typical quantitative data for the separation of this compound and its metabolites.

Table 1: HPLC-UV Method - Chromatographic Parameters

AnalyteRetention Time (min)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Linearity Range (ng/mL)
This compound (D2)~12.5~2.0~5.05 - 150
25(OH)D2~9.1~4.0[4]~10.0[4]5 - 160[4]

Note: Retention times are approximate and will vary depending on the specific column and mobile phase composition.

Table 2: HPLC-MS/MS Method - MRM Transitions and Typical Performance

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Limit of Quantification (LOQ) (pg/mL)
This compound (D2)397.4271.215-25~500
25(OH)D2413.4395.410-20~100
1,25(OH)2D2429.3151.120-30~10

Visualizations

This compound Metabolic Pathway

ercalcidiol_metabolism This compound This compound (Vitamin D2) Metabolite1 25-Hydroxyergocalciferol (25(OH)D2) This compound->Metabolite1 Liver (25-hydroxylase) Metabolite2 1,25-Dihydroxyergocalciferol (1,25(OH)2D2) Metabolite1->Metabolite2 Kidney (1α-hydroxylase) Inactive Inactive Metabolites Metabolite2->Inactive Catabolism

Caption: Metabolic activation of this compound (Vitamin D2).

HPLC Analysis Workflow

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Serum Serum/Plasma Sample Precipitation Protein Precipitation Serum->Precipitation Extraction Liquid-Liquid Extraction Precipitation->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation C18 Column Separation Injection->Separation Detection UV or MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for HPLC analysis of this compound metabolites.

References

Application Notes: Quantitative Analysis of Ercalcidiol (Vitamin D2) using Deuterium-Labeled Ercalcidiol as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of vitamin D metabolites is crucial for clinical diagnostics, nutritional assessment, and pharmaceutical research. Ercalcidiol (25-hydroxyvitamin D2) is a key metabolite of vitamin D2. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of vitamin D metabolites due to its high sensitivity and specificity.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS) is essential for correcting for variations in sample preparation, chromatographic separation, and mass spectrometric detection, thereby ensuring the accuracy and precision of the results.[3] Deuterium-labeled this compound (e.g., this compound-d3 or -d6) is an ideal internal standard as it shares near-identical physicochemical properties with the unlabeled analyte, co-elutes chromatographically, and is clearly distinguishable by the mass spectrometer.[4]

These application notes provide a comprehensive protocol for the quantitative analysis of this compound in human serum or plasma using a deuterium-labeled this compound internal standard with LC-MS/MS.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample at the beginning of the analytical process. The SIL-IS acts as a surrogate for the analyte, experiencing the same losses during sample preparation and variations in instrument response. By measuring the ratio of the signal from the native analyte to the signal from the SIL-IS, an accurate and precise quantification can be achieved, regardless of sample-to-sample variations.

Experimental Protocols

This section details the materials, reagents, and step-by-step procedures for the quantification of this compound.

Materials and Reagents
  • Analytes and Internal Standard:

    • This compound (Vitamin D2) reference standard

    • Deuterium-labeled this compound (e.g., this compound-d3 or 25-Hydroxy Vitamin D2-d6)[5]

  • Solvents and Reagents:

    • LC-MS grade methanol, acetonitrile (B52724), isopropanol, and water

    • Formic acid (LC-MS grade)

    • Ammonium formate

    • n-Hexane (HPLC grade)

    • Human serum or plasma (for calibration standards and quality controls, charcoal-stripped serum is recommended to deplete endogenous vitamin D)

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

This protocol is adapted from established methods for vitamin D metabolite analysis.

  • Aliquoting: In a microcentrifuge tube, pipette 100 µL of the sample (serum, plasma, calibration standard, or quality control).

  • Internal Standard Spiking: Add 20 µL of the deuterium-labeled this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Protein Precipitation: Add 300 µL of acetonitrile containing 1% formic acid to precipitate proteins. Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new clean tube.

  • Liquid-Liquid Extraction (LLE): Add 1 mL of n-hexane, vortex for 2 minutes, and then centrifuge at 5,000 x g for 5 minutes.

  • Evaporation: Transfer the upper organic layer (n-hexane) to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for specific instrumentation.

Liquid Chromatography (LC) System:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate this compound from other endogenous components.

    Time (min) % Mobile Phase B
    0.0 50
    2.5 98
    3.5 98
    3.6 50

    | 5.0 | 50 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

Mass Spectrometry (MS) System:

  • Ion Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor and product ions should be optimized by infusing a standard solution of this compound and its deuterium-labeled internal standard. Representative transitions are provided below:

    Analyte Precursor Ion (m/z) Product Ion (m/z)
    This compound (Vitamin D2) 413.3 395.3

    | this compound-d6 (IS) | 419.3 | 401.3 |

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

Data Presentation

Calibration Curve

A calibration curve should be prepared by spiking known concentrations of this compound reference standard into the appropriate matrix (e.g., charcoal-stripped serum). A linear regression of the peak area ratio (this compound/Deuterated this compound) versus concentration should be performed.

Table 1: Representative Calibration Curve Data

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
2.00.048
5.00.122
10.00.245
25.00.615
50.01.230
100.02.485
Linearity (r²) > 0.99
Method Validation Data

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA).

Table 2: Summary of Method Validation Parameters

ParameterAcceptance CriteriaRepresentative Results
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) S/N > 10, Accuracy ±20%, Precision ≤20%2.0 ng/mL
Intra-day Accuracy (% Bias) ± 15% (± 20% at LLOQ)-5.2% to 3.8%
Inter-day Accuracy (% Bias) ± 15% (± 20% at LLOQ)-4.5% to 4.1%
Intra-day Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)3.1% to 6.5%
Inter-day Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)4.2% to 7.8%
Matrix Effect CV of matrix factor ≤ 15%8.3%
Recovery Consistent and reproducible85-95%

Visualizations

Vitamin D2 Metabolic Pathway

The following diagram illustrates the metabolic activation of Vitamin D2 (Ergocalciferol).

VitaminD2_Metabolism Dietary Vitamin D2\n(Ergocalciferol) Dietary Vitamin D2 (Ergocalciferol) Liver Liver Dietary Vitamin D2\n(Ergocalciferol)->Liver Absorption This compound 25-Hydroxyvitamin D2 (this compound) Liver->this compound 25-hydroxylase (CYP2R1, CYP27A1) Kidney Kidney This compound->Kidney Circulation Calcitriol 1,25-Dihydroxyvitamin D2 (Active Form) Kidney->Calcitriol 1α-hydroxylase (CYP27B1)

Caption: Metabolic activation of Vitamin D2.

Vitamin D Signaling Pathway (Genomic)

This diagram shows the genomic signaling pathway of the active form of Vitamin D.

VitaminD_Signaling cluster_cell Target Cell 1,25(OH)2D2 1,25-Dihydroxyvitamin D2 VDR Vitamin D Receptor (VDR) 1,25(OH)2D2->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds to Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Regulates

Caption: Genomic signaling pathway of Vitamin D.

Experimental Workflow for Quantification

The workflow for the quantitative analysis of this compound using a deuterium-labeled internal standard is depicted below.

Experimental_Workflow Sample Serum/Plasma Sample Spiking Spike with Deuterium-Labeled This compound (IS) Sample->Spiking Preparation Sample Preparation (Protein Precipitation & LLE) Spiking->Preparation LC_MS LC-MS/MS Analysis Preparation->LC_MS Data_Analysis Data Analysis (Peak Area Ratio vs. Concentration) LC_MS->Data_Analysis Quantification Quantification of this compound Data_Analysis->Quantification

Caption: Workflow for this compound quantification.

Conclusion

The use of deuterium-labeled this compound as an internal standard in LC-MS/MS analysis provides a robust, accurate, and precise method for the quantification of this compound in biological matrices. The detailed protocol and validation data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. The inherent advantages of isotope dilution mass spectrometry make it the preferred method for reliable bioanalytical results.

References

Application Notes and Protocols for In Vivo Administration of Ercalcidiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ercalcidiol, also known as 25-hydroxyvitamin D2, is a primary metabolite of vitamin D2 (ergocalciferol). It is a crucial analyte for assessing vitamin D status and is investigated for its potential therapeutic roles in various physiological processes. Accurate and reproducible in vivo studies are fundamental to understanding its pharmacokinetics, efficacy, and safety. A critical and often challenging step in such studies is the preparation of a stable and biocompatible formulation for administration to animal models. Due to its lipophilic nature, this compound requires a suitable vehicle for effective dissolution and delivery.

These application notes provide detailed protocols for dissolving this compound for in vivo experiments, primarily focusing on oral gavage in rodent models. The information is compiled to assist researchers in selecting and preparing appropriate formulations to achieve reliable and consistent experimental outcomes.

Data Presentation: this compound Formulation Vehicles

The selection of an appropriate vehicle is critical for the successful oral administration of the lipophilic compound this compound. The following table summarizes various solvent systems that can be used to dissolve this compound for in vivo experiments, with achievable concentrations and important considerations.

Protocol ID Vehicle Composition (v/v) Achievable Concentration Key Considerations & Remarks
V-01 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLA common vehicle for poorly soluble compounds, suitable for oral gavage.[1][2][3][4][5] The components aid in solubilization and stability. Prepare fresh daily.
V-02 10% DMSO, 90% Corn Oil≥ 2.5 mg/mLA simple formulation for lipophilic compounds.[6][7][8][9] Corn oil is a widely used vehicle.[6][7][8] Caution is advised for long-term studies as high-fat content may influence experimental outcomes.[7][9]
V-03 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLSulfobutylether-β-cyclodextrin (SBE-β-CD) is a solubilizing agent that forms inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[10][11][12][13] This formulation is suitable for oral and potentially parenteral administration.

Experimental Protocols

Protocol V-01: Preparation of this compound in a Multi-Component Vehicle

This protocol details the preparation of a 1 mL working solution of this compound in a standard vehicle composed of DMSO, PEG300, Tween-80, and saline.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL). If necessary, use gentle warming or sonication to ensure complete dissolution.

  • Vehicle Preparation (for a 1 mL final volume): a. In a sterile tube, add 400 µL of PEG300. b. Add 100 µL of the this compound/DMSO stock solution to the PEG300. Vortex thoroughly until the solution is homogeneous. c. Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is clear. d. Add 450 µL of sterile saline to the mixture to bring the total volume to 1 mL. Vortex one final time.

  • Final Inspection: Visually inspect the final solution to ensure it is clear and free of any precipitation before administration.

  • Administration: It is recommended to prepare this formulation fresh on the day of use. Administer to animals via oral gavage at the desired dosage.

Protocol V-02: Preparation of this compound in a Corn Oil-Based Vehicle

This protocol describes a simpler formulation using corn oil as the primary vehicle.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Corn oil, pharmaceutical grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Vehicle Preparation (for a 1 mL final volume): a. In a sterile tube, add 900 µL of corn oil. b. Add 100 µL of the this compound/DMSO stock solution to the corn oil. c. Vortex the mixture thoroughly until a uniform suspension or solution is achieved.

  • Final Inspection: Ensure the final formulation is well-mixed before drawing into the dosing syringe.

  • Administration: Administer to animals via oral gavage. This formulation should be used with caution in long-term studies due to the high lipid content.[7][9]

Protocol V-03: Preparation of this compound with SBE-β-CD

This protocol utilizes a cyclodextrin-based vehicle to enhance the aqueous solubility of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD) powder

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Prepare 20% SBE-β-CD Solution: a. Dissolve 2 g of SBE-β-CD powder in sterile saline to a final volume of 10 mL. b. Mix until the powder is completely dissolved and the solution is clear. This solution can typically be stored at 4°C for up to one week.

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Vehicle Preparation (for a 1 mL final volume): a. In a sterile tube, add 900 µL of the 20% SBE-β-CD in saline solution. b. Add 100 µL of the this compound/DMSO stock solution to the SBE-β-CD solution. c. Vortex thoroughly until the mixture is clear and homogeneous.

  • Final Inspection: Visually inspect the solution for clarity.

  • Administration: Administer via oral gavage. This formulation may also be suitable for other routes of administration, but further validation would be required.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow: this compound Dissolution and Administration

The following diagram illustrates the general workflow for preparing and administering an this compound formulation for an in vivo study.

G cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_analysis Data Collection & Analysis start Weigh this compound Powder stock Prepare DMSO Stock Solution start->stock mix Mix Stock with Vehicle stock->mix vehicle Prepare Vehicle (e.g., PEG300, Tween-80, Saline) vehicle->mix final Final Formulation (Clear Solution) mix->final gavage Oral Gavage final->gavage Load Syringe animal Select Animal Model (e.g., Mouse, Rat) dose Calculate Dosage animal->dose dose->gavage observe Post-Administration Monitoring gavage->observe pk Pharmacokinetic Analysis (Blood Sampling) observe->pk pd Pharmacodynamic Analysis (Tissue Collection) observe->pd

Caption: Workflow for this compound formulation and in vivo administration.

Signaling Pathway: Vitamin D Metabolism and Action

This diagram outlines the metabolic pathway of Vitamin D2 to its active form and its subsequent genomic action.

G D2 Vitamin D2 (Ergocalciferol) This compound This compound (25-OH-D2) D2->this compound Liver (25-hydroxylase) Calcitriol_D2 1,25-(OH)2-D2 (Active Form) This compound->Calcitriol_D2 Kidney (1α-hydroxylase) VDR Vitamin D Receptor (VDR) Calcitriol_D2->VDR Binds to VDR_RXR VDR/RXR Heterodimer VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds to Gene Target Gene Transcription VDRE->Gene Regulates

Caption: Simplified Vitamin D2 metabolic and signaling pathway.

References

Application Notes and Protocols for Ercalcidiol (25-Hydroxyvitamin D2) Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the safe storage, handling, and use of Ercalcidiol powder, a key metabolite of Ergocalciferol (B368823) (Vitamin D2). Due to its potent biological activity and inherent instability, strict adherence to these protocols is essential to ensure experimental accuracy, personnel safety, and product integrity.

Storage and Stability

This compound is highly sensitive to environmental factors. Improper storage can lead to rapid degradation, compromising experimental results. Its parent compound, ergocalciferol, decomposes quickly in the presence of air, light, high humidity, and elevated temperatures[1][2][3].

Recommended Storage Conditions

To ensure maximum shelf-life, this compound powder should be stored under controlled conditions.

ParameterConditionRationale
Temperature -20°C to -80°CMinimizes thermal degradation.
Atmosphere Under inert gas (e.g., Argon, Nitrogen)Prevents oxidation. This compound is air-sensitive[3].
Light Protected from light (Amber vial)Prevents photodegradation[3].
Moisture Tightly sealed container in a dry locationPrevents hydrolysis and degradation accelerated by humidity[1][2].
Stability Profile

While specific degradation kinetics for this compound powder are not extensively published, data from related compounds like Ergocalciferol and Vitamin D3 indicate significant stability concerns. Ergocalciferol powder shows rapid decomposition at 25°C and 40°C, even in dry air[1][2]. Stock solutions of deuterated this compound are stable for up to 6 months when stored at -80°C under nitrogen and protected from light. It is recommended to use solutions freshly or store them for very short periods.

Safety and Handling

This compound and its parent compound, Ergocalciferol, are classified as highly toxic. They can be fatal if swallowed, inhaled, or in contact with skin, and may cause damage to organs through prolonged or repeated exposure.

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory when handling this compound powder.

PPE ItemSpecification
Gloves Two pairs of nitrile gloves
Lab Coat Fastened, with long sleeves
Eye Protection Safety goggles or face shield
Respiratory NIOSH-approved respirator or work in a certified chemical fume hood
Protocol for Weighing and Handling Powder

This protocol is designed to minimize exposure during the handling of toxic this compound powder. All operations must be performed within a certified chemical fume hood.

Materials:

  • This compound powder in its original container

  • Analytical balance

  • Spatula (disposable recommended)

  • Weighing paper or boat (disposable)

  • Pre-labeled receiving vial with a secure cap (e.g., screw cap)

  • Waste container for contaminated disposables

Procedure:

  • Preparation: Don all required PPE. Designate a specific area within the chemical fume hood for the weighing procedure.

  • Tare Container: Place the closed, pre-labeled receiving vial on the analytical balance and tare the weight.

  • Transfer Powder: Move the tared receiving vial into the fume hood. Carefully open the primary container of this compound. Using a clean, dedicated spatula, transfer the desired amount of powder to the receiving vial.

  • Seal and Re-weigh: Securely close the receiving vial. Carefully decontaminate the exterior of the vial with a suitable solvent (e.g., 70% ethanol) on a disposable wipe. Transfer the sealed vial back to the balance to obtain the final weight.

  • Cleanup: Dispose of all contaminated items (weighing paper, spatula, gloves) in a designated hazardous waste container.

  • Decontamination: Clean all surfaces and non-disposable equipment with a solvent known to dissolve the powder, followed by a detergent solution.

G cluster_prep Preparation cluster_weigh Weighing Procedure cluster_clean Cleanup prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 weigh1 Tare closed receiving vial prep2->weigh1 weigh2 Transfer powder to vial (inside fume hood) weigh1->weigh2 weigh3 Seal and decontaminate vial weigh2->weigh3 weigh4 Record final weight weigh3->weigh4 clean1 Dispose of contaminated items in hazardous waste weigh4->clean1 clean2 Decontaminate surfaces and equipment clean1->clean2

Workflow for safely weighing this compound powder.

Solution Preparation

Due to its lipophilic nature, this compound is insoluble in water. Stock solutions are typically prepared in an organic solvent and then diluted into aqueous media or co-solvent mixtures.

Protocol for Preparing a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder (M.W. 412.65 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Calculation: To prepare a 10 mM stock solution, weigh out 4.13 mg of this compound powder for every 1 mL of DMSO.

  • Dissolution: Following the safe weighing protocol (Section 2.2), add the weighed this compound to a pre-labeled amber vial. Add the calculated volume of anhydrous DMSO.

  • Mixing: Cap the vial tightly and vortex thoroughly until all powder is completely dissolved. Gentle warming or sonication in a water bath can be used to aid dissolution if precipitation occurs.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes. Store immediately at -80°C under nitrogen.

  • Stability: Stored under these conditions, the stock solution is expected to be stable for up to 6 months. Avoid repeated freeze-thaw cycles.

Preparation of Working Solutions for In Vitro / In Vivo Use

This compound is often used in complex solvent systems for biological experiments. Below are common formulations.

FormulationProtocol (for 1 mL)Final Solubility
PEG300/Tween-80 1. Add 100 µL of a 25 mg/mL DMSO stock to 400 µL PEG300. Mix well. 2. Add 50 µL Tween-80. Mix well. 3. Add 450 µL Saline. Mix well.≥ 2.5 mg/mL
SBE-β-CD 1. Add 100 µL of a 25 mg/mL DMSO stock to 900 µL of 20% SBE-β-CD in Saline. Mix well.≥ 2.5 mg/mL
Corn Oil 1. Add 100 µL of a 25 mg/mL DMSO stock to 900 µL of Corn Oil. Mix well.≥ 2.5 mg/mL

Experimental Protocols

Purity Assessment by HPLC-UV

The purity of this compound powder can be assessed using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with Methanol:Acetonitrile (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 265 nm

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound at a known concentration (e.g., 10 µg/mL) in the mobile phase.

  • Sample Preparation: Prepare a sample solution of the this compound powder at the same concentration as the standard in the mobile phase.

  • Analysis: Inject the standard and sample solutions onto the HPLC system.

  • Purity Calculation: Determine the area of the main this compound peak and any impurity peaks in the sample chromatogram. Calculate the purity as a percentage of the main peak area relative to the total area of all peaks.

    Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Cell-Based Assay: Treating MCF-7 Cells

This protocol provides a general workflow for treating the human breast cancer cell line MCF-7 with this compound to assess its effects on cell viability.

Materials:

  • MCF-7 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment Preparation: Prepare serial dilutions of this compound in complete culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.1%).

  • Cell Treatment: Remove the old medium and add 100 µL of the prepared this compound dilutions or vehicle control to the appropriate wells.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours). Studies with the active form of Vitamin D on MCF-7 cells have shown significant reductions in cell viability after 24-72 hours of treatment[4].

  • Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis: Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability.

Vitamin D Signaling Pathway

This compound (25(OH)D2) is a prohormone that is converted to the biologically active form, Ercalcitriol (1,25(OH)2D2). This active form mediates its effects by binding to the Vitamin D Receptor (VDR).

G This compound This compound (25(OH)D2) Ercalcitriol Ercalcitriol (1,25(OH)2D2) Active Form This compound->Ercalcitriol 1α-hydroxylase (Kidney) VDR Vitamin D Receptor (VDR) Ercalcitriol->VDR Binds to VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR->VDRE Binds to Gene Target Gene Transcription VDRE->Gene Regulates Response Biological Response (e.g., Cell Cycle Arrest, Apoptosis) Gene->Response

Simplified Vitamin D signaling pathway.

Waste Disposal and Decontamination

Due to its high toxicity, all waste contaminated with this compound must be treated as hazardous chemical waste.

Waste Segregation and Collection
  • Solid Waste: Collect all contaminated disposable items (gloves, wipes, weighing papers, plasticware) in a dedicated, clearly labeled, leak-proof hazardous waste container.

  • Liquid Waste: Collect all contaminated solutions in a separate, labeled, leak-proof hazardous waste container. Do not pour this compound waste down the drain.

  • Sharps: Contaminated needles or other sharps should be placed in a designated sharps container for hazardous chemical waste.

Final Disposal

Arrange for the collection and disposal of all this compound waste through a licensed professional waste disposal service in accordance with local and institutional regulations[5][6].

Decontamination of Labware

For non-disposable glassware and equipment:

  • Initial Rinse: Rinse the contaminated item with a solvent in which this compound is soluble (e.g., ethanol (B145695) or isopropanol) to remove the bulk of the compound. Collect this rinse as hazardous liquid waste.

  • Cleaning: Wash the item thoroughly with a laboratory detergent and hot water.

  • Final Rinse: Rinse with deionized water.

  • For Biological Contamination: If the labware was used in cell culture, it must be sterilized (e.g., by autoclaving or soaking in a 10% bleach solution) after chemical decontamination[7][8].

References

Application Notes and Protocols for Ercalcidiol Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ercalcidiol, also known as calcifediol (B1668214) or 25-hydroxyvitamin D3 (25(OH)D3), is a key metabolite in the vitamin D endocrine system. As the direct precursor to the active form, calcitriol (B1668218) (1,25-dihydroxyvitamin D3), its administration in preclinical rodent models is crucial for studying vitamin D metabolism, deficiency, and the therapeutic potential of its analogs. The choice of administration route can significantly impact the pharmacokinetic profile and subsequent physiological effects. These application notes provide a detailed overview of common administration routes for this compound in rodent models, complete with comparative data and standardized protocols.

Data Presentation: Comparison of Administration Routes

The following tables summarize quantitative data for various this compound administration routes in mice and rats, compiled from multiple studies. These values provide a comparative basis for selecting the most appropriate method for specific experimental goals.

Table 1: this compound Administration in Mouse Models

Administration RouteDosageFrequencyVehicleObserved Effect (Serum 25(OH)D3)Reference
Oral Gavage 3000 IU/kgSingle doseNot specified37.17 ng/mL after 3 days in obese mice[1][1]
Intraperitoneal (IP) Injection 7 µg/kg3 times/week for 7 weeksNot specifiedInvestigated mitigation of NAFLD pathology[1][1]
Intraperitoneal (IP) Injection 25, 50, 100 ng/g3 times/week for 30 daysNot specified50 ng/g dose normalized serum Ca2+ and reduced PTH in a CKD model[2][3][2][3]
Subcutaneous (SC) Injection 2 µg unlabeled 25(OH)D3 with 20 µCi [3H]-25(OH)D3Single dosePropylene glycolHalf-life of ~23-25 days[4][4]
Dietary Supplementation 1000 IU/kg in dietAd libitumStandard chowResulted in serum 25(OH)D3 levels >130 nmol/L[5][5]
Dietary Supplementation 25-50 IU/kg in dietAd libitumPurified dietModeled borderline vitamin D deficiency (25-40 nmol/L serum 25(OH)D3)[5][5]

Table 2: this compound Administration in Rat Models

Administration RouteDosageFrequencyVehicleObserved Effect (Serum 25(OH)D3)Reference
Oral Administration 0-2000 pmolChronicNot specifiedDose-dependent decline in serum 1,25(OH)2[3H]D3 production[6][6]
Intraperitoneal (IP) Injection 50 ng/day (Calcitriol)For 3 daysNot specifiedDoubled serum levels of 1,25(OH)2D3[7][7]
Intestinal Perfusion 2-900 nMSingle passNot specifiedLinear absorption rate, indicating passive diffusion[8][8]
Dietary Supplementation 1000 IU/kg in dietAd libitumStandard chowMaintained serum 25(OH)D3 levels around 120 nmol/L[5][5]

Experimental Protocols

Detailed methodologies for key administration routes are provided below. Adherence to these protocols is essential for ensuring animal welfare and experimental reproducibility.

Protocol 1: Oral Gavage Administration

Oral gavage is a precise method for delivering a specific volume of a substance directly into the stomach.

Materials:

  • This compound solution in a suitable vehicle (e.g., corn oil, sesame oil).

  • Animal scale.

  • Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a rounded tip)[9][10].

  • Syringes.

  • Personal Protective Equipment (PPE).

Procedure:

  • Animal Preparation: Weigh the animal to determine the correct dosing volume. The maximum recommended volume is typically 10 ml/kg[10][11][12].

  • Needle Measurement: Measure the gavage needle from the corner of the animal's mouth to the last rib or xiphoid process to ensure it will reach the stomach without causing perforation. Mark the needle at the appropriate insertion length[9][11].

  • Restraint: Restrain the animal firmly but gently. For mice, scruff the back of the neck to immobilize the head. For rats, hold the animal near the thoracic region and support the lower body[9][10]. The head and neck should be extended to create a straight path to the esophagus.

  • Needle Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the tube is passed[9][11]. Do not force the needle. If resistance is met, withdraw and re-attempt.

  • Administration: Once the needle is in place, dispense the solution smoothly.

  • Withdrawal and Monitoring: Gently remove the needle along the same path of insertion. Monitor the animal for several minutes for any signs of distress, such as labored breathing[9].

Protocol 2: Intraperitoneal (IP) Injection

IP injection is a common parenteral route for systemic administration.

Materials:

  • Sterile this compound solution.

  • Sterile syringes and needles (25-27 gauge for mice, 23-25 gauge for rats)[13].

  • Animal scale.

  • Disinfectant (e.g., 70% ethanol).

  • PPE.

Procedure:

  • Dosage Calculation: Weigh the animal and calculate the required injection volume. The maximum recommended volume is generally <10 ml/kg[13].

  • Restraint: Restrain the animal to expose the abdomen. For mice, scruffing is common. For rats, a two-person technique may be preferred, with one person restraining the animal and the other performing the injection[13]. The animal should be tilted head-down to move the abdominal organs away from the injection site.

  • Site Identification: The injection site is typically in the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder[13].

  • Injection: Insert the needle, bevel up, at a 30-40 degree angle into the identified quadrant. Aspirate briefly to ensure no fluid or blood is drawn, which would indicate entry into an organ or blood vessel.

  • Administration: Inject the solution slowly and steadily.

  • Withdrawal and Monitoring: Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.

Protocol 3: Subcutaneous (SC) Injection

SC injection provides a slower absorption rate compared to IP injection.

Materials:

  • Sterile this compound solution.

  • Sterile syringes and needles (25-27 gauge).

  • Animal scale.

  • PPE.

Procedure:

  • Dosage Calculation: Determine the correct volume based on the animal's weight.

  • Restraint: Scruff the animal to lift a fold of skin, creating a "tent". This is typically done over the shoulders or back.

  • Injection: Insert the needle into the base of the skin tent, parallel to the body.

  • Administration: Aspirate to check for blood, then inject the solution.

  • Withdrawal and Monitoring: Remove the needle and gently massage the area to aid dispersion. Return the animal to its cage and monitor.

Protocol 4: Dietary Supplementation

This method is suitable for chronic administration and mimics a more physiological route of intake.

Materials:

  • Custom-formulated rodent chow containing the desired concentration of this compound.

  • Standard housing cages with food hoppers.

Procedure:

  • Diet Formulation: Work with a reputable vendor to create a purified diet with a precise concentration of this compound. The stability of vitamin D in feed should be considered, especially under varying storage conditions[14][15][16]. Standard commercial diets can have variable vitamin D content[17][18].

  • Acclimation: Acclimate the animals to the powdered or pelleted diet if they are accustomed to a different food form.

  • Administration: Provide the medicated diet ad libitum. Ensure fresh food is provided regularly.

  • Monitoring: Monitor food intake to estimate the daily dose received by each animal, although this will be less precise than gavage or injection. Body weight and overall health should be monitored throughout the study.

Visualizations

Experimental Workflow for Comparing Administration Routes

G cluster_prep Preparation cluster_admin Administration Groups cluster_analysis Analysis animal_prep Animal Acclimation & Baseline Measurements oral Oral Gavage animal_prep->oral ip Intraperitoneal Injection animal_prep->ip sc Subcutaneous Injection animal_prep->sc diet Dietary Supplementation animal_prep->diet dose_prep This compound Formulation (Vehicle Selection) dose_prep->oral dose_prep->ip dose_prep->sc dose_prep->diet pk_analysis Pharmacokinetic Analysis (Blood Sampling at Time Points) oral->pk_analysis ip->pk_analysis sc->pk_analysis diet->pk_analysis pd_analysis Pharmacodynamic Analysis (Tissue Collection, Biomarkers) pk_analysis->pd_analysis data_analysis Data Interpretation & Comparison pd_analysis->data_analysis G Cholecalciferol Cholecalciferol (Vitamin D3) This compound This compound (25(OH)D3) Cholecalciferol->this compound 25-hydroxylase Liver Liver (CYP2R1) Calcitriol Calcitriol (1,25(OH)2D3) This compound->Calcitriol 1α-hydroxylase Inactive Inactive Metabolites This compound->Inactive 24-hydroxylase Kidney Kidney (CYP27B1) Calcitriol->Inactive 24-hydroxylase TargetTissues Target Tissues (CYP24A1)

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Ercalcidiol Immunoassay Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to Ercalcidiol immunoassay cross-reactivity.

Troubleshooting Guide

Cross-reactivity in this compound immunoassays can lead to inaccurate quantification. The following table summarizes common problems, their potential causes, and recommended solutions to ensure reliable experimental outcomes.

Problem Potential Causes Recommended Solutions
Falsely Elevated this compound Levels - Cross-reactivity with other vitamin D metabolites (e.g., Calcitriol (B1668218), 25-hydroxyvitamin D3).[1][2] - Presence of structurally similar compounds in the sample matrix.[3][4] - Non-specific binding of assay antibodies.[5][6]- Method Comparison: Validate results with a reference method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) which offers superior specificity.[1][7][8] - Sample Purification: Implement a sample extraction and purification step, such as Solid-Phase Extraction (SPE) or High-Performance Liquid Chromatography (HPLC), prior to immunoassay to remove cross-reacting molecules.[9][10][11] - Antibody Specificity: Utilize highly specific monoclonal antibodies that target unique epitopes on this compound.[5][10][11] - Assay Optimization: Adjust assay conditions (e.g., incubation times, temperature, buffer composition) to minimize non-specific binding.[6]
High Inter-Assay Variability - Inconsistent sample preparation. - Lot-to-lot variation in antibody reagents.[12] - Matrix effects from different patient samples.[5][13]- Standardize Protocols: Ensure consistent sample handling and preparation procedures across all experiments.[14] - Reagent Qualification: Perform validation studies for each new lot of antibodies and reagents. - Matrix Effect Evaluation: Assess and mitigate matrix effects by using appropriate sample dilutions or employing a matrix-matched standard curve.[13]
Poor Correlation with LC-MS/MS - The immunoassay is detecting more than just this compound due to cross-reactivity.[2] - Differences in the calibration standards used for each method.- Cross-Reactivity Assessment: Characterize the cross-reactivity profile of the immunoassay with a panel of relevant vitamin D metabolites. - Standardization: Ensure that the immunoassay is calibrated against a standard traceable to a certified reference material.[15]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate measurement important?

This compound, also known as 25-hydroxyvitamin D2, is a primary metabolite of vitamin D2 (ergocalciferol).[16] Accurate measurement of vitamin D metabolites is crucial for assessing a patient's vitamin D status, which is essential for calcium homeostasis and bone health.[16][17] Inaccurate measurements due to cross-reactivity can lead to misdiagnosis and inappropriate treatment.[3][18]

Q2: What are the primary causes of cross-reactivity in this compound immunoassays?

Cross-reactivity in immunoassays occurs when the antibodies used in the assay bind to molecules that are structurally similar to the target analyte, in this case, this compound.[3] The main culprits for cross-reactivity in this compound assays are other vitamin D metabolites, such as 25-hydroxyvitamin D3 (calcifediol) and their various epimers and isobars, due to their high structural similarity.[1][2]

Q3: How can I determine if my immunoassay is affected by cross-reactivity?

To assess cross-reactivity, you can perform the following:

  • Spiking Studies: Spike your sample matrix with known concentrations of potentially cross-reacting vitamin D metabolites and measure the response in your immunoassay.

  • Method Comparison: Compare the results from your immunoassay with a more specific method like LC-MS/MS.[1][17] A significant discrepancy between the two methods suggests the presence of cross-reactivity.

  • Review Manufacturer's Data: Examine the cross-reactivity data provided in the assay's package insert, though it's important to note that this data may not encompass all potential interfering substances.[2]

Q4: What is LC-MS/MS and why is it considered a superior method for Vitamin D metabolite analysis?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an analytical technique that combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.[7][8] It is considered the gold standard for measuring vitamin D metabolites because it can physically separate different metabolites based on their physicochemical properties before detection, thereby minimizing cross-reactivity and providing more accurate and reliable results.[1][7][8]

Q5: Can I improve the specificity of my existing immunoassay?

While you cannot change the inherent properties of the antibodies in a commercial kit, you can take steps to improve the overall specificity of your measurements:

  • Sample Pre-treatment: Incorporate a chromatographic separation step, like HPLC, before the immunoassay to isolate this compound from other cross-reacting metabolites.[10][11]

  • Use of Specific Antibodies: When developing your own assay, select monoclonal antibodies with high specificity for this compound.[5][10][11]

Experimental Protocols

Protocol 1: Sample Pre-treatment using Solid-Phase Extraction (SPE) to Reduce Cross-Reactivity

This protocol describes a general procedure for cleaning up serum samples to reduce interference from other vitamin D metabolites before using an this compound immunoassay.

  • Sample Preparation: To 1 mL of serum, add 2 mL of acetonitrile (B52724) to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of a 50% methanol/water solution to elute polar interfering compounds.

  • Elution: Elute the this compound and other vitamin D metabolites with 3 mL of methanol.

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in the assay buffer provided with the immunoassay kit.

  • Analysis: Proceed with the immunoassay according to the manufacturer's instructions.

Visualizations

Vitamin D Metabolism Pathway```dot

// Nodes Sun [label="Sunlight (UVB)", fillcolor="#FBBC05", fontcolor="#202124"]; Skin [label="Skin", fillcolor="#F1F3F4", fontcolor="#202124"]; Diet [label="Diet/Supplements", fillcolor="#FBBC05", fontcolor="#202124"]; Cholecalciferol [label="Vitamin D3\n(Cholecalciferol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ergocalciferol [label="Vitamin D2\n(Ergocalciferol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Liver [label="Liver", fillcolor="#F1F3F4", fontcolor="#202124"]; Calcifediol [label="25-hydroxyvitamin D3\n(Calcifediol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="25-hydroxyvitamin D2\n(this compound)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Kidneys [label="Kidneys", fillcolor="#F1F3F4", fontcolor="#202124"]; Calcitriol [label="1,25-dihydroxyvitamin D3\n(Calcitriol)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ercalcitriol (B1671611) [label="1,25-dihydroxyvitamin D2\n(Ercalcitriol)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Biological_Effects [label="Biological Effects\n(Calcium Homeostasis)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Sun -> Skin [color="#5F6368"]; Skin -> Cholecalciferol [label=" Synthesis", color="#5F6368"]; Diet -> Cholecalciferol [color="#5F6368"]; Diet -> Ergocalciferol [color="#5F6368"]; Cholecalciferol -> Liver [color="#5F6368"]; Ergocalciferol -> Liver [color="#5F6368"]; Liver -> Calcifediol [label=" 25-hydroxylase", color="#5F6368"]; Liver -> this compound [label=" 25-hydroxylase", color="#5F6368"]; Calcifediol -> Kidneys [color="#5F6368"]; this compound -> Kidneys [color="#5F6368"]; Kidneys -> Calcitriol [label=" 1α-hydroxylase", color="#5F6368"]; Kidneys -> Ercalcitriol [label=" 1α-hydroxylase", color="#5F6368"]; Calcitriol -> Biological_Effects [color="#5F6368"]; Ercalcitriol -> Biological_Effects [color="#5F6368"]; }

Caption: A logical workflow for troubleshooting immunoassay cross-reactivity.

Comparison of Analytical Methods

Method_Comparison Immunoassay Immunoassay + High Throughput + Cost-Effective - Prone to Cross-Reactivity - Lower Specificity Relationship Choice Depends on Application Needs Immunoassay->Relationship LCMS LC-MS/MS + High Specificity + High Accuracy - Lower Throughput - Higher Cost & Complexity LCMS->Relationship

Caption: Comparison of Immunoassay and LC-MS/MS for this compound analysis.

References

Technical Support Center: Identification of Ercalcidiol Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification of Ercalcidiol (25-hydroxyvitamin D2) degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: this compound, a metabolite of Ergocalciferol (Vitamin D2), is susceptible to degradation through several pathways, primarily driven by factors like heat, light (photodegradation), acid, base, and oxidation.[1][2] The secosteroid structure with its conjugated triene system is the most reactive part of the molecule. Expected degradation pathways include:

  • Isomerization: Heat and light can cause isomerization of the triene system, leading to the formation of stereoisomers such as pre-Ercalcidiol, tachysterol, and lumisterol (B196343) derivatives. This is a common degradation pathway for vitamin D compounds.

  • Oxidation: The conjugated double bonds are prone to oxidation, which can lead to the formation of various oxidation products, including epoxides and further fragmented molecules. The side chain can also be a site of oxidation.

  • Acid/Base Catalyzed Degradation: In acidic conditions, isomerization to isotachysterol (B196364) derivatives can occur. Basic conditions can also promote degradation, though the specific products may differ.[1]

  • Photodegradation: Exposure to UV light can lead to a complex mixture of isomers and oxidation products.

Q2: What are the common degradation products of this compound?

A2: While specific degradation products of this compound are not extensively documented in publicly available literature, based on the degradation of its parent compound, Ergocalciferol (Vitamin D2), and other vitamin D analogs, the following are likely degradation products:

  • Pre-Ercalcidiol: A thermal isomerization product.

  • Tachysterol and Lumisterol derivatives: Formed through photo-isomerization.

  • Isotachysterol derivatives: Formed under acidic conditions.

  • Oxidation products: Various hydroxylated, ketonic, and epoxide derivatives formed at the triene system or the side chain.

  • Suprasterols: Formed under excessive irradiation.

Q3: My HPLC chromatogram shows unexpected peaks during this compound stability testing. How do I identify them?

A3: The identification of unknown peaks in a stability study of this compound requires a systematic approach:

  • Literature Review: Check for known degradation products of this compound and other vitamin D analogs.

  • Forced Degradation Studies: Perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This can help in matching the retention times of the unknown peaks with those of the generated degradation products.[2]

  • LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to obtain the mass-to-charge ratio (m/z) and fragmentation pattern of the unknown peaks. This information is crucial for structural elucidation.[3]

  • High-Resolution Mass Spectrometry (HRMS): Employ techniques like LC-QTOF-MS to get accurate mass measurements, which can help in determining the elemental composition of the degradation products.

  • NMR Spectroscopy: For definitive structural confirmation of major degradation products, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.

Q4: I am observing peak tailing for the this compound peak in my HPLC analysis. What could be the cause and how can I fix it?

A4: Peak tailing for this compound is a common issue and can be caused by several factors:

  • Secondary Interactions: The hydroxyl groups in this compound can interact with active sites (silanols) on the silica-based stationary phase of the HPLC column.

    • Solution: Use a mobile phase with a competitive base (e.g., a small amount of triethylamine) to mask the silanol (B1196071) groups. Alternatively, use a column with a highly end-capped stationary phase or a hybrid particle technology column. Adjusting the mobile phase pH to suppress the ionization of silanols can also be effective.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can cause peak distortion. Column degradation due to harsh mobile phase conditions (e.g., high pH) can also be a cause.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the column. Use a guard column to protect the analytical column.

Q5: My this compound peak area is not reproducible. What are the possible reasons?

A5: Poor reproducibility of the this compound peak area can stem from various sources:

  • Injector Issues: Inconsistent injection volumes due to air bubbles in the sample loop or a leaking injector seal.

    • Solution: Ensure the sample is properly degassed and the injector is well-maintained.

  • Sample Instability: this compound may be degrading in the autosampler vials, especially if they are exposed to light or elevated temperatures for an extended period.

    • Solution: Use amber vials and a cooled autosampler. Prepare samples fresh and run them promptly.

  • Mobile Phase Inconsistency: Inaccurate mobile phase preparation or changes in its composition over time (e.g., evaporation of the organic solvent).

    • Solution: Prepare the mobile phase carefully and keep the reservoir capped.

  • Detector Fluctuation: A failing detector lamp or unstable detector temperature can cause variations in the signal.

    • Solution: Check the detector's diagnostic parameters and perform necessary maintenance.

Troubleshooting Guides

Guide 1: Poor Chromatographic Resolution
Symptom Possible Cause(s) Troubleshooting Step(s)
Co-elution of this compound and a degradation product.Inappropriate mobile phase composition.Optimize the mobile phase by changing the organic solvent ratio, trying a different organic solvent (e.g., methanol (B129727) instead of acetonitrile), or adjusting the pH.
Unsuitable column.Try a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a cyano phase) or a column with a smaller particle size for higher efficiency.
Gradient slope is too steep.If using a gradient, decrease the slope to improve the separation of closely eluting peaks.
Broad peaks for all components.Large extra-column volume.Use shorter tubing with a smaller internal diameter between the injector, column, and detector.
Column deterioration.Replace the column.
Guide 2: Inaccurate Quantification
Symptom Possible Cause(s) Troubleshooting Step(s)
Low recovery of this compound.Incomplete sample extraction.Optimize the sample extraction procedure; ensure the chosen solvent fully dissolves this compound.
Adsorption of this compound to vials or tubing.Use silanized glass vials or polypropylene (B1209903) vials.
Degradation during sample preparation.Protect the sample from light and heat during preparation.
Non-linear calibration curve.Detector saturation at high concentrations.Extend the calibration range or dilute the samples to fall within the linear range.
Co-elution with an impurity.Improve the chromatographic resolution (see Guide 1).

Data Presentation

Table 1: Illustrative Results from a Forced Degradation Study of this compound
Stress Condition% Degradation of this compoundMajor Degradation Product(s)% Area of Major Degradant(s)
Acid Hydrolysis (0.1 M HCl, 60°C, 24h)15.2%Isomer 1 (RRT ~0.9)8.5%
Base Hydrolysis (0.1 M NaOH, 60°C, 24h)10.5%Isomer 2 (RRT ~1.2)6.2%
Oxidative (3% H₂O₂, RT, 24h)25.8%Oxidative Product 1 (RRT ~0.8)12.3%
Oxidative Product 2 (RRT ~1.1)7.1%
Thermal (80°C, 48h)8.3%Isomer 1 (RRT ~0.9)4.1%
Photolytic (ICH Q1B, 24h)35.1%Isomer 3 (RRT ~1.3)15.6%
Isomer 4 (RRT ~1.5)9.8%

Note: This data is for illustrative purposes only and may not represent actual experimental results.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

Objective: To develop a stability-indicating HPLC-UV method for the separation of this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile:Methanol (80:20, v/v)

  • Gradient Program:

    Time (min) % B
    0 70
    20 95
    25 95
    26 70

    | 30 | 70 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 265 nm

  • Injection Volume: 20 µL

  • Sample Diluent: Acetonitrile

Procedure:

  • Prepare the mobile phases and degas them.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Prepare a standard solution of this compound and stressed samples in the sample diluent.

  • Inject the samples and analyze the chromatograms.

Protocol 2: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions.

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize the sample before injection.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize the sample before injection.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Store solid this compound in an oven at 80°C for 48 hours. Dissolve the sample in the sample diluent before injection.

  • Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

Mandatory Visualization

Ercalcidiol_Degradation_Pathways cluster_isomerization Isomerization cluster_oxidation Oxidation This compound This compound Pre_this compound Pre_this compound This compound->Pre_this compound Heat Tachysterol_derivative Tachysterol_derivative This compound->Tachysterol_derivative Light Lumisterol_derivative Lumisterol_derivative This compound->Lumisterol_derivative Light Isotachysterol_derivative Isotachysterol_derivative This compound->Isotachysterol_derivative Acid Epoxides Epoxides This compound->Epoxides Oxidizing Agent Hydroxylated_products Hydroxylated_products This compound->Hydroxylated_products Oxidizing Agent

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_evaluation Data Evaluation Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) HPLC_UV HPLC-UV Analysis (Quantification, Purity) Forced_Degradation->HPLC_UV Stability_Samples Stability Samples (Long-term, Accelerated) Stability_Samples->HPLC_UV LC_MS LC-MS/MS Analysis (Identification) HPLC_UV->LC_MS for unknown peaks Data_Processing Data Processing (Peak Integration, Purity Assessment) HPLC_UV->Data_Processing Structure_Elucidation Structure Elucidation (Mass Fragmentation Analysis) LC_MS->Structure_Elucidation Reporting Reporting Data_Processing->Reporting Structure_Elucidation->Reporting

References

Technical Support Center: Troubleshooting Biological Assays with Ercalcidiol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for biological assays involving Ercalcidiol (25-hydroxyvitamin D2). This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems in a question-and-answer format to help you quickly identify and resolve experimental challenges.

Sample Preparation and Handling

Question: My this compound stock solution appears to have precipitated after storage. What should I do?

Answer: Precipitation of this compound in stock solutions, particularly at low temperatures, can occur. To redissolve the compound, gentle warming and sonication are recommended.[1][2] Always ensure the solution is clear before use. For long-term storage, it is advisable to store this compound as a powder at -20°C for up to three years or as a stock solution at -80°C for up to one year.[1] To minimize freeze-thaw cycles, aliquot the stock solution into smaller volumes.

Question: I am unsure about the stability of this compound under my experimental conditions. How can I ensure its integrity?

Answer: this compound, the hydroxylated form of ergocalciferol (B368823) (vitamin D2), is sensitive to light and temperature.[3] Ergocalciferol has been shown to decompose rapidly at 25°C and 40°C in dry air.[4] Therefore, it is crucial to protect this compound solutions from light by using amber vials or wrapping containers in foil.[3][5] For experiments, prepare fresh dilutions from a frozen stock and use them promptly. Avoid prolonged exposure to ambient temperatures.

Data Summary: this compound Storage and Stability

FormStorage TemperatureDurationSpecial Conditions
Powder-20°CUp to 3 yearsStore under nitrogen, protect from light.[1]
In Solvent (e.g., DMSO)-80°CUp to 1 yearProtect from light, store under nitrogen.[1][5]
Immunoassay Troubleshooting

Question: My immunoassay results for this compound are inconsistent or show high variability between replicates. What are the potential causes?

Answer: Inconsistent immunoassay results can stem from several factors:

  • Cross-reactivity: Immunoassays may exhibit cross-reactivity with other vitamin D metabolites, leading to inaccurate quantification.[6][7] Some assays may have a diminished capacity to detect this compound compared to calcifediol (B1668214) (25-hydroxyvitamin D3).[2]

  • Matrix Effects: Components in the sample matrix (e.g., serum, cell lysate) can interfere with antibody-antigen binding.[8]

  • Heterophile Antibodies: The presence of heterophile antibodies in samples can cause significant interference in immunoassays, leading to falsely elevated or decreased results.[8][9][10]

  • Improper Sample Handling: Degradation of this compound due to improper storage or handling can lead to lower measured concentrations.

To troubleshoot, consider running a dilution series to check for linearity, which can help identify matrix effects. If heterophile antibody interference is suspected, re-assaying the sample after treatment with a heterophilic blocking tube may resolve the issue.[9][10]

Question: The this compound concentrations measured by my immunoassay are significantly different from those obtained by LC-MS/MS. Why is this happening?

Answer: Discrepancies between immunoassay and LC-MS/MS are common and often attributed to the higher specificity of LC-MS/MS.[11] Immunoassays can be susceptible to cross-reactivity from other vitamin D metabolites that are structurally similar to this compound.[6][7] This can lead to an overestimation of the actual this compound concentration. LC-MS/MS methods, on the other hand, can separate and specifically quantify this compound and its metabolites based on their mass-to-charge ratio, providing more accurate results.[11]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Troubleshooting

Question: I am observing poor peak shape and low signal intensity for this compound in my LC-MS/MS analysis. How can I improve this?

Answer: Poor peak shape and low signal intensity in LC-MS/MS can be caused by a variety of factors. Here is a logical troubleshooting workflow:

start Poor Peak Shape / Low Signal check_sample 1. Check Sample Preparation - Degradation? - Correct Dilution? start->check_sample check_lc 2. Evaluate LC System - Mobile Phase Correct? - Column Clogged? - Leak? check_sample->check_lc Sample OK solution_sample Prepare Fresh Sample Use Appropriate Solvent check_sample->solution_sample Issue Found check_ms 3. Assess MS Settings - Ion Source Parameters? - Correct Transitions? check_lc->check_ms LC System OK solution_lc Prepare Fresh Mobile Phase Flush/Replace Column Check Connections check_lc->solution_lc Issue Found solution_ms Optimize Source Conditions Verify MRM Transitions check_ms->solution_ms Issue Found

Caption: Troubleshooting workflow for LC-MS/MS analysis.

Detailed Steps:

  • Sample Preparation: Ensure your sample has not degraded by preparing fresh standards and quality controls.[12] Verify that the sample is fully soluble in the injection solvent and that the solvent is compatible with the mobile phase to prevent precipitation on the column.[13]

  • LC System: Check the mobile phase composition and ensure it is fresh and properly degassed.[13] High backpressure may indicate a clog in the column or tubing, which may require flushing or replacement.[13] Inspect for any leaks in the system.

  • MS Settings: Optimize ion source parameters such as temperature and gas flows for this compound.[12] Confirm that you are using the correct multiple reaction monitoring (MRM) transitions for precursor and product ions.

Cell-Based Assays

Question: I am not observing the expected biological effect of this compound in my cell culture experiments. What could be the reason?

Answer: A lack of biological response to this compound in cell-based assays can be due to several factors:

  • Cellular Metabolism: Cells must be able to convert this compound (25-hydroxyvitamin D2) into its active form, Ercalcitriol (1,25-dihydroxyvitamin D2), via the enzyme 1-alpha-hydroxylase (CYP27B1).[3][14] If the cell line you are using has low or no expression of this enzyme, you will not see downstream effects that are dependent on the active form.

  • Vitamin D Receptor (VDR) Expression: The biological effects of active vitamin D metabolites are mediated through the Vitamin D Receptor (VDR).[14][15] Ensure that your cell line expresses sufficient levels of VDR.

  • Compound Stability and Uptake: As mentioned previously, this compound can degrade. Ensure you are using a stable preparation. Cellular uptake can also be a factor; however, being a lipophilic molecule, it generally enters cells readily.[16][17]

  • Dose and Time: The concentration and incubation time may not be optimal. A dose-response and time-course experiment is recommended to determine the effective concentration and duration of treatment for your specific cell line and endpoint.

start No Biological Effect Observed check_compound Is this compound solution stable and correctly prepared? start->check_compound check_cell_line Does the cell line express CYP27B1 and VDR? check_compound->check_cell_line Yes solution_compound Prepare fresh solution from powder. check_compound->solution_compound No/Unsure check_protocol Are the dose and incubation time optimal? check_cell_line->check_protocol Yes solution_cell_line Verify gene/protein expression (qPCR/Western). Choose a different cell line if necessary. check_cell_line->solution_cell_line No/Unsure solution_protocol Perform dose-response and time-course experiments. check_protocol->solution_protocol No/Unsure cluster_cell Target Cell Ercalcidiol_in This compound (25(OH)D2) CYP27B1 CYP27B1 (1α-hydroxylase) Ercalcidiol_in->CYP27B1 Ercalcitriol Ercalcitriol (1,25(OH)2D2) CYP27B1->Ercalcitriol VDR VDR Ercalcitriol->VDR VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE (on DNA) VDR_RXR->VDRE Binds to Gene_Expression Target Gene Expression VDRE->Gene_Expression Regulates

References

Techniques for improving Ercalcidiol solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ercalcidiol Aqueous Solubility

This guide provides researchers, scientists, and drug development professionals with detailed techniques, troubleshooting advice, and frequently asked questions (FAQs) for improving the solubility of this compound in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound not dissolving in aqueous solutions?

This compound, a metabolite of vitamin D2, is a lipophilic (fat-soluble) molecule.[1][2] Like other vitamin D analogues, it is characterized by poor water solubility, often described as practically insoluble in water.[3][4] This inherent hydrophobicity is the primary reason for its low solubility in aqueous buffers, requiring the use of specialized formulation techniques to create a homogenous solution.

Q2: What are the primary methods to improve this compound solubility?

Several techniques can be employed, ranging from simple to complex. The most common and effective methods for laboratory-scale preparations include:

  • Co-solvency: Using a water-miscible organic solvent to aid dissolution.[5]

  • Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within a cyclodextrin structure.

  • Use of Surfactants: Employing surfactants to form micelles that can solubilize the hydrophobic drug.

  • Nanoformulations: Creating nano-sized drug particles (nanosuspensions) or lipid-based carriers (nanoemulsions) to increase surface area and solubility.

Q3: I tried dissolving this compound in DMSO first, but it precipitated when I added my aqueous buffer. What went wrong?

This is a common issue called "precipitation upon dilution." It occurs when a drug is dissolved in a strong organic solvent (like 100% DMSO) and then rapidly diluted into an aqueous phase where it is insoluble. The organic solvent disperses, leaving the drug to crash out of the solution.

Troubleshooting Steps:

  • Use a Co-solvent System: Instead of just DMSO, use a carefully balanced mixture of solvents. A combination of a strong organic solvent (e.g., DMSO), a water-miscible co-solvent (e.g., PEG300), and a surfactant (e.g., Tween-80) can maintain solubility upon dilution.

  • Slow Addition: Add the aqueous phase to the organic drug concentrate slowly while vortexing or stirring vigorously. This allows for controlled mixing and prevents localized high concentrations of the aqueous phase, which can trigger precipitation.

  • Order of Addition Matters: Follow a validated protocol for the order in which solvents are mixed. Typically, the drug is first dissolved in the primary organic solvent before other components are added sequentially.

  • Consider Heat and Sonication: Gentle heating and/or sonication can help dissolve precipitates and maintain a clear solution, but be cautious about the thermal stability of this compound.

Q4: How do cyclodextrins work, and which one should I choose for this compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They work by encapsulating the poorly soluble drug molecule (the "guest") within their hydrophobic cavity, forming an "inclusion complex." This complex presents a hydrophilic exterior to the aqueous solution, thereby increasing the apparent solubility of the drug.

For this compound, a modified cyclodextrin like Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a suitable choice as it is designed for parenteral use and has high aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is another commonly used derivative for enhancing the solubility of hydrophobic drugs.

Q5: Can I use surfactants alone to dissolve this compound?

While surfactants can be used alone, they are often more effective as part of a co-solvent system or in nanoformulations. Surfactants like Tween-80 or Polysorbate 80 form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). These micelles have a hydrophobic core that can entrap this compound, increasing its solubility. However, using high concentrations of surfactants can lead to toxicity, which is a critical consideration for in vivo studies.

Solubilization Data & Formulations

The following table summarizes established solvent systems for increasing this compound solubility.

TechniqueFormulation ComponentsCompositionResulting SolubilitySource
Co-Solvency DMSO, PEG300, Tween-80, Saline10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.06 mM)
Cyclodextrin Complexation DMSO, SBE-β-CD, Saline10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (6.06 mM)
Lipid-Based DMSO, Corn Oil10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.06 mM)
Stock Solution (Organic) DMSO100 mg/mL (242.34 mM)Requires ultrasonic assistance. Not suitable for direct aqueous dilution.

Experimental Protocols & Methodologies

Protocol 1: Co-Solvent System for Aqueous Solutions

This protocol is designed to achieve a clear aqueous solution of this compound suitable for in vitro and in vivo experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), newly opened

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare Stock Concentrate: In a sterile tube, dissolve this compound in DMSO to create a concentrated stock. For example, to make a final solution of 2.5 mg/mL, you might prepare a 25 mg/mL stock in DMSO.

  • Add Co-Solvents: To the this compound/DMSO solution, add PEG300. Vortex or mix thoroughly until the solution is clear.

  • Add Surfactant: Add Tween-80 to the mixture and vortex again until fully integrated and the solution is clear.

  • Final Dilution: Slowly add the sterile saline to the organic mixture drop-by-drop while vortexing continuously. The final ratio of components should be: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline .

  • Final Check: Ensure the final solution is clear. If any precipitation occurs, gentle warming or brief sonication may be used to redissolve it.

Protocol 2: Cyclodextrin-Based Formulation

This protocol uses SBE-β-CD to form an inclusion complex, which is a common method for reducing the amount of organic solvent required.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. This may require stirring or warming to fully dissolve the SBE-β-CD.

  • Dissolve this compound: In a separate sterile tube, dissolve the this compound powder in DMSO.

  • Combine Components: Add the this compound/DMSO solution to the SBE-β-CD solution. The final volume should consist of 10% of the this compound/DMSO solution and 90% of the 20% SBE-β-CD solution .

  • Mix Thoroughly: Vortex the final mixture vigorously to ensure the formation of the inclusion complex. The resulting solution should be clear.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the decision-making process and mechanisms for solubilizing this compound.

General Workflow for Solubilizing this compound start Start: this compound Powder (Poorly Water-Soluble) prep_stock 1. Dissolve in minimal primary organic solvent (e.g., DMSO) start->prep_stock choose_method 2. Choose Solubilization Method prep_stock->choose_method cosolvent Co-Solvency choose_method->cosolvent Simple & common cyclodextrin Cyclodextrin Complexation choose_method->cyclodextrin Reduce organic solvent other Advanced Methods (e.g., Nanoformulations) choose_method->other High stability needed add_cosolvents 3a. Add secondary co-solvents and surfactants (e.g., PEG300, Tween-80) cosolvent->add_cosolvents add_cyclodextrin 3b. Add to aqueous cyclodextrin solution (e.g., SBE-β-CD) cyclodextrin->add_cyclodextrin dilute 4. Add aqueous phase slowly with mixing add_cosolvents->dilute add_cyclodextrin->dilute end_solution Result: Clear Aqueous This compound Solution dilute->end_solution

Caption: Decision workflow for selecting an this compound solubilization method.

Mechanism of Co-Solvency cluster_before Before Co-Solvent cluster_after After Co-Solvent Addition Ercalcidiol_agg This compound Aggregate (Hydrophobic) Water_net Structured Water Network (High Interfacial Tension) process Co-solvents disrupt the hydrogen bonding network of water, reducing the solution's overall polarity and lowering the energy required to solvate the hydrophobic drug. Ercalcidiol_agg->process Ercalcidiol_sol Solubilized this compound Water_disrupted Disrupted Water Network (Reduced Polarity) Cosolvent Co-solvent Molecules (e.g., PEG300) process->Ercalcidiol_sol

Caption: How co-solvents reduce water polarity to dissolve this compound.

Caption: this compound encapsulation by a cyclodextrin to enhance solubility.

References

Technical Support Center: Ercalcidiol Handling and Experimentation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the photolytic degradation of Ercalcidiol in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it photosensitive?

This compound, also known as 25-hydroxyvitamin D2, is a primary metabolite of Vitamin D2 (Ergocalciferol).[1] Its chemical structure contains a conjugated triene system, which is highly susceptible to degradation upon exposure to light, particularly ultraviolet (UV) and short-wavelength visible light such as blue and violet.[2] This energy absorption can lead to isomerization and the formation of inactive byproducts, compromising experimental results.[2][3]

Q2: What are the primary factors that cause this compound degradation?

The primary factors leading to the degradation of this compound are:

  • Light Exposure: Direct exposure to sunlight or artificial lab lighting is the most significant cause of photolysis.[2][4]

  • Elevated Temperatures: Heat can accelerate the degradation process.[5][6]

  • pH: this compound is less stable in acidic conditions (pH below 5) and more stable at neutral or slightly alkaline pH.[3][4]

  • Oxidizing Agents: The presence of oxidizing agents can contribute to its chemical breakdown.[4]

  • Solvent System: The choice of solvent can also influence stability.[5]

Q3: How should I properly store this compound to ensure its stability?

To minimize degradation, adhere to the following storage protocols:

  • Solid Form: For long-term storage, solid this compound should be kept at -20°C or -80°C in a light-protected container, such as an amber vial.[5]

  • Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO or ethanol.[5] Store them in small aliquots in amber or foil-wrapped vials at -20°C or -80°C to prevent repeated freeze-thaw cycles and light exposure.[5]

Q4: Can I work with this compound on an open lab bench?

It is strongly discouraged to work with this compound on a well-lit, open lab bench.[5][7] To prevent photolysis, all handling, including weighing, dissolution, and dilutions, should be performed in a controlled lighting environment. This can be achieved by working in a dark room, using a red or amber safelight, or consistently using amber-colored or aluminum foil-wrapped labware to protect the compound from light.[2][5][7]

Q5: What are the common analytical methods to detect this compound and its degradation?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for separating and quantifying this compound and its photoproducts.[8][9][10] The detection wavelength is typically set around 265 nm due to the characteristic UV absorption of the conjugated triene system.[9][10] Liquid chromatography-mass spectrometry (LC-MS) offers even greater sensitivity and specificity for identifying individual metabolites.[9]

Troubleshooting Guide

Issue 1: Low or no biological activity observed in assays.

  • Question: My this compound-treated samples are showing a weaker-than-expected or no biological response. What could be the cause?

  • Answer: This is often a result of compound degradation due to improper handling or storage.

    • Troubleshooting Steps:

      • Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored stock aliquot for each experiment.[5]

      • Minimize Exposure: During the experiment, ensure all tubes, plates (use amber or opaque plates), and reservoirs containing this compound are shielded from light by using aluminum foil or by working under subdued lighting.[5][7]

      • Verify Stock Integrity: Use an analytical method like HPLC-UV to verify the concentration and purity of your stock solution to ensure it has not degraded during storage.[5]

Issue 2: High variability between experimental replicates.

  • Question: I am observing significant inconsistencies in the results across my replicate samples. Why might this be happening?

  • Answer: High variability is often caused by inconsistent degradation of this compound across different samples due to uneven light exposure.

    • Troubleshooting Steps:

      • Uniform Handling: Ensure every sample is handled with the exact same protocol, minimizing light exposure consistently for all replicates.[5]

      • Use Protective Labware: Utilize amber or black-walled microplates and tubes for all experimental steps involving this compound.[11] If using clear plates, cover them securely with aluminum foil or a light-blocking lid immediately after dispensing.

      • Optimize Workflow: Streamline your process to minimize the time that solutions are exposed to any light source.

Issue 3: Unexpected peaks appear in my HPLC or LC-MS analysis.

  • Question: My chromatogram shows extra peaks that are not present in my standard. What are they?

  • Answer: These unexpected peaks are likely photolytic degradation products of this compound, such as its isomers tachysterol (B196371) and lumisterol.[3]

    • Troubleshooting Steps:

      • Review Protocol: Carefully review your entire experimental procedure to identify any steps where the compound might have been inadvertently exposed to light.

      • Perform Forced Degradation: To confirm the identity of the degradation products, conduct a forced degradation study. Expose a small sample of your this compound solution to a UV light source for a controlled period and then analyze it via HPLC. This will help you identify the retention times of the major photoproducts.

      • Ensure Method Specificity: Confirm that your analytical method is "stability-indicating," meaning it can successfully separate the intact this compound from its key degradation products.

Data Presentation

Table 1: Key Factors Influencing this compound Stability

FactorConditionImpact on StabilityRecommendation
Light UV, Blue/Violet LightHigh DegradationWork in a dark room or use amber/foil-wrapped labware.[2][5][7]
Temperature Elevated TemperaturesIncreased DegradationStore at low temperatures (-20°C or -80°C) and avoid heating.[5][6]
pH Acidic (pH < 5)UnstableMaintain solutions at a pH above 5.[3][4]
pH Neutral / Weak AlkalineMore StableUse neutral or slightly alkaline buffers where experimentally appropriate.[4]
Oxygen Presence of AirPotential for OxidationDegas solvents if necessary; store under inert gas for long-term stability.[4]

Table 2: Recommended Storage Conditions for this compound

FormatDurationTemperatureContainer
Solid Powder Long-Term-20°C or -80°CAmber glass vial, sealed tightly.[5]
Stock Solution Long-Term-80°CAmber glass or polypropylene (B1209903) vial, small aliquots.[5]
Working Dilution Short-Term (Single Use)2-8°C (on ice)Amber microtube or foil-wrapped tube.[7]

Experimental Protocols

Protocol 1: Preparation of Light-Sensitive this compound Solutions

  • Preparation: Move all necessary materials (this compound solid, solvent, amber vials, pipettes) into a dark room or a workspace illuminated only by a red or amber safelight.

  • Equilibration: Allow the sealed container of solid this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation.[5]

  • Weighing: Weigh the desired amount of this compound using a calibrated analytical balance. Perform this step quickly to minimize exposure.

  • Dissolution: In an amber vial, dissolve the solid this compound in a suitable solvent (e.g., high-purity DMSO or Ethanol) to the desired stock concentration.[5] Cap the vial immediately.

  • Mixing: Vortex briefly until the solid is completely dissolved.[5]

  • Aliquoting & Storage: Dispense the stock solution into small-volume, light-protected (amber or foil-wrapped) aliquots. Store immediately at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This protocol provides a general method for quantifying this compound and detecting degradation products. Optimization may be required for specific equipment.

Table 3: Example HPLC-UV Method Parameters

ParameterSpecification
Instrumentation HPLC system with a UV detector.[5][10]
Column C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 4-5 µm particle size).[5][10]
Mobile Phase Isocratic elution with Methanol / Acetonitrile / Water (e.g., 70:25:5 v/v/v).[10]
Flow Rate 1.0 - 1.2 mL/min.[10]
Detection Wavelength 265 nm.[10]
Column Temperature 25°C - 30°C
Injection Volume 20 µL
Standard Curve Prepare a standard curve using a serial dilution of a freshly prepared, protected this compound stock solution.[5]

Mandatory Visualizations

Vitamin_D2_Metabolism cluster_source Source cluster_liver Liver cluster_kidney Kidney / Other Tissues Ergocalciferol Ergocalciferol (Vitamin D2) This compound This compound (25-OH-D2) Ergocalciferol->this compound 25-hydroxylase Ercalcitriol Ercalcitriol (1,25-(OH)2-D2) [Active Form] This compound->Ercalcitriol 1α-hydroxylase

Caption: Metabolic activation pathway of Vitamin D2 to its active form.

Experimental_Workflow start Receive Solid This compound storage Store Solid at -80°C in Amber Vial start->storage prep_env Work in Dark Room or Under Safelight storage->prep_env weigh Weigh Solid Compound prep_env->weigh dissolve Dissolve in Solvent in Amber Vial weigh->dissolve aliquot Aliquot Stock Solution into Amber Tubes dissolve->aliquot store_sol Store Aliquots at -80°C aliquot->store_sol use Use in Experiment (Keep Protected) store_sol->use

Caption: Recommended workflow for handling photosensitive this compound.

VDR_Signaling_Pathway cluster_cell Target Cell VDR VDR Complex VDR-RXR Heterodimer VDR->Complex RXR RXR RXR->Complex VDRE Vitamin D Response Element (VDRE) Complex->VDRE Binds to DNA Gene Target Gene Transcription VDRE->Gene Modulates Ercalcitriol Ercalcitriol Ercalcitriol->VDR Binds

Caption: Simplified Vitamin D Receptor (VDR) nuclear signaling pathway.

References

Addressing the lower potency of Ercalcidiol in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and resources for researchers observing lower-than-expected potency with Ercalcidiol (25-hydroxyvitamin D2) in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered less potent than Calcitriol (1,25-dihydroxyvitamin D3)?

This compound is a pro-hormone, not the final active form of vitamin D. Its biological activity depends on its conversion to the active metabolite, Ercalcitriol (1,25-dihydroxyvitamin D2), through a hydroxylation step catalyzed by the enzyme 1α-hydroxylase (CYP27B1).[1][2] The active form, Ercalcitriol, is what binds with high affinity to the Vitamin D Receptor (VDR) to modulate gene expression.[2][3] Therefore, experiments in systems lacking efficient conversion will show low potency. Calcitriol, being the active hormone, does not require this activation step.

Q2: How does the potency of this compound (25(OH)D2) compare to its vitamin D3 counterpart, Calcifediol (B1668214) (25(OH)D3)?

This compound generally exhibits lower potency than Calcifediol. This is attributed to two main factors:

  • Lower Binding Affinity: this compound binds less effectively to the Vitamin D Binding Protein (DBP) in serum compared to Calcifediol.[4][5][6]

  • Shorter Half-Life: It has a shorter circulating half-life, meaning it is cleared from the system more quickly.[4][5]

These factors result in lower bioavailability and require higher administered doses of this compound to achieve the same physiological levels as Calcifediol.[5][7]

Q3: What is the fundamental mechanism of action for this compound?

This compound's mechanism begins with its conversion to the hormonally active Ercalcitriol. This conversion is a critical, rate-limiting step. Once formed, Ercalcitriol binds to the VDR in the nucleus of target cells. This binding causes the VDR to form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.[2][8]

cluster_activation Cellular Activation cluster_action Nuclear Action This compound This compound (25(OH)D2) CYP27B1 1α-hydroxylase (CYP27B1) This compound->CYP27B1 Hydroxylation Ercalcitriol Ercalcitriol (1,25(OH)2D2) VDR VDR Ercalcitriol->VDR Binds CYP27B1->Ercalcitriol Complex VDR/RXR Heterodimer VDR->Complex RXR RXR RXR->Complex VDRE VDRE (on DNA) Complex->VDRE Binds Gene Target Gene Transcription VDRE->Gene Modulates

Caption: Metabolic activation and signaling pathway of this compound.

Troubleshooting Guide for Low Potency

If you are observing lower than expected potency for this compound in your experiments, follow this troubleshooting workflow.

cluster_compound 1. Compound Integrity cluster_system 2. Experimental System cluster_protocol 3. Protocol & Data start Issue: Low this compound Potency check_prep Was the solution prepared fresh? start->check_prep check_storage Was the stock stored correctly? (-20°C, protected from light, under nitrogen) check_prep->check_storage Yes end_node Resolution: Re-evaluate experimental design based on findings check_prep->end_node No, remake fresh check_solubility Is the compound fully dissolved in the vehicle? check_storage->check_solubility Yes check_storage->end_node No, use new stock check_cells Does the cell line express functional 1α-hydroxylase (CYP27B1)? check_solubility->check_cells Yes check_solubility->end_node No, check solvent/sonicate check_serum Is serum (containing DBP) present in the culture medium? check_cells->check_serum Yes check_cells->end_node No, verify expression or choose a different cell line check_assay Is the assay endpoint appropriate? (e.g., measuring VDR target gene expression vs. cell viability) check_serum->check_assay Yes check_serum->end_node If yes, consider serum-free media to assess direct effects check_dose Is the dose range appropriate? (Higher doses may be needed compared to Calcitriol) check_assay->check_dose Yes check_assay->end_node No, select a more direct readout of VDR activation check_time Is the incubation time sufficient for conversion and downstream effects? check_dose->check_time Yes check_dose->end_node No, perform a wider dose-response curve check_controls Are positive (Calcitriol) and vehicle controls behaving as expected? check_time->check_controls Yes check_time->end_node No, perform a time-course experiment check_controls->end_node Yes check_controls->end_node No, troubleshoot assay components and execution

Caption: Troubleshooting workflow for low this compound potency.

Q4: My this compound solution is not fresh. Could this be the problem?

Yes. This compound is known to be unstable in solutions.[4] It is highly recommended to prepare working solutions fresh for each experiment from a properly stored stock.[4][7] Stock solutions should be stored at -20°C or -80°C, protected from light, and preferably under an inert gas like nitrogen to prevent oxidation.[6][7][9]

Q5: Why is the cell line important for this compound experiments?

The biological activity you measure is almost entirely due to Ercalcitriol, the converted product. Therefore, your chosen cell line must express sufficient levels of the 1α-hydroxylase (CYP27B1) enzyme to perform this conversion.[10] If the cells lack this enzyme, Ercalcidiolo will appear inactive. You can verify CYP27B1 expression via qPCR or Western blot. Alternatively, you can use cell lines known to be responsive to vitamin D precursors, such as certain kidney or immune cell lines.[10]

Q6: How does serum in my cell culture media affect the results?

Serum contains high levels of Vitamin D Binding Protein (DBP). This compound binds to DBP, which sequesters it and reduces the free concentration available to diffuse into the cells.[3][5] This can lead to a significant underestimation of its potency. If your goal is to understand the direct cellular effects, consider conducting experiments in serum-free or low-serum media. Be aware that cell health may be affected, so appropriate controls are essential.

Q7: The potency is still low even after troubleshooting. What else could be the issue?

Consider the assay itself. Assays that measure downstream functional outcomes (e.g., cell differentiation, apoptosis) may require longer incubation times to allow for enzymatic conversion, VDR activation, gene transcription, and protein synthesis. A more direct measure of VDR activation, such as a reporter gene assay or measuring the expression of a direct VDR target gene like CYP24A1, may yield results more quickly and with greater sensitivity.[10][11]

Quantitative Data Summary

The potency of vitamin D metabolites is context-dependent (e.g., in vivo vs. in vitro, presence of serum). The following table provides a relative comparison of key compounds.

CompoundCommon NamePrimary RoleRelative VDR AffinityRelative Potency Notes
Ergocalciferol Vitamin D2PrecursorNegligibleRequires two hydroxylation steps for activation.
This compound 25(OH)D2Pro-hormoneVery Low[12]Potency depends on conversion to Ercalcitriol. Less potent than Calcifediol due to lower DBP affinity and shorter half-life.[4][5]
Ercalcitriol 1,25(OH)2D2Active HormoneHighThe active metabolite of the Vitamin D2 pathway.
Cholecalciferol Vitamin D3PrecursorNegligibleRequires two hydroxylation steps for activation. Generally more potent at raising serum 25(OH)D than Vitamin D2.[13]
Calcifediol 25(OH)D3Pro-hormoneLow[12]More potent than Cholecalciferol in raising serum 25(OH)D levels.[14][15][16] Considered more potent than this compound.
Calcitriol 1,25(OH)2D3Active HormoneVery High[17]The primary active form of vitamin D in the body; the gold standard for VDR agonist activity.

Key Experimental Protocols

Protocol 1: VDR Reporter Gene Assay

This protocol outlines a general method for assessing VDR activation using a luciferase reporter assay system. These are often available as commercial kits.[8][18]

cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_read Day 3: Luminescence Reading s1 1. Culture VDR reporter cells (e.g., HEK293T stably expressing VDR and a VDRE-luciferase reporter) s2 2. Seed cells into a white, clear-bottom 96-well plate s1->s2 s3 3. Incubate for 24 hours (37°C, 5% CO2) s2->s3 s4 4. Prepare serial dilutions of This compound, Calcitriol (positive control), and vehicle control s5 5. Remove old media from cells and add media containing compounds s4->s5 s6 6. Incubate for 16-24 hours s5->s6 s7 7. Equilibrate plate to room temperature s8 8. Add luciferase detection reagent to each well s7->s8 s9 9. Read luminescence on a plate reader s8->s9 s10 10. Analyze data: Normalize to vehicle and plot dose-response curves to determine EC50 values s9->s10

Caption: General experimental workflow for a VDR reporter gene assay.

Methodology:

  • Cell Seeding (Day 1):

    • Culture a suitable host cell line stably transfected with two plasmids: one expressing the human Vitamin D Receptor (VDR) and another containing a luciferase reporter gene under the control of a promoter with multiple Vitamin D Response Elements (VDREs).

    • Trypsinize and count the cells. Seed 20,000 cells per well into a 96-well white, clear-bottom assay plate.

    • Incubate overnight to allow for cell attachment.

  • Compound Preparation and Treatment (Day 2):

    • Prepare stock solutions of this compound and a positive control (e.g., Calcitriol) in a suitable solvent like DMSO.

    • Perform serial dilutions in the appropriate cell culture medium (consider using serum-free medium to maximize sensitivity) to create a range of concentrations for the dose-response curve. Include a vehicle-only control.

    • Carefully remove the seeding medium from the cells and replace it with the medium containing the test compounds.

    • Incubate for a period sufficient for compound uptake, conversion, and reporter expression (typically 16-24 hours).

  • Signal Detection (Day 3):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the luciferase detection reagent according to the manufacturer's instructions.

    • Add the detection reagent to each well and incubate for the recommended time (e.g., 10 minutes) to allow for cell lysis and signal stabilization.

    • Measure the luminescence signal using a microplate luminometer.

  • Data Analysis:

    • Subtract the background signal (wells with no cells).

    • Normalize the data by setting the vehicle control signal to 0% or 1% activity and the maximum signal from the positive control (Calcitriol) to 100% activity.

    • Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

References

Technical Support Center: Accounting for Ercalcidiol's Shorter Half-Life in Study Design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ercalcidiol. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimental design and execution, with a focus on accounting for its shorter half-life compared to other vitamin D analogs.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference in half-life between this compound (calcifediol) and other vitamin D analogs like cholecalciferol?

A1: The primary pharmacokinetic difference lies in their elimination half-lives. This compound, the 25-hydroxylated form of vitamin D2, has a significantly shorter half-life than cholecalciferol (vitamin D3). This is largely due to cholecalciferol being more lipophilic, leading to greater storage in adipose tissue and a slower release into circulation.

Vitamin D AnalogCommon NameHalf-Life (Approximate)
This compound Calcifediol (25(OH)D2) ~2 weeks
CholecalciferolVitamin D3~2 months
Calcitriol (B1668218)1,25(OH)2D3 (Active form)5-10 hours in healthy individuals
ParicalcitolSynthetic Vitamin D analog5-10 hours in healthy individuals
DoxercalciferolProhormone~34 hours in healthy individuals (for its active metabolite)
Q2: How does the shorter half-life of this compound impact the dosing regimen in a clinical study?

A2: The shorter half-life of this compound necessitates more frequent dosing to maintain steady-state serum concentrations of 25-hydroxyvitamin D [25(OH)D]. Unlike cholecalciferol, which can be dosed daily, weekly, or even monthly, this compound is less suitable for high, intermittent dosing. Daily administration is often optimal to ensure sustained target levels of 25(OH)D. For long-term studies, this frequent dosing schedule is a critical consideration for patient compliance and data consistency.

Q3: When designing a long-term study, what are the key considerations related to this compound's pharmacokinetics?

A3: For long-term studies, the primary considerations are:

  • Dosing Frequency: As mentioned, a daily or, at most, a weekly dosing regimen is generally required to avoid large fluctuations in serum 25(OH)D levels.

  • Monitoring: More frequent monitoring of 25(OH)D levels may be necessary, especially during the initial phase of the study, to ensure the target concentration is reached and maintained.

  • Patient Adherence: The need for more frequent dosing can impact patient adherence. Study designs should incorporate measures to monitor and encourage compliance.

  • Pharmacodynamic Assessments: The timing of pharmacodynamic assessments relative to the last dose is crucial. Due to the shorter half-life, the time to reach peak concentration (Tmax) and the subsequent decline will be faster, which could influence the observed biological effects.

Q4: How should I time sample collection for pharmacokinetic (PK) and pharmacodynamic (PD) analysis when using this compound?

A4: The timing of sample collection is critical for accurately characterizing the PK and PD profiles of this compound.

  • For PK analysis: To capture the full profile, intensive sampling should be conducted after the first dose and at steady state. This includes samples taken just before dosing (trough), at various time points around the expected Tmax, and during the elimination phase.

  • For PD analysis: The timing will depend on the specific biomarker or endpoint being measured. It's important to consider the lag time between changes in 25(OH)D levels and the physiological response. It is often beneficial to collect PD samples at both trough and peak 25(OH)D concentrations to understand the full range of effect.

Troubleshooting Guides

Issue 1: High variability in serum 25(OH)D levels between subjects.
  • Potential Cause: Inconsistent timing of sample collection relative to the last dose.

  • Troubleshooting Steps:

    • Standardize Sampling Time: Ensure that all blood samples are collected at a consistent time point in relation to the last dose administration (e.g., always in the morning before the daily dose).

    • Monitor Dosing Compliance: Implement a robust system to track patient adherence to the dosing schedule.

    • Assess Potential Interactions: Investigate if any concomitant medications could be affecting the absorption or metabolism of this compound.

Issue 2: Failure to reach target 25(OH)D levels in some participants.
  • Potential Cause: Issues with drug formulation, patient malabsorption, or underestimation of the required dose.

  • Troubleshooting Steps:

    • Verify Formulation and Storage: Confirm that the this compound formulation is stable and has been stored under the recommended conditions. This compound, like other vitamin D analogs, can be sensitive to light, heat, and oxidation.

    • Screen for Malabsorption: In cases of persistent low levels, consider screening for underlying malabsorption syndromes.

    • Dose Adjustment: If adherence and formulation are not issues, a dose adjustment may be necessary. This should be guided by pharmacokinetic modeling and careful monitoring.

Issue 3: Unexpected pharmacodynamic effects or lack thereof.
  • Potential Cause: Mismatch between the timing of PD measurements and the PK profile of this compound.

  • Troubleshooting Steps:

    • Re-evaluate PD Sampling Times: Analyze the PK data to determine if PD assessments are being conducted at the most relevant time points (e.g., peak effect may not coincide with peak concentration).

    • Consider Metabolite Activity: Remember that the biological effects of vitamin D are mediated by its active form, calcitriol (1,25(OH)2D). The conversion of 25(OH)D to 1,25(OH)2D is tightly regulated and may influence the observed pharmacodynamic response.

    • Investigate Receptor Status: In in vitro studies, ensure that the target cells express functional vitamin D receptors (VDR).

Experimental Protocols

Protocol 1: Quantification of this compound (25(OH)D2) and other Vitamin D Metabolites in Serum/Plasma by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the accurate measurement of vitamin D metabolites.

1. Sample Preparation (Protein Precipitation and Extraction):

  • To 100 µL of serum or plasma, add an internal standard solution (e.g., deuterated 25(OH)D2).

  • Add 300 µL of acetonitrile (B52724) (or another suitable organic solvent) to precipitate proteins.

  • Vortex vigorously for 1-2 minutes.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • The supernatant can be further purified using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances like phospholipids.

2. Chromatographic Separation:

  • Column: A C18 or a pentafluorophenyl (PFP) column is commonly used for the separation of vitamin D metabolites.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) is typically used.

  • Flow Rate: A flow rate of 0.2-0.5 mL/min is common.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

3. Mass Spectrometric Detection:

  • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each vitamin D metabolite and the internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
25(OH)D2 (this compound)Varies by adductSpecific to fragment
25(OH)D3 (Calcifediol)Varies by adductSpecific to fragment
1,25(OH)2D2Varies by adductSpecific to fragment
1,25(OH)2D3 (Calcitriol)Varies by adductSpecific to fragment

(Note: Specific m/z values will depend on the instrument and ionization conditions and should be optimized in the laboratory.)

Visualizations

Vitamin_D_Signaling_Pathway Vitamin D Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound VDR Vitamin D Receptor (VDR) This compound->VDR Binds to VDR_RXR_Complex VDR-RXR Heterodimer VDR->VDR_RXR_Complex Forms complex with RXR Retinoid X Receptor (RXR) RXR->VDR_RXR_Complex VDRE Vitamin D Response Element (VDRE) VDR_RXR_Complex->VDRE Binds to Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Regulates

Caption: Classical genomic signaling pathway of Vitamin D.

Experimental_Workflow LC-MS/MS Workflow for Vitamin D Metabolite Analysis Sample_Collection Serum/Plasma Collection Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample_Collection->Protein_Precipitation Extraction Extraction (SPE or LLE) Protein_Precipitation->Extraction LC_Separation Liquid Chromatography (LC Separation) Extraction->LC_Separation MS_Detection Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: A typical experimental workflow for quantifying Vitamin D metabolites.

Dosing_Considerations Impact of Half-Life on Dosing Strategy This compound This compound (Shorter Half-Life) Frequent_Dosing More Frequent Dosing (e.g., Daily) This compound->Frequent_Dosing Cholecalciferol Cholecalciferol (Longer Half-Life) Intermittent_Dosing Less Frequent Dosing (e.g., Weekly/Monthly) Cholecalciferol->Intermittent_Dosing Stable_Levels Maintain Stable Serum Levels Frequent_Dosing->Stable_Levels Intermittent_Dosing->Stable_Levels Fluctuations possible

Caption: Logical relationship between drug half-life and dosing frequency.

Preventing precipitation of Ercalcidiol in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the preparation and handling of Ercalcidiol stock solutions to prevent precipitation and ensure experimental accuracy. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with this compound stock solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated after I diluted my DMSO stock solution into an aqueous buffer. Why did this happen and what can I do?

A1: This is a common phenomenon known as "solvent shock" or "crashing out." this compound is highly soluble in organic solvents like DMSO but has very low solubility in aqueous solutions. When the concentrated DMSO stock is rapidly diluted into a buffer, the solvent environment changes drastically, causing the compound to exceed its solubility limit and precipitate.

  • Solution:

    • Slow, Dropwise Addition: Add the DMSO stock solution drop-by-drop to your aqueous buffer while vigorously vortexing or stirring. This helps to disperse the compound more evenly and avoid localized high concentrations.

    • Use of Co-solvents: For dilutions intended for in vivo or cell culture experiments, preparing an intermediate solution with co-solvents can prevent precipitation. A common formulation involves a mixture of DMSO, PEG300, and Tween-80.[1][2]

    • Lower Final Concentration: You may be exceeding the aqueous solubility limit of this compound. Try reducing the final concentration in your working solution.

Q2: I'm seeing a precipitate in my this compound stock solution after storing it at -20°C. How can I redissolve it?

A2: Precipitation upon refrigeration or freezing can occur due to the decreased solubility of this compound at lower temperatures.

  • Solution:

    • Warm and Sonicate: Gently warm the vial to 37°C in a water bath and then sonicate for 10-15 minutes.[1][2] This should be sufficient to redissolve the precipitate. Always visually inspect the solution to ensure it is clear before use.

    • Prepare Fresh: Due to the inherent instability of this compound in solution, it is highly recommended to prepare fresh solutions for each experiment.[1] If you must store a stock, aliquot it into smaller, single-use volumes to avoid repeated freeze-thaw cycles which can promote precipitation and degradation.

Q3: Can I prepare a stock solution of this compound directly in an aqueous buffer?

A3: It is not recommended to prepare a primary stock solution of this compound directly in an aqueous buffer due to its poor water solubility. An organic solvent is necessary to achieve a sufficiently concentrated and stable stock solution.

Q4: What is the recommended storage condition for this compound stock solutions?

A4: this compound stock solutions in organic solvents should be stored at -20°C or -80°C. To minimize degradation, it is also advisable to protect the solution from light and store it under an inert gas like nitrogen. It is recommended to use the stock solution within one month when stored at -20°C and within six months if stored at -80°C.

Data Presentation: this compound Solubility

The following table summarizes the solubility of this compound in common laboratory solvents. It is important to note that using fresh, anhydrous solvents is crucial for optimal solubility.

SolventConcentrationNotes
Dimethyl Sulfoxide (DMSO)≥ 60 mg/mLUltrasonic treatment may be needed to achieve this concentration. DMSO is hygroscopic, so use a fresh, unopened vial for best results.
Ethanol~20 mg/mLData for the parent compound, Ergocalciferol (Vitamin D2), suggests a solubility of approximately 20 mg/mL.
Dimethylformamide (DMF)~20 mg/mLSimilar to ethanol, data for Ergocalciferol indicates a solubility of around 20 mg/mL.

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or clear vials wrapped in aluminum foil

  • Vortex mixer

  • Sonicator water bath

  • Calibrated pipette

Procedure:

  • Weighing: In a sterile vial, accurately weigh the desired amount of this compound.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve a final concentration of 100 mg/mL.

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • Sonication: Place the vial in a sonicator water bath at room temperature for 15-30 minutes, or until the solution is completely clear.

  • Storage: Aliquot the stock solution into single-use volumes in sterile, amber vials. Store at -20°C or -80°C.

Protocol 2: Preparation of an this compound Working Solution for In Vivo Studies

This protocol provides a method for preparing a working solution of this compound suitable for in vivo administration, using a co-solvent formulation to maintain solubility.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile tubes

Procedure (for 1 mL of a 2.5 mg/mL working solution):

  • In a sterile tube, add 400 µL of PEG300.

  • Add 100 µL of a 25 mg/mL this compound in DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 to the mixture and mix well.

  • Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix until the solution is homogeneous and clear.

  • The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Visualizations

Ercalcidiol_Precipitation_Troubleshooting Troubleshooting Workflow for this compound Precipitation start Precipitation Observed q1 When did precipitation occur? start->q1 a1_1 Immediately upon dilution in aqueous buffer q1->a1_1 Immediate a1_2 During storage at -20°C or -80°C q1->a1_2 Storage a1_3 During long-term cell culture experiment q1->a1_3 Over Time sol1 Likely 'Solvent Shock'. Solutions: 1. Slow, dropwise addition with vortexing. 2. Use co-solvents (PEG300, Tween-80). 3. Reduce final concentration. a1_1->sol1 sol2 Temperature-dependent precipitation. Solutions: 1. Warm to 37°C and sonicate. 2. Prepare fresh solutions. 3. Aliquot to avoid freeze-thaw cycles. a1_2->sol2 sol3 Compound instability or interaction with media components. Solutions: 1. Prepare fresh working solutions daily. 2. Assess stability in media over time. 3. Consider using serum-free media if applicable. a1_3->sol3

Caption: Troubleshooting workflow for this compound precipitation.

Vitamin_D2_Signaling_Pathway Vitamin D2 Metabolic and Signaling Pathway cluster_metabolism Metabolism cluster_signaling Genomic Signaling Vitamin D2 Vitamin D2 Liver Liver Vitamin D2->Liver Dietary Intake This compound (25-OH D2) This compound (25-OH D2) Kidney Kidney This compound (25-OH D2)->Kidney Circulation Ercalcitriol (1,25-(OH)2 D2) Ercalcitriol (1,25-(OH)2 D2) VDR Vitamin D Receptor (VDR) Ercalcitriol (1,25-(OH)2 D2)->VDR Binds to Liver->this compound (25-OH D2) 25-hydroxylase (e.g., CYP2R1) Kidney->Ercalcitriol (1,25-(OH)2 D2) 1α-hydroxylase (CYP27B1) VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds to TargetGenes Target Gene Transcription (e.g., Calbindin, Osteocalcin, CYP24A1) VDRE->TargetGenes Regulates BiologicalResponse Biological Response (Calcium Homeostasis, Bone Metabolism, Immune Regulation) TargetGenes->BiologicalResponse

Caption: Vitamin D2 metabolic activation and genomic signaling pathway.

References

Common sources of error in Ercalcidiol biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common sources of error in Ercalcidiol (25-hydroxyvitamin D2) biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common pre-analytical factors that can affect the accuracy of my this compound measurements?

A1: Pre-analytical errors are a significant source of variability in this compound assays, accounting for up to 75% of all laboratory mistakes.[1] Key factors to consider include:

  • Sample Handling and Storage: Although vitamin D metabolites are generally stable, improper handling can lead to inaccuracies.[2][3] It is crucial to adhere to validated protocols for sample collection, processing, and storage.

  • Temperature and Freeze-Thaw Cycles: While 25-hydroxyvitamin D (25(OH)D) is relatively stable, some studies suggest that prolonged exposure to room temperature can affect results.[2] Repeated freeze-thaw cycles should be avoided to maintain sample integrity.[2]

  • Exposure to Light: Samples should be protected from direct sunlight as prolonged exposure can degrade vitamin D metabolites.[4]

  • Sample Type: Both serum and plasma are acceptable for 25(OH)D analysis, and concentrations should not differ significantly between the two.[5] However, consistency in sample type across a study is recommended.

  • Centrifugation: The temperature during centrifugation (room temperature vs. refrigerated) has been shown to have no significant impact on vitamin D concentrations.[5]

Q2: My immunoassay results for this compound seem inconsistent. What are the likely analytical sources of error?

A2: Immunoassays are prone to variability, which can lead to inconsistent results.[6][7] Common analytical errors include:

  • Cross-reactivity: Antibodies used in immunoassays may cross-react with other vitamin D metabolites, leading to inaccurate measurements.[7][8] This is a primary cause of discrepancies between different immunoassay kits.[7] For instance, some assays show significant cross-reactivity with 24,25-dihydroxyvitamin D.[8]

  • Inter-assay and Inter-laboratory Variability: Significant differences can be observed when measuring the same sample with different immunoassay kits or in different laboratories.[6][9] This variability is often more pronounced at lower vitamin D concentrations.[6]

  • Interference from Sample Matrix: Endogenous substances in the sample can interfere with the assay.[10] Common interferences include:

    • Hemolysis: The rupture of red blood cells can release substances that interfere with the antigen-antibody reaction in some immunoassays.[11][12] The extent of interference can depend on the specific assay platform.[10][11]

    • Lipemia: High levels of lipids in the sample can cause turbidity, which interferes with spectrophotometric measurements used in many automated immunoassays.[13][14] Lipemia can also cause a volume displacement effect, leading to falsely low results.[15]

    • Icterus: High levels of bilirubin (B190676) can also interfere with certain assays.[10]

  • Heterophile Antibodies: The presence of human anti-animal antibodies or other heterophile antibodies in a patient's sample can interfere with immunoassays, leading to erroneous results.[8][16]

Q3: Is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) free from errors when measuring this compound?

A3: While LC-MS/MS is considered the gold standard for vitamin D metabolite analysis due to its high specificity and sensitivity, it is not entirely without potential sources of error.[17][18] These can include:

  • Matrix Effects: Other components in the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[19]

  • Interference from Structurally Similar Compounds: Although highly specific, high concentrations of other vitamin D metabolites can potentially interfere with the measurement of the target analyte. For example, very high levels of 25(OH)D have been shown to interfere with some 1,25-dihydroxyvitamin D assays.[17]

  • Errors related to Internal Standards: The use of an incorrect or improperly characterized internal standard can lead to systematic errors in quantification.[20]

  • Systematic and Random Errors: Like any analytical method, LC-MS/MS is subject to systematic errors (e.g., calibration issues) and random errors that can affect the precision and accuracy of the results.[21][22]

Troubleshooting Guides

Issue 1: High Variability in Immunoassay Results

If you are observing high variability in your this compound immunoassay results, consider the following troubleshooting steps:

Troubleshooting Workflow for Immunoassay Variability

start High Variability in Immunoassay Results check_preanalytical Review Pre-analytical Procedures (Sample Collection, Handling, Storage) start->check_preanalytical check_reagents Check Reagent Integrity (Expiration Dates, Storage Conditions) check_preanalytical->check_reagents If procedures are correct check_calibration Verify Instrument Calibration and Quality Control Performance check_reagents->check_calibration If reagents are valid assess_interference Assess Potential Interferences (Hemolysis, Lipemia, Icterus) check_calibration->assess_interference If calibration is OK compare_methods Compare with a Reference Method (e.g., LC-MS/MS) if possible assess_interference->compare_methods If no obvious interference contact_support Contact Assay Manufacturer's Technical Support compare_methods->contact_support If discrepancy persists

Caption: Troubleshooting workflow for high immunoassay variability.

Issue 2: Suspected Interference in an Automated Assay

If you suspect that hemolysis, lipemia, or icterus is affecting your results, follow this guide:

Decision Tree for Sample Interference

start Visually Inspect Sample or Check Serum Indices is_hemolyzed Is the sample hemolyzed? start->is_hemolyzed is_lipemic Is the sample lipemic? is_hemolyzed->is_lipemic No recollect Recollect sample if possible. is_hemolyzed->recollect Yes is_icteric Is the sample icteric? is_lipemic->is_icteric No ultracentrifuge Ultracentrifuge the sample to remove lipids. is_lipemic->ultracentrifuge Yes consult_manufacturer Consult manufacturer's data on bilirubin interference. is_icteric->consult_manufacturer Yes proceed Proceed with analysis, note potential interference. is_icteric->proceed No

Caption: Decision tree for managing sample interference.

Data Presentation

Table 1: Cross-reactivity of Different Immunoassays with Vitamin D Metabolites

The degree of cross-reactivity with various vitamin D metabolites is a major contributor to the discrepancy observed between different immunoassay kits.[7] The following table summarizes reported cross-reactivity data for several automated immunoassays.

Immunoassay Platform25(OH)D2 Cross-reactivity (%)24,25(OH)2D3 Cross-reactivity (%)3-epi-25(OH)D3 Cross-reactivity (%)Reference
Siemens ADVIA Centaur45.3Not specifiedNot specified[23]
Roche Elecsys41.2Not specifiedSignificant[10][23]
Abbott ARCHITECT80.5 - 82.4101.9 - 189.2Not specified[8]
Vitros10537Not specified[8]

Note: Cross-reactivity data is often provided by the manufacturer and may not fully reflect performance with endogenous metabolites in patient samples. Values can vary between studies.

Experimental Protocols

General Protocol for Sample Preparation for LC-MS/MS Analysis

The following is a generalized protocol for the preparation of serum or plasma samples for this compound analysis by LC-MS/MS. Specific parameters may need to be optimized for individual instruments and methods.

Workflow for LC-MS/MS Sample Preparation

start Serum/Plasma Sample add_is Add Isotope-Labeled Internal Standard start->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile (B52724) or Methanol) add_is->protein_precipitation vortex_centrifuge Vortex and Centrifuge protein_precipitation->vortex_centrifuge extract Liquid-Liquid Extraction (e.g., with Hexane) or Solid-Phase Extraction (SPE) vortex_centrifuge->extract evaporate Evaporate to Dryness (under Nitrogen) extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into LC-MS/MS System reconstitute->analyze

Caption: General workflow for LC-MS/MS sample preparation.

Methodology:

  • Internal Standard Spiking: To a known volume of serum or plasma (e.g., 100 µL), add an isotope-labeled internal standard for this compound.[18]

  • Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or a methanol-propanol mixture, to the sample to denature proteins like the vitamin D binding protein (DBP).[18][24]

  • Mixing and Centrifugation: Vortex the mixture thoroughly to ensure complete precipitation and then centrifuge to pellet the precipitated proteins.

  • Extraction: The supernatant can be further purified using either liquid-liquid extraction (LLE) with a non-polar solvent like hexane (B92381) or by solid-phase extraction (SPE).[18][24] This step isolates the lipids and fat-soluble vitamins from more polar components.

  • Evaporation: The organic extract is evaporated to dryness, typically under a gentle stream of nitrogen.[18]

  • Reconstitution: The dried extract is reconstituted in a small volume of the mobile phase used for the LC-MS/MS analysis.[18]

  • Analysis: The reconstituted sample is then injected into the LC-MS/MS system for separation and quantification.

References

Validation & Comparative

Ercalcidiol vs. 25-Hydroxyvitamin D3: A Comparative Guide for Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ercalcidiol (25-hydroxyvitamin D2) and 25-hydroxyvitamin D3 (Calcifediol), focusing on their application in preclinical research models. The information presented is supported by experimental data to assist researchers in selecting the appropriate compound for their studies.

Introduction

This compound and Calcifediol (B1668214) are the 25-hydroxylated metabolites of vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol), respectively.[1] These prohormones are converted in the kidneys to their biologically active forms, 1,25-dihydroxyvitamin D2 (ercalcitriol) and 1,25-dihydroxyvitamin D3 (calcitriol), which play crucial roles in calcium homeostasis, bone metabolism, and immune function. While both are used in research and clinical settings, they exhibit notable differences in their pharmacokinetics, binding affinities, and, consequently, their biological potency.

Comparative Pharmacokinetics and Metabolism

The primary differences between this compound and 25-hydroxyvitamin D3 lie in their metabolic pathways and pharmacokinetic profiles. 25-hydroxyvitamin D3 is the naturally occurring form in humans and is generally considered more potent.[2][3]

Key Pharmacokinetic Parameters:

ParameterThis compound (25-hydroxyvitamin D2)25-hydroxyvitamin D3 (Calcifediol)Reference(s)
Binding Affinity to Vitamin D Binding Protein (DBP) LowerHigher[4]
Plasma Half-life ShorterLonger[5]
Conversion to Active Form (1,25-dihydroxyvitamin D) Less efficientMore efficient
Potency in Raising Serum 25(OH)D Levels Less potentMore potent (approximately 3 times more potent on a weight basis in some studies)

Signaling Pathways

Both this compound and 25-hydroxyvitamin D3 are precursors to active hormones that signal through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression. The activated VDR forms a heterodimer with the retinoid X receptor (RXR), which then binds to vitamin D response elements (VDREs) on target genes, modulating their transcription. Recent studies suggest that 25-hydroxyvitamin D3 itself can act as an agonistic ligand for the VDR, though with lower affinity than its dihydroxylated form.

Vitamin_D_Signaling_Pathway cluster_circulation Circulation cluster_cell Target Cell cluster_kidney Kidney (CYP27B1) This compound This compound DBP DBP This compound->DBP Lower Affinity Calcifediol Calcifediol Calcifediol->DBP Higher Affinity Ercalcidiol_Kidney This compound DBP->Ercalcidiol_Kidney Calcifediol_Kidney Calcifediol DBP->Calcifediol_Kidney VDR VDR RXR RXR VDR->RXR Heterodimerization VDRE VDRE RXR->VDRE Binds to DNA Gene_Expression Gene_Expression VDRE->Gene_Expression Modulates Transcription Ercalcitriol Ercalcitriol Ercalcitriol->VDR Calcitriol Calcitriol Calcitriol->VDR Ercalcidiol_Kidney->Ercalcitriol Less Efficient Calcifediol_Kidney->Calcitriol More Efficient Experimental_Workflow Start Start Acclimatization Acclimatize Rats (1 week) Start->Acclimatization Diet Vitamin D-Deficient Diet (High Ca, P, Lactose) Acclimatization->Diet Paricalcitol Inject Paricalcitol (Days 1, 3, 5, 8, 10, 12) Diet->Paricalcitol Monitoring Monitor Weight and Food Consumption Paricalcitol->Monitoring Blood_Sampling Collect Blood Samples (Day 1 and Day 22) Monitoring->Blood_Sampling Analysis Analyze Serum for 25(OH)D, 1,25(OH)2D, PTH Blood_Sampling->Analysis Grouping Divide into Treatment Groups (this compound vs. 25-OH-D3) Analysis->Grouping Endpoint Endpoint Grouping->Endpoint

References

A Comparative Analysis of Ercalcidiol and Paricalcitol in the Management of Secondary Hyperparathyroidism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Secondary hyperparathyroidism (SHPT) is a common and serious complication of chronic kidney disease (CKD), characterized by elevated parathyroid hormone (PTH) levels. The management of SHPT is crucial to prevent bone disease and cardiovascular complications. This guide provides a detailed comparative analysis of two key therapeutic agents: ercalcidiol, a prohormone of vitamin D2, and paricalcitol (B1678470), a selective vitamin D receptor activator (VDRA).

Executive Summary

Both this compound (administered as extended-release calcifediol) and paricalcitol are effective in reducing elevated PTH levels in patients with SHPT. This compound, a nutritional vitamin D analog, requires activation in the kidney to its active form. Paricalcitol is a synthetic, active vitamin D analog that directly acts on the vitamin D receptors.

Clinical evidence suggests that while both agents effectively lower PTH, they exhibit different profiles regarding their impact on serum calcium and phosphorus levels. Paricalcitol has been associated with a lower incidence of hypercalcemia compared to calcitriol (B1668218), another active vitamin D analog.[1] Extended-release calcifediol (B1668214) has also been shown to effectively suppress PTH with minimal impact on serum calcium and phosphorus.[2][3] A network meta-analysis suggests that extended-release calcifediol and paricalcitol have comparable efficacy in lowering PTH, but paricalcitol may be associated with a greater increase in serum calcium.

This guide will delve into the mechanisms of action, comparative efficacy, and safety profiles of this compound and paricalcitol, supported by data from clinical trials and detailed experimental protocols.

Mechanism of Action

This compound (as Extended-Release Calcifediol)

This compound is a prohormone that undergoes hydroxylation in the liver to form 25-hydroxyvitamin D2 (calcifediol), the major circulating form of vitamin D. In the kidneys, calcifediol is further hydroxylated by the enzyme 1-alpha-hydroxylase to form 1,25-dihydroxyvitamin D2 (ercalcitriol), the biologically active form. Ercalcitriol then binds to the vitamin D receptor (VDR) in various tissues, including the parathyroid gland. This binding initiates a signaling cascade that suppresses the synthesis and secretion of PTH.

Ercalcidiol_Mechanism This compound This compound (Oral Administration) Liver_Hydroxylation 25-Hydroxylase Calcifediol Calcifediol (25-hydroxyvitamin D2) Kidney_Hydroxylation 1-alpha-Hydroxylase Liver_Hydroxylation->Calcifediol Ercalcitriol Ercalcitriol (1,25-dihydroxyvitamin D2) Kidney_Hydroxylation->Ercalcitriol Hydroxylation VDR Vitamin D Receptor (VDR) Ercalcitriol->VDR Binds to PTH_Gene PTH Gene Transcription VDR->PTH_Gene Inhibits PTH_Secretion PTH Secretion PTH_Gene->PTH_Secretion Leads to reduced

Figure 1: this compound Mechanism of Action

Paricalcitol

Paricalcitol is a synthetic analog of calcitriol with modifications to its side chain. As a selective VDRA, it directly binds to the VDR in the parathyroid gland with high affinity. This binding also leads to the suppression of PTH gene transcription and secretion. A key characteristic of paricalcitol is its selective action, which is suggested to result in less stimulation of intestinal calcium and phosphorus absorption compared to non-selective VDRAs like calcitriol, potentially leading to a lower risk of hypercalcemia and hyperphosphatemia.[1]

Paricalcitol_Mechanism cluster_administration Administration cluster_parathyroid Parathyroid Gland cluster_intestine_bone Intestine & Bone Paricalcitol Paricalcitol (Oral or IV) VDR Vitamin D Receptor (VDR) Paricalcitol->VDR Directly binds to (High Affinity) VDR_IB VDR Paricalcitol->VDR_IB Lower Affinity PTH_Gene PTH Gene Transcription VDR->PTH_Gene Inhibits PTH_Secretion PTH Secretion PTH_Gene->PTH_Secretion Leads to reduced Ca_P_Absorption Calcium & Phosphorus Absorption/Resorption VDR_IB->Ca_P_Absorption Less Stimulation

Figure 2: Paricalcitol Mechanism of Action

Comparative Efficacy: Clinical Trial Data

The efficacy of this compound (as extended-release calcifediol) and paricalcitol in treating SHPT in CKD patients has been evaluated in numerous clinical trials. The primary endpoint in these studies is typically the proportion of patients achieving a significant reduction in PTH levels (e.g., ≥30% from baseline).

Table 1: Efficacy of Extended-Release Calcifediol (ERC) in Patients with Stage 3 or 4 CKD and SHPT

StudyTreatment GroupNBaseline iPTH (pg/mL, mean ± SD)% of Patients with ≥30% PTH Reduction
Sprague et al.[2]ERC (30 or 60 µ g/day )288147 ± 5640%
Placebo141148 ± 647%
Real-World Study [4]ERC174181 ± 9840%

Table 2: Efficacy of Paricalcitol in Patients with CKD and SHPT

StudyTreatment GroupNBaseline iPTH (pg/mL, range or mean)% of Patients with ≥30% PTH Reduction
Coyne et al. (2006)[5]Paricalcitol107>15091%
Placebo113>15013%
Network Meta-Analysis Paricalcitol936~127Not directly reported, but showed significant reduction vs. placebo

Comparative Safety: Effects on Serum Calcium and Phosphorus

A critical aspect of SHPT treatment is minimizing the risk of hypercalcemia and hyperphosphatemia.

Table 3: Comparative Effects on Serum Calcium and Phosphorus

ParameterExtended-Release Calcifediol (ERC)Paricalcitol
Serum Calcium Minimal, clinically insignificant increases reported.[2] In a network meta-analysis, ERC was associated with a smaller increase in calcium compared to paricalcitol.Small increases observed.[6] The network meta-analysis indicated a statistically significant increase in calcium compared to ERC.
Serum Phosphorus No clinically meaningful changes reported.[2]Small increases observed, similar to calcitriol in some studies.[6]
Incidence of Hypercalcemia Low and comparable to placebo in clinical trials.[5]Low incidence reported, but potentially higher than ERC as suggested by the network meta-analysis.

Experimental Protocols

Measurement of Serum Intact PTH (iPTH)

Serum iPTH levels are typically measured using a two-site sandwich immunoassay.[7]

  • Principle: This assay utilizes two antibodies that bind to different regions of the PTH molecule. One antibody is immobilized on a solid phase (e.g., microplate well) and captures the PTH from the sample. The second antibody is labeled with a detection molecule (e.g., an enzyme or a chemiluminescent tag) and binds to a different site on the captured PTH. The amount of bound detection antibody is proportional to the concentration of iPTH in the sample.

  • Procedure Outline:

    • Patient serum or plasma is incubated in the antibody-coated wells.

    • After an incubation period, the wells are washed to remove unbound substances.

    • The detection antibody is added and incubated.

    • The wells are washed again to remove unbound detection antibody.

    • A substrate is added that reacts with the enzyme on the detection antibody to produce a measurable signal (colorimetric or light).

    • The intensity of the signal is measured and compared to a standard curve to determine the iPTH concentration.

Measurement of Serum 25-Hydroxyvitamin D [25(OH)D]

The concentration of total 25(OH)D (both D2 and D3) is the standard indicator of vitamin D status and is commonly measured by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or immunoassays.[6][8]

  • LC-MS/MS (Reference Method):

    • Sample Preparation: 25(OH)D is extracted from the serum using an organic solvent.

    • Chromatographic Separation: The extract is injected into a high-performance liquid chromatography (HPLC) system, which separates 25(OH)D2 and 25(OH)D3 from other vitamin D metabolites.

    • Mass Spectrometric Detection: The separated compounds are ionized and detected by a tandem mass spectrometer, which provides high specificity and sensitivity.

  • Immunoassays (Automated Platforms):

    • Principle: These assays are typically competitive immunoassays where 25(OH)D in the patient sample competes with a labeled 25(OH)D tracer for binding to a limited number of specific antibodies.

    • Procedure: The amount of tracer that binds to the antibody is inversely proportional to the concentration of 25(OH)D in the sample.

Measurement of Serum Calcium and Phosphorus

These are standard clinical chemistry tests performed on automated analyzers.

  • Serum Calcium: Total serum calcium is typically measured using colorimetric assays. The most common method involves the formation of a colored complex between calcium and a dye such as o-cresolphthalein (B1221799) complexone. The intensity of the color is proportional to the calcium concentration.

  • Serum Phosphorus: Inorganic phosphorus is measured by reacting it with ammonium (B1175870) molybdate (B1676688) in an acidic solution to form an ammonium phosphomolybdate complex. The concentration of this complex can be measured directly by UV spectrophotometry or after reduction to molybdenum blue, which is measured colorimetrically.

Lab_Workflow cluster_sample Sample Collection & Processing cluster_assays Biochemical Assays cluster_results Data Analysis Blood_Sample Whole Blood Sample Serum_Plasma Centrifugation to obtain Serum/Plasma Blood_Sample->Serum_Plasma PTH_Assay iPTH Immunoassay Serum_Plasma->PTH_Assay VitD_Assay 25(OH)D Assay (LC-MS/MS or Immunoassay) Serum_Plasma->VitD_Assay Ca_P_Assay Calcium & Phosphorus Colorimetric Assays Serum_Plasma->Ca_P_Assay Results Concentration Determination (pg/mL, ng/mL, mg/dL) PTH_Assay->Results VitD_Assay->Results Ca_P_Assay->Results

Figure 3: General Laboratory Workflow for Biomarker Measurement

Conclusion

Both this compound (as extended-release calcifediol) and paricalcitol are valuable therapeutic options for the management of secondary hyperparathyroidism in patients with chronic kidney disease. The choice between these agents may depend on individual patient characteristics, including baseline PTH, calcium, and phosphorus levels, as well as the desired speed of PTH reduction and the risk tolerance for hypercalcemia.

This compound offers a more physiological approach by repleting vitamin D stores, which then leads to a gradual and controlled reduction in PTH. Paricalcitol, as a direct-acting VDRA, provides a more rapid and potent suppression of PTH. The available evidence suggests that extended-release calcifediol may have a more favorable profile regarding its impact on serum calcium. Further head-to-head clinical trials are warranted to definitively establish the comparative long-term efficacy and safety of these two agents in the management of SHPT.

References

A Comparative In Vitro Efficacy Analysis of Ercalcidiol and Doxercalciferol

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

In the landscape of vitamin D analog therapeutics, ercalcidiol (25-hydroxyvitamin D2) and doxercalciferol (B1670903) (1α-hydroxyvitamin D2) represent two distinct approaches to activating the vitamin D receptor (VDR) signaling pathway. While both compounds are precursors to the active form, 1,25-dihydroxyvitamin D2 (1,25(OH)2D2), their distinct metabolic activation pathways and potential for direct receptor interaction warrant a detailed in vitro comparison. This guide provides an objective analysis of their efficacy, supported by available experimental data, to inform research and development in this area.

Executive Summary

This guide synthesizes available in vitro data to compare the efficacy of this compound and doxercalciferol. Doxercalciferol, as a prohormone, requires hepatic 25-hydroxylation to become the highly active 1,25(OH)2D2, which demonstrates a strong affinity for the Vitamin D Receptor (VDR), comparable to the endogenous hormone calcitriol (B1668218) (1,25-dihydroxyvitamin D3). In contrast, this compound is the 25-hydroxylated form and can be further activated to 1,25(OH)2D2 in target tissues expressing the enzyme CYP27B1. However, emerging evidence suggests that this compound itself can directly modulate gene expression, albeit at significantly higher concentrations than the fully activated hormone.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative parameters of in vitro efficacy for this compound and the active metabolite of doxercalciferol, 1,25(OH)2D2. It is important to note that direct comparative studies are limited, and therefore, data is presented from separate studies, with 1,25-dihydroxyvitamin D3 often used as a reference point.

Table 1: Vitamin D Receptor (VDR) Binding Affinity

CompoundReceptorRelative Binding Affinity (vs. 1,25(OH)2D3)Key Findings
This compound (25(OH)D2) VDRLower (requires higher concentrations for activation)Can directly activate VDR at supra-physiological concentrations.[1]
1,25-Dihydroxyvitamin D2 (Active form of Doxercalciferol) VDREqualDemonstrates the same binding affinity for VDR as 1,25(OH)2D3 across various cell types.

Table 2: In Vitro Gene Expression Modulation

CompoundCell TypeTarget Gene(s)EC50Key Findings
This compound (25(OH)D2) Human PBMCs206 common vitamin D target genes~295 nMAt supra-physiological concentrations, 25(OH)D2 is as potent as 25(OH)D3 in modulating the transcriptome.[1][2]
1,25-Dihydroxyvitamin D2 (Active form of Doxercalciferol) Pig Parathyroid CellsPTH mRNANot ReportedEffectively suppressed PTH mRNA expression in a dose-dependent manner.
1,25-Dihydroxyvitamin D3 (Reference) Human PBMCs206 common vitamin D target genes~0.48 nMApproximately 600-fold more potent than 25(OH)D2 and 25(OH)D3 in gene regulation.[1][2]

Table 3: In Vitro Cellular Effects

CompoundCell TypeAssayEffect
1,25-Dihydroxyvitamin D2 (Active form of Doxercalciferol) Pig Parathyroid CellsCell ProliferationInhibited cell proliferation in a manner similar to paricalcitol.
1,25-Dihydroxyvitamin D2 (Active form of Doxercalciferol) Acute Myeloid Leukemia (AML) cellsCell DifferentiationLess effective in inducing differentiation compared to 1,25(OH)2D3.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

Signaling Pathway of this compound and Doxercalciferol

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound 1,25(OH)2D2 1,25(OH)2D2 This compound->1,25(OH)2D2 CYP27B1 (in target cells) Doxercalciferol Doxercalciferol Doxercalciferol->1,25(OH)2D2 CYP27A1/CYP2R1 (primarily in liver) VDR VDR 1,25(OH)2D2->VDR VDR_RXR_Complex VDR RXR VDR->VDR_RXR_Complex RXR RXR RXR->VDR_RXR_Complex VDRE Vitamin D Response Element VDR_RXR_Complex->VDRE Gene_Expression Target Gene Transcription VDRE->Gene_Expression Biological_Response Cellular Response (e.g., Differentiation, Anti-proliferation) Gene_Expression->Biological_Response Translation

Caption: Signaling pathway of this compound and doxercalciferol.

Experimental Workflow for VDR Binding Assay

VDR_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Source Prepare VDR Source (e.g., nuclear extract) Incubation Incubate VDR, Radioligand, and Competitor Receptor_Source->Incubation Radioligand Prepare Radiolabeled Ligand ([3H]-1,25(OH)2D3) Radioligand->Incubation Competitors Prepare Unlabeled Competitors (this compound, 1,25(OH)2D2, etc.) Competitors->Incubation Separation Separate Bound and Free Ligand (e.g., hydroxylapatite) Incubation->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification Scatchard_Plot Generate Scatchard Plot Quantification->Scatchard_Plot Ki_Calculation Calculate Ki (Inhibitory Constant) Scatchard_Plot->Ki_Calculation

Caption: Workflow for a competitive VDR binding assay.

Experimental Workflow for Gene Expression Analysis (RT-qPCR)

RT_qPCR_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_qpcr Quantitative PCR Cell_Seeding Seed Cells Treatment Treat with this compound or 1,25(OH)2D2 Cell_Seeding->Treatment RNA_Extraction Extract Total RNA Treatment->RNA_Extraction cDNA_Synthesis Reverse Transcription (cDNA) RNA_Extraction->cDNA_Synthesis qPCR Perform qPCR with Target & Reference Gene Primers cDNA_Synthesis->qPCR Data_Analysis Analyze Ct Values (e.g., ΔΔCt method) qPCR->Data_Analysis

Caption: Workflow for gene expression analysis by RT-qPCR.

Experimental Protocols

Vitamin D Receptor (VDR) Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and 1,25(OH)2D2 for the VDR.

Materials:

  • Source of VDR (e.g., nuclear extract from VDR-expressing cells like MCF-7 or recombinant VDR).

  • Radiolabeled ligand: [3H]-1,25(OH)2D3.

  • Unlabeled competitors: this compound, 1,25(OH)2D2, and unlabeled 1,25(OH)2D3 (for standard curve).

  • Assay buffer (e.g., Tris-HCl, EDTA, DTT, KCl, glycerol).

  • Hydroxylapatite slurry for separation.

  • Scintillation fluid and counter.

Procedure:

  • A constant amount of VDR-containing nuclear extract is incubated with a fixed concentration of [3H]-1,25(OH)2D3.

  • Increasing concentrations of unlabeled competitor (this compound or 1,25(OH)2D2) are added to the incubation mixture.

  • The mixture is incubated to allow binding to reach equilibrium.

  • The hydroxylapatite slurry is added to separate VDR-bound from free radioligand.

  • The mixture is centrifuged, and the supernatant (containing free radioligand) is discarded.

  • The pellet (containing VDR-bound radioligand) is washed and resuspended in scintillation fluid.

  • Radioactivity is measured using a scintillation counter.

  • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The inhibitory constant (Ki) is calculated using the Cheng-Prusoff equation.

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

Objective: To quantify the change in expression of VDR target genes (e.g., CYP24A1, CAMP) in response to treatment with this compound or 1,25(OH)2D2.

Materials:

  • Cell line of interest (e.g., human peripheral blood mononuclear cells - PBMCs, Caco-2 cells).

  • Cell culture medium and supplements.

  • This compound and 1,25(OH)2D2.

  • RNA extraction kit.

  • Reverse transcriptase and reagents for cDNA synthesis.

  • qPCR master mix (e.g., SYBR Green-based).

  • Primers specific for target genes and a reference gene (e.g., GAPDH, ACTB).

  • Real-time PCR instrument.

Procedure:

  • Cells are seeded in appropriate culture plates and allowed to adhere.

  • Cells are treated with various concentrations of this compound or 1,25(OH)2D2 for a specified time (e.g., 24 hours).

  • Total RNA is extracted from the cells using a commercial kit.

  • The concentration and purity of the RNA are determined.

  • First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

  • qPCR is performed using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • The amplification data (Ct values) are collected.

  • The relative gene expression is calculated using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Cell Proliferation Assay (e.g., MTT or BrdU Assay)

Objective: To assess the effect of this compound and 1,25(OH)2D2 on the proliferation of a given cell line.

Materials:

  • Cell line of interest (e.g., cancer cell lines like MCF-7, LNCaP).

  • Cell culture medium and supplements.

  • This compound and 1,25(OH)2D2.

  • MTT reagent or BrdU labeling and detection kit.

  • Microplate reader.

Procedure (MTT Assay):

  • Cells are seeded in a 96-well plate and allowed to attach overnight.

  • The medium is replaced with fresh medium containing various concentrations of this compound or 1,25(OH)2D2.

  • Cells are incubated for a specified period (e.g., 48-72 hours).

  • MTT reagent is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • A solubilization solution is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated) cells.

Conclusion

The in vitro data suggests that doxercalciferol, through its conversion to 1,25(OH)2D2, is a potent activator of the VDR, with a binding affinity comparable to the natural hormone 1,25(OH)2D3. This compound, on the other hand, demonstrates a significantly lower affinity for the VDR and requires much higher concentrations to elicit a genomic response. However, the fact that it can directly regulate gene expression in certain cell types is a noteworthy finding.

For researchers in drug development, the choice between these two molecules may depend on the desired therapeutic strategy. Doxercalciferol offers a potent, systemic activation of VDR signaling following metabolic conversion. This compound might be more suited for applications where local activation in target tissues expressing CYP27B1 is desired, or where the direct, lower-affinity interactions at higher concentrations could be therapeutically relevant. Further head-to-head in vitro studies across various cell types are warranted to provide a more definitive comparison of their efficacy and to fully elucidate their therapeutic potential.

References

A Comparative Guide to Ercalcidiol (25-Hydroxyvitamin D2) Measurement Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of ercalcidiol (25-hydroxyvitamin D2), a key metabolite of vitamin D2, is crucial for a comprehensive assessment of an individual's vitamin D status. This is particularly important in populations where vitamin D2 supplementation is common. A variety of analytical methods are available for the measurement of this compound in biological samples, each with its own set of advantages and limitations.[1][2] This guide provides a comparative overview of the most commonly employed methods—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and Immunoassays—supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs.

Performance Comparison of Analytical Methods

The choice of an analytical method is often a balance between performance characteristics such as accuracy, precision, sensitivity, and the practical considerations of throughput and cost. The following table summarizes the key quantitative performance metrics for the major this compound measurement methods.

FeatureLC-MS/MSHPLCImmunoassays (ELISA, RIA, CLIA)
Accuracy (% Recovery) 95.40–103.09%95.1 - 101.2%Variable; can show underestimation of D2[3][4]
Precision (CV%) Inter-assay CV: <15%[5]Between-run CV: 2.6 - 8.5%[6]Inter-assay CV: 3.47 - 8.56%[7]
Sensitivity (LOQ) 0.495 ng/mL5 µg/L (5 ng/mL)4.4 µg/L (4.4 ng/mL)[8]
Linearity (r²) ≥0.99≥0.997Method-dependent
Specificity High; can differentiate D2 and D3 epimers[9]Good; can separate D2 and D3[10]Potential for cross-reactivity[9]

Experimental Protocols

Detailed methodologies are critical for the successful implementation and cross-validation of any analytical assay. Below are generalized protocols for the main this compound measurement techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely considered the gold-standard for vitamin D metabolite measurement due to its high sensitivity and specificity.[9]

1. Sample Preparation (Supported Liquid Extraction - SLE):

  • To 220 µL of serum, add 20 µL of an internal standard solution (containing deuterated 25-hydroxyvitamin D2).

  • Precipitate proteins by adding 80 µL of methanol (B129727), 50 µL of isopropanol, and 80 µL of water.[9][11]

  • Vortex the solution vigorously for 30 seconds and allow it to stand for 7 minutes.[9][11]

  • Centrifuge at 7,516 x g for 5 minutes to pellet the precipitated proteins.[9][11]

  • Load the supernatant onto an SLE cartridge and elute the analytes.

2. Derivatization (Optional but common for enhancing sensitivity):

3. LC-MS/MS Analysis:

  • LC System: An ultra-performance liquid chromatography (UPLC) system.[9][11]

  • Column: A reverse-phase C8 or C18 column.[13]

  • Mobile Phase: A gradient of methanol and water.

  • MS System: A tandem quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.[9][11]

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for this compound and its internal standard.[9][11]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and reliable method for quantifying this compound, though it may have lower sensitivity compared to LC-MS/MS.[2]

1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):

  • To 0.5 mL of serum, add 1 mL of absolute ethanol (B145695) to precipitate proteins.[14]

  • Vortex for 1 minute and then centrifuge at 5500 rpm for 10 minutes.[14]

  • Collect the clear supernatant and perform a liquid-liquid extraction twice with 3 mL of hexane (B92381).[14]

  • Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen.[14]

  • Reconstitute the dried residue in 0.2 mL of methanol for injection into the HPLC system.[14]

2. HPLC Analysis:

  • HPLC System: A standard HPLC system with a UV detector.[14]

  • Column: A Synergy hydro-RP C18 column (4.6 x 250 mm, 4.0 µm particle size).[14]

  • Mobile Phase: An isocratic mobile phase consisting of methanol/acetonitrile (B52724)/water (70/25/5, v/v/v).[14]

  • Flow Rate: 1.2 mL/min.[14]

  • Detection: UV absorbance at 265 nm.[14]

Immunoassays (e.g., ELISA)

Immunoassays are widely used in clinical laboratories due to their potential for high throughput and automation. However, their specificity for this compound can be a concern.[2]

1. Sample Preparation (Extraction):

  • Extract this compound from serum samples using acetonitrile.[8]

  • Evaporate the acetonitrile and redissolve the extract in the assay buffer.[8]

2. Competitive ELISA Protocol:

  • The assay is based on the competition between this compound in the sample and a labeled this compound conjugate for binding to a limited number of anti-vitamin D antibody binding sites, often coated on a microtiter plate.

  • Incubate the extracted sample with a specific polyclonal antibody.[8]

  • Add this mixture to microtiter wells coated with an this compound analog.

  • After incubation, wash the wells to remove unbound components.

  • Add a secondary antibody conjugated to an enzyme (e.g., peroxidase).[8]

  • After another incubation and wash step, add a substrate that will produce a colorimetric signal.

  • The intensity of the signal is inversely proportional to the concentration of this compound in the sample.

Method Cross-Validation Workflow

The process of cross-validating different measurement methods is essential to ensure comparability of results across different platforms and laboratories. A general workflow for this process is outlined below.

G cluster_0 Sample Collection & Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis & Comparison A Collect Serum/Plasma Samples B Create Aliquots for Each Method A->B C Method 1: LC-MS/MS Analysis B->C D Method 2: HPLC-UV Analysis B->D E Method 3: Immunoassay Analysis B->E F Quantify this compound Concentrations C->F D->F E->F G Statistical Comparison (e.g., Bland-Altman, Regression) F->G H Assess Method Agreement & Bias G->H I I H->I Report Findings

Caption: Workflow for cross-validation of this compound measurement methods.

References

A Comparative Analysis of the Genomic and Non-Genomic Effects of Ercalcidiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ercalcidiol, also known as 25-hydroxyvitamin D (25(OH)D), is a primary circulating metabolite of vitamin D. While its conversion to the hormonally active form, calcitriol (B1668218) (1,25-dihydroxyvitamin D), is a critical step in calcium homeostasis, emerging evidence indicates that this compound itself possesses biological activity. This guide provides a detailed comparison of the genomic and non-genomic effects of this compound, supported by experimental data and protocols to facilitate further research in this area.

Distinguishing Genomic and Non-Genomic Actions

The biological effects of vitamin D compounds can be broadly categorized into two distinct pathways:

  • Genomic Effects: These are the classical, slow-onset actions that involve the regulation of gene expression. This compound, like calcitriol, binds to the nuclear vitamin D receptor (VDR). This ligand-receptor complex then heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This process typically takes hours to days to manifest a physiological response.

  • Non-Genomic Effects: These are rapid, non-transcriptional responses that occur within seconds to minutes of cellular exposure to vitamin D metabolites. These effects are too swift to be explained by gene transcription and protein synthesis.[1][2] They are believed to be mediated by the interaction of vitamin D compounds with cell membrane-associated receptors, such as a membrane-bound form of the VDR (mVDR) or the protein disulfide isomerase family A member 3 (PDIA3), also known as ERp57.[2] These interactions trigger a cascade of intracellular signaling events, including changes in intracellular calcium levels and the activation of various protein kinases.[2]

Quantitative Comparison of this compound's Effects

Direct quantitative comparisons of the genomic and non-genomic effects of this compound are limited in the literature. However, available data provide insights into its relative potency and the conditions under which each pathway is activated.

ParameterGenomic Effects of this compoundNon-Genomic Effects of this compoundReferences
Receptor(s) Nuclear Vitamin D Receptor (VDR)Membrane-associated VDR (mVDR), Protein Disulfide Isomerase A3 (PDIA3)[2]
Mechanism Regulation of gene transcription via VDR/RXR heterodimer binding to VDREs.Activation of second messenger signaling cascades (e.g., Ca2+, PKC, MAPK).[1][2]
Time to Onset Hours to daysSeconds to minutes[1]
Effective Concentration Higher concentrations required compared to calcitriol. EC50 for gene regulation in PBMCs is ~322 nM.Higher concentrations are generally required compared to calcitriol. Subnanomolar concentrations are ineffective in inducing rapid calcium flux in human spermatozoa, with effects observed at higher, unspecified concentrations.[3][4]
Relative Potency Approximately 600-fold less potent than calcitriol in inducing gene expression in PBMCs.Lower potency than calcitriol in inducing rapid signaling events.[3][4]

Signaling Pathways

The signaling pathways for the genomic and non-genomic actions of this compound are distinct, leading to different cellular outcomes.

Genomic Signaling Pathway

The genomic actions of this compound follow a well-established pathway involving the nuclear VDR.

Genomic_Pathway Genomic Signaling Pathway of this compound This compound This compound (25(OH)D) VDR Nuclear VDR This compound->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR RXR RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR->VDRE Binds to Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Regulates Biological_Response Slow Biological Response (e.g., synthesis of calcium-binding proteins) Gene_Transcription->Biological_Response Leads to

Caption: Genomic signaling pathway of this compound.

Non-Genomic Signaling Pathway

The non-genomic actions of this compound are more complex and can involve multiple membrane receptors and downstream signaling cascades.

NonGenomic_Pathway Non-Genomic Signaling Pathway of this compound This compound This compound (25(OH)D) Membrane_Receptor Membrane Receptor (mVDR or PDIA3) This compound->Membrane_Receptor Binds to Second_Messengers Second Messengers (e.g., Ca²⁺, DAG, IP₃) Membrane_Receptor->Second_Messengers Activates PKC Protein Kinase C (PKC) Second_Messengers->PKC Activates MAPK MAPK Cascade (ERK, JNK, p38) Second_Messengers->MAPK Activates Rapid_Response Rapid Cellular Response (e.g., ion channel modulation, enzyme activation) PKC->Rapid_Response Leads to MAPK->Rapid_Response Leads to

Caption: Non-genomic signaling pathway of this compound.

Experimental Protocols

To aid researchers in distinguishing between the genomic and non-genomic effects of this compound, detailed methodologies for key experiments are provided below.

Experimental Workflow to Differentiate Genomic vs. Non-Genomic Effects

This workflow outlines a general approach to dissecting the two signaling pathways of this compound.

Experimental_Workflow Experimental Workflow to Differentiate this compound's Effects Start Cell Culture Treatment with this compound Time_Course Time-Course Analysis (Short vs. Long Incubation) Start->Time_Course Short_Incubation Short Incubation (seconds to minutes) Time_Course->Short_Incubation Short Long_Incubation Long Incubation (hours to days) Time_Course->Long_Incubation Long Non_Genomic_Assay Non-Genomic Assays (Calcium Imaging, Kinase Activity) Short_Incubation->Non_Genomic_Assay Genomic_Assay Genomic Assays (qPCR, Western Blot, Reporter Assay) Long_Incubation->Genomic_Assay Inhibitors Use of Transcription/Translation Inhibitors (e.g., Actinomycin D, Cycloheximide) Non_Genomic_Assay->Inhibitors Genomic_Assay->Inhibitors Response_Observed Response Observed Inhibitors->Response_Observed No effect Response_Blocked Response Blocked Inhibitors->Response_Blocked Effect blocked Conclusion_Non_Genomic Conclusion: Non-Genomic Effect Response_Observed->Conclusion_Non_Genomic Conclusion_Genomic Conclusion: Genomic Effect Response_Blocked->Conclusion_Genomic

Caption: Workflow to differentiate genomic and non-genomic effects.

Protocol 1: Measurement of VDR-Mediated Gene Transcription (Genomic Effect)

Objective: To quantify the change in the expression of a known vitamin D target gene (e.g., CYP24A1) in response to this compound treatment.

Materials:

  • Cell line expressing VDR (e.g., human peripheral blood mononuclear cells (PBMCs), Caco-2 cells)

  • Cell culture medium and supplements

  • This compound (25(OH)D)

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix and primers for the target gene (e.g., CYP24A1) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of this compound (e.g., 10 nM to 1 µM) or vehicle control for a specified period (e.g., 24 hours).

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, specific primers for the target and housekeeping genes, and a qPCR master mix.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

Protocol 2: Measurement of Intracellular Calcium Mobilization (Non-Genomic Effect)

Objective: To measure the rapid increase in intracellular calcium concentration in response to this compound.

Materials:

  • Adherent cell line

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound (25(OH)D)

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Dye Loading: Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 30-60 minutes at 37°C.

  • Cell Washing: Gently wash the cells with HBSS to remove excess dye.

  • Calcium Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading for a short period. Add a solution of this compound at the desired concentration and continue to record the fluorescence intensity over time (e.g., every second for 2-5 minutes).

  • Data Analysis: Analyze the kinetic data to determine the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

Protocol 3: Assessment of Protein Kinase C (PKC) Activation

Objective: To determine if this compound treatment leads to the activation of PKC, a common downstream effector in non-genomic signaling.

Materials:

  • Cell line of interest

  • This compound (25(OH)D)

  • Cell lysis buffer

  • Protein assay kit

  • Antibodies specific for phosphorylated PKC isoforms and total PKC

  • Western blot reagents and equipment

Procedure:

  • Cell Treatment: Treat cells with this compound for a short duration (e.g., 5-30 minutes).

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against phosphorylated PKC and total PKC.

  • Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated PKC to total PKC, which indicates the level of PKC activation.

Conclusion

This compound exerts both genomic and non-genomic effects, although it is less potent than its hormonal metabolite, calcitriol, in both pathways. The genomic actions are slow and involve the regulation of gene transcription through the nuclear VDR, while the non-genomic effects are rapid and are mediated by membrane receptors, leading to the activation of intracellular signaling cascades. Understanding the distinct mechanisms and the conditions under which each pathway is activated is crucial for elucidating the full spectrum of vitamin D's biological activities and for the development of novel therapeutic strategies targeting the vitamin D endocrine system. The provided experimental protocols offer a framework for researchers to further investigate and differentiate these two important modes of this compound action.

References

Head-to-Head Comparison of Ercalcidiol and Calcitriol in Gene Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ercalcidiol (25-hydroxyvitamin D3) and Calcitriol (1,25-dihydroxyvitamin D3) are two pivotal metabolites in the vitamin D endocrine system. While Calcitriol is the hormonally active form that directly mediates most of the genomic effects of vitamin D, this compound is the primary circulating form and a prohormone. Understanding the distinct and overlapping roles of these two compounds in gene regulation is crucial for the development of novel therapeutic strategies targeting the vitamin D signaling pathway. This guide provides a head-to-head comparison of this compound and Calcitriol, focusing on their differential effects on gene expression, supported by experimental data and detailed methodologies.

Mechanism of Action: A Shared Pathway with Different Affinities

Both this compound and Calcitriol exert their genomic effects primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor.[1][2][3][4][5] The canonical signaling pathway involves the following key steps:

  • Ligand Binding: Calcitriol, the high-affinity ligand, binds to the VDR in the cytoplasm. This compound can also bind to the VDR, but with a significantly lower affinity.

  • Heterodimerization: Upon ligand binding, the VDR undergoes a conformational change and heterodimerizes with the Retinoid X Receptor (RXR).

  • Nuclear Translocation: The VDR-RXR heterodimer translocates to the nucleus.

  • DNA Binding: In the nucleus, the complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.

  • Transcriptional Regulation: The binding of the VDR-RXR complex to VDREs recruits a complex of co-activator or co-repressor proteins, which in turn modulates the transcription of downstream genes by RNA polymerase II.

It is the difference in binding affinity for the VDR that is the primary determinant of the differing potencies of Calcitriol and this compound in gene regulation.

Quantitative Comparison of Gene Regulatory Effects

Direct comparative studies providing quantitative data on the gene regulatory potency of this compound versus Calcitriol are limited. However, a key study by Wu-Wong et al. (2013) in human coronary artery smooth muscle cells (HCASMC) provides valuable insights into their differential effects on specific VDR target genes.

Gene TargetCompoundParameterValue (nM)Cell TypeReference
CYP24A1 CalcitriolEC5070HCASMC
This compoundEC50662HCASMC
Thrombomodulin CalcitriolEC5010-100HCASMC
This compoundEC5010-100HCASMC
Thrombospondin-1 CalcitriolIC5010-100HCASMC
This compoundIC50>1000 (no significant effect)HCASMC

Key Observations:

  • Potency: Calcitriol is significantly more potent than this compound in inducing the expression of CYP24A1, a classic vitamin D target gene involved in its own catabolism. This is evidenced by the approximately 9.5-fold lower EC50 value for Calcitriol compared to this compound.

  • Differential Effects: While both compounds induced the expression of the anti-thrombotic gene, thrombomodulin, with similar potency, only Calcitriol was able to suppress the expression of the pro-thrombotic and pro-inflammatory gene, thrombospondin-1. This compound showed no significant effect on thrombospondin-1 expression at concentrations up to 1000 nM.

  • Cellular Context: It is important to note that these quantitative differences were observed in a specific cell type (HCASMC). The relative potencies and gene regulatory profiles of this compound and Calcitriol may vary in other cell and tissue types depending on the local expression of metabolizing enzymes (e.g., CYP27B1, which converts this compound to Calcitriol) and the specific transcriptional machinery present.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and Calcitriol.

Cell Culture and Treatment
  • Cell Line: Human Coronary Artery Smooth Muscle Cells (HCASMC).

  • Culture Medium: SmGM-2 smooth muscle growth medium supplemented with 5% fetal bovine serum, human epidermal growth factor, human fibroblast growth factor, and insulin.

  • Treatment: Cells are grown to near confluence and then treated with varying concentrations of this compound or Calcitriol (e.g., 0.1 nM to 10 µM) for a specified period (e.g., 24 hours) in a serum-free medium. A vehicle control (e.g., ethanol (B145695) or DMSO) is run in parallel.

RNA Isolation and Quantitative Real-Time PCR (qPCR)

This protocol is used to quantify the changes in messenger RNA (mRNA) levels of target genes in response to treatment with this compound or Calcitriol.

  • RNA Extraction: Total RNA is isolated from the treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and random primers.

  • qPCR: The relative abundance of specific gene transcripts is quantified by qPCR using a sequence detection system (e.g., Applied Biosystems 7900HT). The reaction mixture typically contains cDNA template, forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH for normalization), and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

  • Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of the target gene, normalized to the housekeeping gene, using the ΔΔCt method. EC50 and IC50 values are calculated from the dose-response curves.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are performed to determine if the VDR binds directly to the promoter regions of target genes in response to this compound or Calcitriol treatment.

  • Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.

  • Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 base pairs) by sonication or enzymatic digestion.

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the VDR, or a negative control antibody (e.g., normal IgG). The antibody-protein-DNA complexes are then captured using protein A/G-coated magnetic beads.

  • DNA Purification: The cross-links are reversed, and the DNA is purified from the immunoprecipitated complexes.

  • Analysis: The purified DNA can be analyzed by qPCR using primers specific to the putative VDREs in the promoter of the target gene to quantify the amount of VDR binding. Alternatively, the DNA can be subjected to high-throughput sequencing (ChIP-seq) to identify all VDR binding sites across the genome.

Signaling Pathways and Experimental Workflows

Genomic Signaling Pathway of this compound and Calcitriol

Genomic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (25(OH)D3) Ercalcidiol_int This compound This compound->Ercalcidiol_int Diffusion Calcitriol_ext Calcitriol (1,25(OH)2D3) Calcitriol_int Calcitriol Calcitriol_ext->Calcitriol_int Diffusion VDR VDR VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds to Calcitriol_int->VDR Binds Ercalcidiol_int->VDR Binds (Lower Affinity) Ercalcidiol_int->Calcitriol_int Conversion CYP27B1 CYP27B1 (in some cells) CoReg Co-regulators (Co-activators/ Co-repressors) VDRE->CoReg Recruits RNA_Pol_II RNA Polymerase II CoReg->RNA_Pol_II Modulates Target_Gene Target Gene RNA_Pol_II->Target_Gene Acts on mRNA mRNA Target_Gene->mRNA Transcription Translation Translation mRNA->Translation Protein Synthesis & Biological Response Protein Synthesis & Biological Response Translation->Protein Synthesis & Biological Response

Caption: Genomic signaling pathway of this compound and Calcitriol.

Experimental Workflow for Comparing Gene Expression

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Molecular Analysis Cells Target Cells (e.g., HCASMC) Treatment_E This compound (Dose-Response) Cells->Treatment_E Treatment_C Calcitriol (Dose-Response) Cells->Treatment_C Control Vehicle Control Cells->Control RNA_Isolation RNA Isolation Treatment_E->RNA_Isolation Treatment_C->RNA_Isolation Control->RNA_Isolation RT_qPCR Reverse Transcription & qPCR RNA_Isolation->RT_qPCR Data_Analysis Data Analysis (ΔΔCt, EC50/IC50) RT_qPCR->Data_Analysis Comparison of Gene Regulation Comparison of Gene Regulation Data_Analysis->Comparison of Gene Regulation

Caption: Workflow for comparing gene expression changes induced by this compound and Calcitriol.

Discussion and Future Directions

The available data clearly indicate that while both this compound and Calcitriol can modulate gene expression through the VDR, Calcitriol is the more potent and, in some cases, differentially effective ligand. The observation that this compound has distinct effects on certain genes, such as thrombospondin-1, suggests that it may not simply be an inert prohormone at the cellular level, or that its conversion to Calcitriol is not the sole determinant of its biological activity in all contexts.

Future research should focus on conducting comprehensive, head-to-head genome-wide analyses, such as RNA-sequencing and ChIP-sequencing, to compare the global gene regulatory profiles of this compound and Calcitriol in various cell types. This will provide a more complete picture of their respective cistromes and transcriptomes. Furthermore, studies investigating the differential recruitment of co-regulators by this compound- and Calcitriol-bound VDR will be crucial to unraveling the subtleties of their mechanisms of action. A deeper understanding of these differences will be instrumental in designing more selective and effective vitamin D-based therapies for a range of diseases.

References

Ercalcidiol's Affinity for the Vitamin D Receptor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of Ercalcidiol's binding to the Vitamin D Receptor (VDR) reveals a nuanced interaction profile when compared to other key vitamin D metabolites. While the hormonal form of vitamin D2, Ercalcitriol, demonstrates a strong binding affinity comparable to its vitamin D3 counterpart, Calcitriol, the precursor molecule, this compound (25-hydroxyvitamin D2), exhibits a significantly lower affinity for the VDR.

This guide provides a detailed comparison of the binding affinities of this compound and other relevant vitamin D compounds to the VDR, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.

Comparative Binding Affinity of Vitamin D Metabolites to the VDR

The binding affinity of various vitamin D metabolites to the Vitamin D Receptor (VDR) is a critical determinant of their biological activity. The following table summarizes the relative binding potencies of this compound and other key metabolites.

CompoundCommon NameRelative Binding Affinity to VDRNotes
1α,25-dihydroxyvitamin D3CalcitriolHigh (Kd ≈ 0.1 nM)[1]The primary active form of vitamin D3; serves as the benchmark for high-affinity binding.
1α,25-dihydroxyvitamin D2ErcalcitriolHigh (Equal to Calcitriol)The primary active form of vitamin D2, demonstrating comparable binding potency to Calcitriol.
25-hydroxyvitamin D3CalcifediolLow (100- to 1,000-fold lower than Calcitriol)[1]The precursor to Calcitriol; its lower affinity is compensated by significantly higher serum concentrations.
25-hydroxyvitamin D2 This compound Low (Slightly less efficient than Calcifediol) [2]The precursor to Ercalcitriol. While some studies suggest equal potency to Calcifediol in gene regulation[1], direct binding assays indicate a slightly reduced binding efficiency.

Experimental Protocols

The determination of binding affinities for vitamin D metabolites to the VDR is primarily achieved through competitive radioligand binding assays.

Competitive Radioligand Binding Assay

This technique quantifies the ability of an unlabeled ligand (e.g., this compound) to compete with a radiolabeled ligand (typically [³H]-Calcitriol) for binding to the VDR.

Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of the radioligand (IC50), which can then be used to calculate the binding affinity (Ki).

Materials:

  • Receptor Source: Purified recombinant VDR or nuclear extracts from cells expressing VDR.

  • Radioligand: [³H]-1α,25-dihydroxyvitamin D3 ([³H]-Calcitriol).

  • Test Compounds: this compound, Calcifediol, Calcitriol, and Ercalcitriol.

  • Assay Buffer: A suitable buffer to maintain protein stability and binding, such as a Tris-HCl buffer containing KCl, EDTA, and dithiothreitol.

  • Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters to separate bound from free radioligand.

  • Scintillation Cocktail and Counter: For quantifying the radioactivity of the bound radioligand.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the unlabeled test compounds and a fixed concentration of the radioligand in the assay buffer.

  • Incubation: In reaction tubes, combine the VDR preparation, the radioligand, and varying concentrations of the unlabeled test compound. Include control tubes for total binding (only radioligand and VDR) and non-specific binding (radioligand, VDR, and a high concentration of unlabeled Calcitriol). Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Add the HAP slurry to each tube, incubate, and then centrifuge to pellet the HAP with the bound receptor-ligand complex. Alternatively, filter the incubation mixture through glass fiber filters.

  • Washing: Wash the pellets or filters to remove any unbound radioligand.

  • Quantification: Add scintillation cocktail to the pellets or filters and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot this percentage against the logarithm of the test compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the processes involved in evaluating VDR binding and its subsequent biological effects, the following diagrams are provided.

Experimental_Workflow Experimental Workflow: Competitive Radioligand Binding Assay cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation cluster_detection Detection & Analysis VDR VDR Preparation Incubation Incubation VDR->Incubation Radioligand [3H]-Calcitriol Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Serial_Dilutions Serial Dilutions Test_Compound->Serial_Dilutions Serial_Dilutions->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Detection Scintillation Counting Separation->Detection Analysis Data Analysis (IC50 Determination) Detection->Analysis

Caption: Workflow for a competitive radioligand binding assay.

VDR_Signaling_Pathway Vitamin D Receptor (VDR) Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VitaminD Vitamin D Metabolite (e.g., Calcitriol) VDR_cytoplasm VDR VitaminD->VDR_cytoplasm Binding VDR_RXR VDR-RXR Heterodimer VDR_cytoplasm->VDR_RXR Heterodimerization with RXR & Nuclear Translocation VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds to DNA Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Activation/Repression Biological_Response Biological Response Gene_Transcription->Biological_Response

Caption: VDR genomic signaling pathway.

References

A Comparative Analysis of Ercalcidiol and Other Vitamin D Analogs for Parathyroid Hormone Suppression in Researchers' Hands

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of clinical data reveals distinct efficacy and safety profiles among various vitamin D analogs used in the management of secondary hyperparathyroidism (SHPT). This guide provides a comparative analysis of Ercalcidiol and other prominent vitamin D analogs, including calcitriol (B1668218), paricalcitol, doxercalciferol, alfacalcidol, and maxacalcitol, with a focus on their ability to suppress parathyroid hormone (PTH) levels. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, experimental methodologies, and relevant signaling pathways.

Comparative Efficacy and Safety of Vitamin D Analogs

The selection of a vitamin D analog for the treatment of SHPT, a common complication of chronic kidney disease (CKD), hinges on its ability to effectively lower PTH levels while minimizing the risk of adverse effects such as hypercalcemia and hyperphosphatemia.[1][2] The following table summarizes key quantitative data from various studies, offering a side-by-side comparison of these compounds.

Vitamin D AnalogTrade Name(s)Mechanism of ActionPTH Suppression EfficacyCommon Dosage (in clinical trials)Incidence of HypercalcemiaIncidence of Hyperphosphatemia
This compound (25-hydroxyergocalciferol) -Prohormone, requires 1α-hydroxylation in the kidney to become active.Median PTH decrease of 13.1% in stage 3 CKD; limited effect (2% median decrease) in stage 4-5 CKD.[3][4] 18% of patients achieved ≥30% PTH reduction.[3]50,000 IU weekly to monthly.Not significantly different from placebo in some studies.Not significantly different from placebo in some studies.
Calcifediol (Extended-Release) RayaldeeProhormone (25-hydroxycholecalciferol), gradual conversion to calcitriol.40% of patients achieved ≥30% PTH reduction.30-60 µg daily.Minimal changes, comparable to placebo.Minimal changes, comparable to placebo.
Calcitriol (1,25-dihydroxycholecalciferol) Rocaltrol, CalcijexActive form of vitamin D3, directly binds to the Vitamin D Receptor (VDR).Significantly suppressed iPTH after six weeks of therapy. Achieved a 46% PTH reduction in one study.0.25-0.75 mcg daily or three times weekly.Higher incidence compared to some analogs.Higher incidence compared to some analogs.
Paricalcitol ZemplarSynthetic, active vitamin D analog.52% PTH reduction. 58% of patients achieved ≥30% PTH reduction. Achieved >50% PTH reduction faster than calcitriol.1-2 µg daily.Fewer sustained episodes compared to calcitriol.Similar to placebo in some studies.
Doxercalciferol HectorolProhormone, requires activation in the liver.46% decrease in mean plasma iPTH from baseline. 83% of patients achieved 30% suppression of iPTH.1-1.5 µg daily.No clinically significant differences compared to placebo in some studies.No clinically significant differences compared to placebo in some studies.
Alfacalcidol One-AlphaSynthetic analog, rapidly converted to calcitriol in the liver.No significant change in iPTH observed in one study comparing equal doses to calcitriol. Another study showed increased PTH levels compared to calcitriol at similar doses.0.75 mcg three times weekly.Similar to calcitriol.Similar to calcitriol.
Maxacalcitol OxarolSynthetic vitamin D analog.>60% of patients achieved a >30% decrease in intact PTH level from baseline with long-term treatment.Dose-dependent.Less calcemic action reported in preclinical studies.Not specified.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the design of comparative studies, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PTH_Suppression_Pathway Vitamin D-mediated PTH Suppression Pathway cluster_blood Bloodstream cluster_parathyroid Parathyroid Gland Chief Cell VitaminD_Analog Vitamin D Analog (e.g., this compound, Calcitriol) VDR Vitamin D Receptor (VDR) VitaminD_Analog->VDR Binds to PTH PTH Calcium Calcium cluster_parathyroid cluster_parathyroid Calcium->cluster_parathyroid Negative Feedback Phosphate (B84403) Phosphate RXR Retinoid X Receptor (RXR) VDR->RXR Heterodimerizes with VDRE Vitamin D Response Element (VDRE) RXR->VDRE Binds to PTH_Gene PTH Gene VDRE->PTH_Gene Suppresses Transcription PTH_mRNA PTH mRNA PTH_Gene->PTH_mRNA Transcription Secreted_PTH Secreted PTH PTH_mRNA->Secreted_PTH Translation Secreted_PTH->PTH Release into Blood

Caption: Vitamin D analog signaling pathway for PTH suppression.

Experimental_Workflow Experimental Workflow for Comparative Study cluster_setup Study Setup cluster_treatment Treatment Arms cluster_monitoring Monitoring and Data Collection cluster_analysis Data Analysis Patient_Selection Patient Selection (e.g., CKD stage, baseline PTH) Randomization Randomization Patient_Selection->Randomization Group_A Group A (this compound) Randomization->Group_A Group_B Group B (Comparator Analog) Randomization->Group_B Placebo Placebo/Control Group Randomization->Placebo Data_Collection Regular Monitoring (e.g., weekly, monthly) Group_A->Data_Collection Group_B->Data_Collection Placebo->Data_Collection PTH_Measurement PTH Levels (ELISA) Data_Collection->PTH_Measurement Calcium_Phosphate Serum Calcium & Phosphate Data_Collection->Calcium_Phosphate Adverse_Events Adverse Event Monitoring Data_Collection->Adverse_Events Statistical_Analysis Statistical Analysis (% PTH reduction, p-values) PTH_Measurement->Statistical_Analysis Calcium_Phosphate->Statistical_Analysis Adverse_Events->Statistical_Analysis Comparison Comparison of Efficacy and Safety Statistical_Analysis->Comparison

Caption: A typical experimental workflow for a comparative study.

Experimental Protocols

Detailed experimental protocols for clinical trials are extensive and proprietary. However, the general methodologies employed in the cited studies adhere to the principles outlined in the International Council for Harmonisation (ICH) Good Clinical Practice (GCP) guidelines. Key assays are typically performed as follows:

1. Study Design and Conduct:

  • Protocol: A comprehensive protocol is developed following ICH E6 guidelines, detailing the study's rationale, objectives, design, methodology, statistical considerations, and organization.

  • Patient Population: Inclusion and exclusion criteria are strictly defined, often based on CKD stage, baseline intact PTH (iPTH) levels, serum calcium, and phosphorus levels.

  • Randomization and Blinding: Patients are randomly assigned to treatment arms (e.g., this compound, comparator analog, or placebo) in a double-blind manner where feasible.

  • Dosing and Administration: The dosage and administration schedule for each investigational product are clearly defined, with provisions for dose titration based on efficacy and safety monitoring.

  • Data Collection: Data is collected at baseline and at regular intervals throughout the study period.

2. Measurement of Intact Parathyroid Hormone (iPTH):

  • Assay Principle: Serum or plasma iPTH levels are typically measured using a two-site sandwich immunoassay, often an enzyme-linked immunosorbent assay (ELISA).

  • General Procedure:

    • Patient samples, calibrators, and controls are added to microplate wells coated with a capture antibody specific for one region of the PTH molecule.

    • A second, enzyme-labeled antibody that binds to a different region of the PTH molecule is added.

    • After an incubation period, the wells are washed to remove unbound reagents.

    • A substrate is added, which reacts with the enzyme to produce a colorimetric or chemiluminescent signal.

    • The intensity of the signal, which is proportional to the concentration of iPTH, is measured using a microplate reader.

  • Quality Control: Commercially available control materials are used to ensure the accuracy and precision of the assay.

3. Measurement of Serum Calcium:

  • Assay Principle: Total serum calcium concentration is commonly determined using a colorimetric assay based on the o-cresolphthalein (B1221799) complexone (OCPC) method.

  • General Procedure:

    • Calcium in the sample reacts with OCPC in an alkaline solution to form a colored complex.

    • The absorbance of the complex is measured spectrophotometrically at a specific wavelength (e.g., 575 nm).

    • The calcium concentration is calculated by comparing the absorbance of the sample to that of a known standard.

4. Measurement of Serum Phosphate:

  • Assay Principle: Inorganic phosphate in serum is typically measured using a colorimetric assay based on the reaction of phosphate with a molybdate (B1676688) solution to form a colored phosphomolybdate complex.

  • General Procedure:

    • Phosphate in the sample reacts with ammonium (B1175870) molybdate in the presence of a reducing agent.

    • This reaction forms a blue-colored complex.

    • The absorbance of the complex is measured at a specific wavelength (e.g., 650-660 nm).

    • The phosphate concentration is determined by comparison with a standard curve.

This guide provides a foundational understanding of the comparative efficacy of this compound and other vitamin D analogs in PTH suppression. Researchers are encouraged to consult the primary literature for more detailed information on specific clinical trials and methodologies.

References

Unraveling the Nuances: A Comparative Analysis of Ercalcidiol and Cholecalciferol on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the differential genomic effects of Vitamin D2 and D3 reveals distinct regulatory profiles, with Cholecalciferol demonstrating a broader and more potent impact on immune-related gene pathways. This guide provides a comprehensive comparison, supported by experimental data, for researchers, scientists, and drug development professionals.

Ercalcidiol (Vitamin D2) and cholecalciferol (Vitamin D3) have long been considered functionally equivalent in their role in calcium homeostasis and bone health. However, recent transcriptomic studies are illuminating significant differences in their effects on gene expression, particularly within the immune system. While both vitamers ultimately exert their effects through the Vitamin D Receptor (VDR), their pathways and downstream genomic consequences are not identical.

Quantitative Comparison of Gene Regulation

Experimental data from transcriptomic analyses of human peripheral blood mononuclear cells (PBMCs) following supplementation with either this compound or cholecalciferol highlight a disparity in their gene regulatory activity. While there is some overlap, a substantial portion of the gene expression changes are unique to each vitamer.

FeatureThis compound (Vitamin D2)Cholecalciferol (Vitamin D3)Reference
Uniquely Down-regulated Genes 28% (216 of 774)59% (456 of 774)[1][2]
Commonly Down-regulated Genes 13% (102 of 774)13% (102 of 774)[1][2]
Genes Influenced (in vitro, 24h) 5741,272[2]
Effect on Interferon Activity No stimulatory effectStimulatory effect on Type I & II
VDR Binding Affinity (Active Metabolite) Equal to CalcitriolEqual to Ercalcitriol

Table 1: Summary of differential effects of this compound and Cholecalciferol on gene expression.

Signaling Pathways and Experimental Workflow

The canonical signaling pathway for both forms of vitamin D involves conversion to their active metabolites, which then bind to the VDR. This complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

Vitamin_D_Signaling_Pathway cluster_blood Bloodstream cluster_liver Liver cluster_kidney Kidney/Target Cells cluster_nucleus Nucleus D2 This compound (D2) D2_DBP D2-DBP D2->D2_DBP D3 Cholecalciferol (D3) D3_DBP D3-DBP D3->D3_DBP DBP Vitamin D Binding Protein (DBP) DBP->D2_DBP DBP->D3_DBP Liver_Enzyme 25-hydroxylase (CYP2R1/CYP27A1) D2_DBP->Liver_Enzyme Uptake D3_DBP->Liver_Enzyme Uptake Calcidiol 25(OH)D2 (this compound) Liver_Enzyme->Calcidiol Calcifediol 25(OH)D3 (Calcifediol) Liver_Enzyme->Calcifediol Kidney_Enzyme 1α-hydroxylase (CYP27B1) Calcidiol->Kidney_Enzyme Calcifediol->Kidney_Enzyme Ercalcitriol 1,25(OH)2D2 (Ercalcitriol) Kidney_Enzyme->Ercalcitriol Calcitriol 1,25(OH)2D3 (Calcitriol) Kidney_Enzyme->Calcitriol VDR Vitamin D Receptor (VDR) Ercalcitriol->VDR Calcitriol->VDR VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Gene Target Gene VDRE->Gene Transcription Gene Transcription (Modulation) Gene->Transcription

Caption: Generalized Vitamin D signaling pathway.

The experimental workflow to determine these differential effects typically involves the collection of biological samples, RNA extraction, gene expression analysis, and subsequent bioinformatic analysis.

Experimental_Workflow cluster_sampling 1. Sample Collection cluster_processing 2. Molecular Processing cluster_analysis 3. Gene Expression Analysis cluster_bioinformatics 4. Data Analysis Blood_Collection Peripheral Blood Collection (from supplemented subjects) PBMC_Isolation Peripheral Blood Mononuclear Cell (PBMC) Isolation Blood_Collection->PBMC_Isolation RNA_Extraction Total RNA Extraction PBMC_Isolation->RNA_Extraction RNA_QC RNA Quality Control (e.g., Bioanalyzer) RNA_Extraction->RNA_QC Microarray Microarray Hybridization RNA_QC->Microarray RNA_Seq RNA Sequencing (RNA-Seq) RNA_QC->RNA_Seq Data_Processing Raw Data Processing & Normalization Microarray->Data_Processing RNA_Seq->Data_Processing DEG_Analysis Differential Gene Expression Analysis Data_Processing->DEG_Analysis Pathway_Analysis Pathway & Functional Enrichment Analysis DEG_Analysis->Pathway_Analysis

Caption: Typical experimental workflow for transcriptomic analysis.

Experimental Protocols

The following are generalized protocols for key experiments cited in the comparison of this compound and cholecalciferol effects on gene expression.

Peripheral Blood Mononuclear Cell (PBMC) Isolation

Peripheral blood mononuclear cells (PBMCs) are frequently used to study gene expression in response to vitamin D supplementation.

  • Objective: To isolate a pure population of PBMCs from whole blood.

  • Method:

    • Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA).

    • The blood is diluted with a balanced salt solution.

    • The diluted blood is carefully layered over a density gradient medium (e.g., Ficoll-Paque).

    • The sample is centrifuged, which separates the blood components based on their density.

    • The PBMC layer, appearing as a white "buffy coat," is carefully aspirated.

    • The isolated PBMCs are washed multiple times to remove any remaining platelets and density gradient medium.

    • The final PBMC pellet is resuspended in an appropriate buffer for downstream applications.

RNA Extraction and Quality Control
  • Objective: To extract high-quality total RNA from isolated PBMCs.

  • Method:

    • PBMCs are lysed using a reagent that disrupts the cell membrane and inactivates RNases.

    • RNA is purified from the lysate using either a silica-based column or an organic extraction method (e.g., phenol-chloroform).

    • The purified RNA is treated with DNase to remove any contaminating genomic DNA.

    • The concentration and purity of the RNA are assessed using a spectrophotometer (e.g., NanoDrop).

    • The integrity of the RNA is evaluated using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to ensure it is not degraded.

Gene Expression Profiling using Microarray

Microarrays are a common high-throughput method for analyzing the expression of thousands of genes simultaneously.

  • Objective: To quantify the relative abundance of mRNA transcripts in a sample.

  • Method:

    • Extracted RNA is reverse transcribed into complementary DNA (cDNA).

    • The cDNA is labeled with a fluorescent dye.

    • The labeled cDNA is hybridized to a microarray chip, which contains thousands of known DNA probes.

    • After hybridization, the chip is washed to remove any non-specifically bound cDNA.

    • The chip is scanned using a laser to detect the fluorescent signals.

    • The intensity of the fluorescence at each probe location is proportional to the amount of corresponding mRNA in the original sample.

Quantitative Real-Time PCR (qPCR)

qPCR is used to validate the results from microarray or RNA-Seq experiments and to quantify the expression of specific genes.

  • Objective: To accurately measure the expression level of a specific gene.

  • Method:

    • RNA is reverse transcribed into cDNA.

    • A master mix containing a DNA polymerase, dNTPs, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe is prepared.

    • The cDNA, master mix, and gene-specific primers are combined in a reaction tube.

    • The reaction is run in a real-time PCR machine, which amplifies the target gene and monitors the fluorescence in real-time.

    • The cycle at which the fluorescence crosses a certain threshold (the Cq value) is used to determine the initial amount of the target transcript.

    • Gene expression is typically normalized to a stably expressed reference gene.

Concluding Remarks

The evidence strongly suggests that cholecalciferol has a more significant and distinct impact on the human transcriptome, particularly in modulating immune pathways, when compared to this compound. While the active metabolites of both forms of vitamin D show equal affinity for the VDR, the differential in vivo effects point to more complex regulatory mechanisms that warrant further investigation. These findings have important implications for the choice of vitamin D supplementation in clinical and research settings, especially when targeting immune-related conditions. Researchers and drug development professionals should consider these differences when designing studies and developing therapeutic interventions.

References

Safety Operating Guide

Proper Disposal of Ercalcidiol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. Ercalcidiol, a metabolite of vitamin D2, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with general principles of hazardous pharmaceutical waste management to ensure laboratory safety and environmental protection.

This compound and related vitamin D compounds are classified as hazardous. Safety Data Sheets (SDS) for analogous compounds like Ergocalciferol and Calcifediol Monohydrate indicate they can be toxic or fatal if swallowed, inhaled, or in contact with skin, and may cause organ damage through prolonged or repeated exposure.[1][2] Therefore, this compound waste must be managed as hazardous pharmaceutical waste in accordance with all applicable federal, state, and local regulations.[1]

Hazard and Disposal Information Summary

The following table summarizes the key hazard classifications and disposal recommendations for this compound, based on data for closely related vitamin D analogs.

Hazard CategoryClassificationDisposal Recommendation
Acute Toxicity (Oral) Toxic if swallowed (H301)Dispose of as hazardous waste. Do not discard in regular trash or down the drain.
Acute Toxicity (Dermal) Toxic in contact with skin (H311)Dispose of as hazardous waste. Avoid skin contact.
Acute Toxicity (Inhalation) Fatal if inhaled (H330)Dispose of as hazardous waste. Handle in a well-ventilated area, preferably a fume hood.
Specific Target Organ Toxicity (Repeated Exposure) Causes damage to organs through prolonged or repeated exposure (H372)Long-term exposure should be avoided. Dispose of waste promptly and properly.
Environmental Hazard May cause long lasting harmful effects to aquatic lifeDo not allow to enter drains or waterways.

Standard Operating Procedure for this compound Disposal

The following protocol outlines the standard procedure for the disposal of this compound in a laboratory setting. This procedure is designed to comply with general safety guidelines and environmental regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

Experimental Protocol: Hazardous Waste Disposal of this compound

Objective: To safely collect, store, and dispose of this compound waste in compliance with regulatory requirements.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat.

  • Designated hazardous waste container: A clearly labeled, sealable, and chemically compatible container (e.g., high-density polyethylene (B3416737) - HDPE).

  • Hazardous waste labels.

  • Chemical fume hood.

Methodology:

  • Personal Protective Equipment (PPE) and Preparation:

    • Before handling this compound for disposal, ensure all required PPE is worn.

    • Conduct all waste handling activities within a chemical fume hood to minimize inhalation exposure.

    • Designate a specific, secure area within the laboratory for the accumulation of hazardous waste, away from general work areas.

  • Waste Segregation and Containerization:

    • Collect all this compound waste, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), in a designated hazardous waste container.

    • Do not mix this compound waste with non-hazardous laboratory trash or other incompatible chemical waste streams.

    • Ensure the waste container is made of a material compatible with this compound and any solvents used.

  • Labeling of Waste Containers:

    • Affix a hazardous waste label to the container as soon as the first piece of waste is added.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound Waste."

      • The specific hazard characteristics (e.g., "Toxic").

      • The date of initial waste accumulation.

  • Storage of Hazardous Waste:

    • Keep the hazardous waste container securely sealed at all times, except when adding waste.

    • Store the sealed container in the designated hazardous waste accumulation area. This area should be well-ventilated and have secondary containment to manage potential spills.

  • Professional Disposal:

    • Arrange for the collection of the this compound waste by a licensed and reputable hazardous waste disposal company.

    • Do not attempt to dispose of this compound waste in the regular trash or by flushing it down the drain. Improper disposal can lead to environmental contamination.

    • Follow all institutional procedures for scheduling a hazardous waste pickup.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Ercalcidiol_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood Segregate Segregate this compound Waste FumeHood->Segregate Containerize Place in Labeled, Sealed Hazardous Waste Container Segregate->Containerize Store Store in Designated Secure Accumulation Area Containerize->Store Schedule Schedule Pickup with Licensed Waste Disposal Vendor Store->Schedule Transport Professional Removal & Off-site Disposal Schedule->Transport

This compound Disposal Workflow Diagram

References

Personal protective equipment for handling Ercalcidiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for laboratory professionals handling Ercalcidiol. Adherence to these procedures is vital to ensure personal safety and proper disposal of waste materials.

This compound, a metabolite of Vitamin D2, is a potent compound that requires careful handling to avoid exposure.[1] Overexposure can lead to adverse health effects, including nausea, vomiting, kidney damage, and heart and bone problems.[2] The substance is classified as toxic when in contact with skin and fatal if swallowed or inhaled.[3][4]

Personal Protective Equipment (PPE)

When handling this compound, especially in powdered form, a comprehensive suite of personal protective equipment is mandatory to prevent inhalation, dermal contact, and eye exposure.[5]

PPE CategoryRecommended EquipmentSpecification
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRequired if exposure limits may be exceeded or if irritation is experienced. Essential when handling powders or in case of inadequate ventilation.
Hand Protection Impervious, chemical-resistant glovesEssential to prevent skin contact.
Eye Protection Safety glasses with side-shields or chemical safety gogglesTo protect against dust, splashes, and aerosols.
Body Protection Protective work clothing, lab coat, or impervious coverallsTo prevent skin exposure to the compound.

Occupational Exposure Limits

No specific occupational exposure limits (OELs) have been established for this compound or the closely related Ergocalciferol. In the absence of a defined OEL, all handling should be conducted under conditions of good industrial hygiene and safety practices to minimize exposure. Engineering controls, such as a chemical fume hood, should be the primary means of controlling exposure.

Experimental Protocol: this compound Spill Cleanup

This protocol outlines the step-by-step procedure for safely managing a spill of this compound powder.

Materials:

  • Full PPE as specified in the table above (respirator, gloves, eye protection, body protection)

  • Absorbent, damp cloth or paper towels

  • Sealable, labeled waste container

  • Appropriate cleaning agent (e.g., soap and water)

Procedure:

  • Evacuate and Secure the Area: Immediately alert personnel in the vicinity and restrict access to the spill area.

  • Don PPE: Before beginning cleanup, ensure all required personal protective equipment is worn correctly.

  • Contain the Spill: If the spill is a powder, avoid creating dust. Do not sweep dry powder.

  • Clean the Spill: Carefully wipe up the spilled material with a damp cloth or absorbent paper. For larger spills, it is recommended that only trained personnel undertake the cleanup operation.

  • Decontaminate the Area: Thoroughly clean the spill area with an appropriate cleaning agent.

  • Dispose of Waste: Place all contaminated materials, including the damp cloth and any used PPE, into a sealable container. Label the container clearly as "this compound Waste" for proper disposal.

  • Personal Decontamination: After cleanup is complete and PPE is removed, wash hands and any potentially exposed skin thoroughly.

Disposal Plan

All waste containing this compound must be handled as hazardous waste and disposed of according to institutional and local regulations.

  • Solid Waste: Collect all this compound-contaminated solids, including unused product, contaminated lab supplies, and cleanup materials, in a clearly labeled, sealed container.

  • Liquid Waste: While this compound is a solid, any solutions should be collected in a designated, sealed waste container. Do not discharge to the sanitary sewer.

  • General Guidance: For disposal of unwanted medicines not specifically classified as hazardous waste, the FDA recommends mixing the substance with an unappealing material like dirt or cat litter, placing it in a sealed container, and then disposing of it in the trash. However, due to the toxicity of this compound, it is best to consult with your institution's environmental health and safety department for specific disposal protocols.

Logical Workflow for this compound Handling

Ercalcidiol_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_spill Spill Response prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep_setup Work in Ventilated Area (e.g., Chemical Fume Hood) prep_ppe->prep_setup handling_weigh Weighing and Transfer prep_setup->handling_weigh handling_solution Solution Preparation handling_weigh->handling_solution spill_alert Alert Others and Secure Area handling_weigh->spill_alert Spill Occurs cleanup_decontaminate Decontaminate Work Surface handling_solution->cleanup_decontaminate handling_solution->spill_alert Spill Occurs cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE Properly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash spill_ppe Don Spill-Specific PPE spill_alert->spill_ppe spill_clean Clean Spill with Damp Cloth spill_ppe->spill_clean spill_dispose Dispose of Cleanup Materials as Hazardous Waste spill_clean->spill_dispose spill_dispose->cleanup_decontaminate Resume Post-Handling Steps

Caption: Workflow for the safe handling and spill response of this compound.

References

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